molecular formula C13H10N2O B112091 4-(4-Aminophenoxy)benzonitrile CAS No. 17076-69-6

4-(4-Aminophenoxy)benzonitrile

Cat. No.: B112091
CAS No.: 17076-69-6
M. Wt: 210.23 g/mol
InChI Key: YDNICCZCAISDAG-UHFFFAOYSA-N
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Description

4-(4-Aminophenoxy)benzonitrile is a high-value aromatic ether derivative that serves as a critical precursor in advanced materials science and pharmaceutical research. In polymer chemistry, its molecular structure, featuring both an aminophenoxy ether linkage and a benzonitrile group, makes it a versatile building block for synthesizing high-performance polymers. Research indicates that structurally similar aminophenoxy compounds are pivotal in developing self-catalyzing phthalonitrile resins . These resins are recognized for their exceptional thermal stability, high glass transition temperatures, and superior mechanical properties, making them suitable for demanding applications as composite matrices in aerospace and microelectronics . The compound's bifunctional nature allows it to participate in polymerization while also acting as an internal catalyst, leading to void-free thermosets with excellent thermo-oxidative stability . Beyond materials science, the aminophenoxy benzonitrile scaffold holds significant interest in medicinal chemistry. The structure is a key pharmacophore in the design of potent Diarylpyrimidine (DAPY) non-nucleoside reverse transcriptase inhibitors (NNRTIs) for treating HIV-1 . In this context, the molecule can contribute to the "left wing" of these drug candidates, helping them target the conserved primer grip region of the HIV-1 reverse transcriptase enzyme, thereby improving efficacy against mutant strains . This compound is intended for research and development use in these and other innovative scientific explorations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(4-aminophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H10N2O/c14-9-10-1-5-12(6-2-10)16-13-7-3-11(15)4-8-13/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNICCZCAISDAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168939
Record name Benzonitrile, 4-(4-aminophenoxy)-
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

17076-69-6
Record name Benzonitrile, 4-(4-aminophenoxy)-
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Record name Benzonitrile, 4-(4-aminophenoxy)-
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Record name 4-(4-aminophenoxy)benzonitrile
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(4-aminophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the versatile chemical intermediate, 4-(4-aminophenoxy)benzonitrile. This compound holds significant interest for researchers in medicinal chemistry and materials science due to its unique molecular structure, which combines a reactive aminophenoxy moiety with a cyano-functionalized benzene ring. This guide details a proposed synthetic protocol based on established chemical principles and outlines the expected analytical characterization of the target compound.

Synthesis of this compound

The most chemically sound and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This nucleophilic substitution reaction involves the formation of an ether linkage by reacting an alkoxide with an organohalide. In this specific synthesis, the sodium salt of 4-aminophenol (the nucleophile) reacts with 4-fluorobenzonitrile (the electrophile). The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is recommended to facilitate the reaction.

Proposed Synthetic Pathway

Synthesis_Pathway cluster_reactants Reactants cluster_reagents Reagents & Conditions 4-aminophenol 4-Aminophenol Reaction Williamson Ether Synthesis 4-aminophenol->Reaction 1. Deprotonation 4-fluorobenzonitrile 4-Fluorobenzonitrile 4-fluorobenzonitrile->Reaction 2. Nucleophilic Aromatic Substitution Base Sodium Hydroxide (NaOH) Base->Reaction Solvent Dimethyl Sulfoxide (DMSO) Solvent->Reaction Temperature ~80°C Temperature->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound via Williamson ether synthesis.

Experimental Protocol

The following protocol is adapted from a similar synthesis of a related fluorinated phenoxybenzonitrile derivative. Researchers should optimize these conditions for their specific laboratory setup.

Materials:

  • 4-Aminophenol

  • 4-Fluorobenzonitrile

  • Sodium Hydroxide (NaOH)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminophenol and sodium hydroxide in anhydrous DMSO.

  • Reaction: Heat the mixture to approximately 80°C. Once the temperature has stabilized, add 4-fluorobenzonitrile dropwise to the reaction mixture.

  • Monitoring: Maintain the reaction at 80°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is expected to proceed over several hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Quench the reaction by pouring it into water.

  • Extraction: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude product. Purify the crude material by column chromatography on silica gel, using a suitable eluent system such as a mixture of hexane and ethyl acetate, to yield pure this compound.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data based on the structure of this compound and data from analogous compounds.

Workflow for Characterization

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis Synthesized_Product Purified this compound H_NMR ¹H NMR Synthesized_Product->H_NMR Structural Elucidation C_NMR ¹³C NMR Synthesized_Product->C_NMR FTIR FT-IR Synthesized_Product->FTIR Functional Group Identification MS Mass Spectrometry Synthesized_Product->MS Molecular Weight Confirmation Data_Analysis Data Interpretation & Structure Confirmation H_NMR->Data_Analysis C_NMR->Data_Analysis FTIR->Data_Analysis MS->Data_Analysis

Caption: Workflow for the analytical characterization of the synthesized product.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the characterization of this compound. These predictions are based on the analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.8Singlet (broad)2H-NH₂
~ 6.7 - 7.0Multiplet4HAromatic protons of the aminophenoxy ring
~ 7.0 - 7.2Multiplet2HAromatic protons ortho to the ether linkage on the benzonitrile ring
~ 7.5 - 7.7Multiplet2HAromatic protons ortho to the nitrile group on the benzonitrile ring

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~ 105Carbon ortho to the nitrile group
~ 115 - 120Aromatic CH carbons
~ 119Nitrile carbon (-C≡N)
~ 134Aromatic CH carbons
~ 145Aromatic carbon attached to the amino group
~ 150Aromatic carbon attached to the ether oxygen on the aminophenoxy ring
~ 160Aromatic carbon attached to the ether oxygen on the benzonitrile ring

Table 3: Predicted FT-IR Data

Wavenumber (cm⁻¹)IntensityAssignment
~ 3400 - 3300Strong, broadN-H stretching of the primary amine
~ 2225Strong, sharpC≡N stretching of the nitrile group
~ 1600 - 1450Medium to strongC=C aromatic ring stretching
~ 1240StrongAryl-O-Aryl asymmetric stretching
~ 830Strongpara-disubstituted benzene C-H bending

Table 4: Predicted Mass Spectrometry Data

m/zAssignment
~ 210[M]⁺ (Molecular ion)
~ 183[M - HCN]⁺
~ 118[C₇H₆N₂]⁺ (fragment from cleavage of the ether bond)
~ 92[C₆H₆N]⁺ (fragment from cleavage of the ether bond)
General Protocols for Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Use tetramethylsilane (TMS) as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid product with dry potassium bromide and pressing it into a thin disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer to determine the molecular weight and fragmentation pattern.

This guide provides a foundational framework for the synthesis and characterization of this compound. The provided protocols and predicted data serve as a valuable resource for researchers embarking on the synthesis of this and related compounds. It is important to note that the specific spectral data should be experimentally determined for definitive structural confirmation.

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of 4-(4-aminophenoxy)benzonitrile

Introduction: this compound is an aromatic organic compound characterized by the presence of an aminophenoxy group attached to a benzonitrile moiety. This unique structure, incorporating a primary amine, an ether linkage, and a nitrile group, makes it a valuable intermediate in the synthesis of more complex molecules. Its constituent functional groups suggest potential applications in the development of pharmaceuticals, polymers, and dyes. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and potential biological relevance.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These data are essential for its handling, characterization, and application in a laboratory setting.

PropertyValueReference
CAS Number 17076-69-6[1][2][3]
Molecular Formula C₁₃H₁₀N₂O[1][2][3]
Molecular Weight 210.23 g/mol [1][2][3]
Appearance Solid[1]
Melting Point 112 °C[2]
Boiling Point 393.2 ± 27.0 °C (Predicted)[2]
Purity Typically ≥98%[1]
InChI Key YDNICCZCAISDAG-UHFFFAOYSA-N[1]
SMILES Nc1ccc(Oc2ccc(cc2)C#N)cc1[3]

Spectroscopic Data (Expected)

TechniqueExpected Characteristic Signals
¹H NMR ~3.5-4.5 ppm: Broad singlet, 2H (amine protons, -NH₂) ~6.6-7.8 ppm: Multiplets, 8H (aromatic protons)
¹³C NMR ~100-115 ppm: Carbon attached to the nitrile group (-C-CN) ~118-122 ppm: Nitrile carbon (-C≡N) ~114-160 ppm: Aromatic carbons
IR Spectroscopy ~3300-3500 cm⁻¹: N-H stretching (primary amine) ~2220-2230 cm⁻¹: C≡N stretching (nitrile) ~1200-1250 cm⁻¹: C-O-C stretching (aryl ether) ~1500-1600 cm⁻¹: C=C stretching (aromatic rings)

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are crucial for its practical application.

Synthesis: Nucleophilic Aromatic Substitution

A common and effective method for synthesizing this compound is via a Williamson ether synthesis-type reaction, involving the nucleophilic substitution of a halogen on an activated aromatic ring.

Reaction: 4-Aminophenol + 4-Fluorobenzonitrile → this compound

Materials:

  • 4-Aminophenol

  • 4-Fluorobenzonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Diethyl ether

  • Deionized water

Procedure:

  • To a dry reaction flask under a nitrogen atmosphere, add 4-aminophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMSO.

  • Stir the mixture at room temperature for 20 minutes to form the potassium salt of 4-aminophenol.

  • Add 4-fluorobenzonitrile (1.1 eq) to the reaction mixture.

  • Heat the mixture to 130-150°C and maintain for 18-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing deionized water to precipitate the crude product.

  • Stir for 30 minutes, then filter the solid precipitate.

  • Wash the solid with deionized water and then with a small amount of cold diethyl ether to remove non-polar impurities.

  • Dry the crude product under vacuum.

Purification: Flash Column Chromatography

The crude product can be purified to obtain a high-purity sample.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvent system (e.g., Hexanes:Ethyl Acetate gradient)

Procedure:

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 9:1 Hexanes:Ethyl Acetate).

  • Pack a chromatography column with the silica slurry.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the mobile phase, gradually increasing the polarity (e.g., transitioning to 7:3 Hexanes:Ethyl Acetate) to separate the desired product from impurities.[4]

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Analysis: Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Record ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).[5]

  • Process the spectra to identify chemical shifts, integration, and coupling patterns to confirm the molecular structure.

Infrared (IR) Spectroscopy:

  • Prepare a sample by mixing a small amount of the purified solid with potassium bromide (KBr) and pressing it into a thin pellet, or by using an Attenuated Total Reflectance (ATR) accessory.

  • Record the IR spectrum over a range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands corresponding to the key functional groups (amine N-H, nitrile C≡N, ether C-O).

Potential Biological Activity and Screening

Benzonitrile derivatives are known to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.[6][7] The structural motifs within this compound suggest it could be a candidate for biological screening. A primary step in evaluating its potential as a therapeutic agent is to assess its cytotoxicity against various cell lines.

Workflow for Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6][8]

MTT_Assay_Workflow start_end start_end process process decision decision data data start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate1 Incubate for 24h to allow cell adhesion seed_cells->incubate1 add_compound Add varying concentrations of This compound incubate1->add_compound incubate2 Incubate for 48-72 hours add_compound->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours (Formation of formazan) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance analyze Analyze Data: Calculate % Viability & IC₅₀ read_absorbance->analyze end_node End analyze->end_node

Caption: Standard workflow for assessing cytotoxicity using an MTT assay.

Synthesis and Purification Workflow

The logical flow from starting materials to the final, purified product can be visualized to provide a clear overview of the entire experimental process.

Synthesis_Workflow input input process process output output analysis analysis reactants Starting Materials: - 4-Aminophenol - 4-Fluorobenzonitrile - K₂CO₃, DMSO reaction Nucleophilic Aromatic Substitution (130-150°C, 18-24h) reactants->reaction workup Aqueous Workup: Precipitation & Filtration reaction->workup crude_product Crude Product workup->crude_product purification Flash Column Chromatography (Silica Gel, Hexane/EtOAc) crude_product->purification pure_product Pure this compound purification->pure_product characterization Structural Confirmation: - NMR Spectroscopy - IR Spectroscopy - Mass Spectrometry pure_product->characterization

Caption: Workflow for the synthesis and purification of the target compound.

References

Spectroscopic Profile of 4-(4-aminophenoxy)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 4-(4-aminophenoxy)benzonitrile, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted values based on the analysis of structurally similar compounds and established spectroscopic principles. Detailed experimental protocols for acquiring Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) data are also provided.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from known data for 4-aminobenzonitrile, 4-phenoxybenzonitrile, and other related aromatic ethers and nitriles.

Table 1: Predicted FT-IR Spectral Data
Functional GroupPredicted Wavenumber (cm⁻¹)IntensityNotes
N-H Stretch (amine)3450 - 3250Medium-Strong (two bands)Asymmetric and symmetric stretching of the primary amine.
C-H Stretch (aromatic)3100 - 3000Medium-WeakCharacteristic of C-H bonds on the benzene rings.
C≡N Stretch (nitrile)2230 - 2220Strong, SharpThe nitrile group is a strong and sharp absorber in this region.
C-O-C Stretch (ether)1270 - 1230 (asymmetric)StrongAromatic ether linkage.
1050 - 1010 (symmetric)Medium
C=C Stretch (aromatic)1600 - 1450Medium-Strong (multiple bands)Skeletal vibrations of the aromatic rings.
N-H Bend (amine)1650 - 1580MediumScissoring vibration of the primary amine.
C-H Out-of-Plane Bend900 - 675StrongBending vibrations are indicative of the substitution pattern on the aromatic rings.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H₂', H₆' (protons ortho to NH₂)6.7 - 6.9d2H~8-9
H₃', H₅' (protons meta to NH₂)6.9 - 7.1d2H~8-9
H₃, H₅ (protons meta to CN)7.0 - 7.2d2H~8-9
H₂, H₆ (protons ortho to CN)7.5 - 7.7d2H~8-9
-NH₂3.5 - 4.5br s2H-
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-CN118 - 120
C-NH₂145 - 150
C-O (benzonitrile ring)160 - 165
C-O (aniline ring)140 - 145
C (ortho to CN)133 - 135
C (meta to CN)115 - 117
C (para to CN, attached to O)105 - 110
C (ortho to NH₂)115 - 117
C (meta to NH₂)122 - 125
C (para to NH₂, attached to O)150 - 155
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
m/zInterpretation
210Molecular ion [M]⁺•
183[M - HCN]⁺•
118[H₂N-C₆H₄-O]⁺
92[C₆H₅NH₂]⁺•
77[C₆H₅]⁺

Experimental Protocols

The following sections detail the standard operating procedures for obtaining the spectroscopic data presented above.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared Spectrometer.

  • Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet containing the sample is then placed in the sample holder. The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting infrared spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups in the molecule.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Grind Grind Sample with KBr Press Press into Pellet Grind->Press Background Record Background Spectrum Press->Background Place Pellet in Spectrometer Sample Record Sample Spectrum Background->Sample Analyze Identify Functional Group Peaks Sample->Analyze

FT-IR Spectroscopy Experimental Workflow
Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in this compound.

Methodology:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.

  • Data Analysis: The chemical shifts (δ), multiplicities (singlet, doublet, triplet, etc.), coupling constants (J), and integration values of the peaks in the ¹H NMR spectrum are analyzed to assign protons to their respective positions in the molecule. The chemical shifts in the ¹³C NMR spectrum are used to identify the different carbon environments.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve Sample in Deuterated Solvent Transfer Transfer to NMR Tube Dissolve->Transfer H1_NMR Acquire ¹H NMR Spectrum Transfer->H1_NMR Place Tube in Spectrometer C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR Analyze_H1 Analyze ¹H NMR Data C13_NMR->Analyze_H1 Analyze_C13 Analyze ¹³C NMR Data C13_NMR->Analyze_C13 Structure Elucidate Molecular Structure Analyze_H1->Structure Analyze_C13->Structure

NMR Spectroscopy Experimental Workflow
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule, where high-energy electrons bombard the sample, causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (M⁺•), which corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Interpretation Introduce Introduce Sample Ionize Ionize Sample (e.g., EI) Introduce->Ionize Separate Separate Ions by m/z Ionize->Separate Detect Detect Ions Separate->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Analyze Identify Molecular Ion & Fragments Spectrum->Analyze

Mass Spectrometry Experimental Workflow

An In-depth Technical Guide on the Solubility of 4-(4-aminophenoxy)benzonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-aminophenoxy)benzonitrile. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on a qualitative solubility profile derived from the molecule's structural attributes and established principles of chemical solubility. A detailed, generalized experimental protocol for the quantitative determination of solubility is presented to empower researchers to generate precise data for their specific applications. This guide is intended to be a valuable resource for professionals in chemical research and drug development, where a thorough understanding of solubility is paramount for process optimization, purification, and formulation.

Introduction

This compound is a bifunctional organic compound featuring an amino group (-NH₂) and a nitrile group (-C≡N) attached to a diphenyl ether scaffold. The interplay between the polar functional groups and the relatively nonpolar aromatic backbone dictates its physicochemical properties, including its solubility in various organic solvents. In fields such as medicinal chemistry and materials science, solubility is a critical parameter that influences reaction kinetics, ease of purification, and for pharmaceuticals, bioavailability and formulation feasibility. A comprehensive understanding of a compound's solubility profile is therefore essential from early-stage research through to process development. This guide provides a foundational understanding of the expected solubility of this compound and a practical methodology for its empirical determination.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties offer insights into the molecule's behavior and its likely interactions with different solvents.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₃H₁₀N₂O[1][2]
Molecular Weight210.24 g/mol [1]
AppearanceSolid[1]
InChI KeyYDNICCZCAISDAG-UHFFFAOYSA-N[1]

The structure of this compound contains both hydrogen bond donors (the amino group) and acceptors (the amino group, nitrile nitrogen, and ether oxygen). This, combined with the polar nature of the amino and nitrile groups, suggests that the molecule will exhibit some solubility in polar solvents. The large, nonpolar surface area of the two benzene rings will contribute to its solubility in less polar or aromatic solvents.

Predicted Qualitative Solubility Profile

In the absence of specific experimental data, a qualitative solubility profile for this compound in common organic solvents can be predicted based on the principle of "like dissolves like" and the properties of its functional groups. The predicted solubility is summarized in Table 2.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolSolubleThe hydroxyl group of the solvent can form hydrogen bonds with the amino and nitrile groups of the solute.
WaterSparingly SolubleWhile hydrogen bonding is possible, the large nonpolar aromatic structure is expected to limit aqueous solubility.
Polar Aprotic Acetone, Ethyl AcetateSolubleThe polar groups of the solvent can interact favorably with the polar functionalities of the solute.
DichloromethaneVery SolubleThe polarity of dichloromethane is well-suited to dissolve molecules with a combination of polar and nonpolar characteristics.
ChloroformVery SolubleSimilar to dichloromethane, its polarity is optimal for this type of solute.
Nonpolar TolueneSolubleThe aromatic ring of toluene can engage in π-π stacking with the benzene rings of the solute, and its low polarity is favorable for the nonpolar core.
HexaneSparingly SolubleAs a nonpolar aliphatic solvent, hexane will primarily interact with the nonpolar regions of the solute but may not effectively solvate the polar amino and nitrile groups.

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a crystalline solid in a solvent is the isothermal equilibrium method. This protocol outlines the steps to quantitatively measure the solubility of this compound.

4.1. Materials and Equipment

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Vials with tight-fitting caps

  • Constant temperature bath or incubator with shaker

  • Magnetic stirrer and stir bars

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. An excess of solid is crucial to ensure that a saturated solution is formed.

    • Add a magnetic stir bar to the vial, cap it tightly to prevent solvent evaporation, and place it on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C).

    • Stir the mixture vigorously for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the stirring and allow the excess solid to settle for at least 2 hours.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed vial to remove any undissolved solid particles. This step is critical to avoid artificially high solubility values.

  • Quantification:

    • Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV).

    • Analyze the diluted solution using a validated analytical method to determine the concentration of this compound. A pre-established calibration curve of known concentrations versus analytical response is required for accurate quantification.

  • Calculation of Solubility:

    • The solubility (S) is calculated using the following formula: S (g/L) = C × DF Where:

      • C is the concentration of the diluted sample determined from the calibration curve (in g/L).

      • DF is the dilution factor.

4.3. Experimental Workflow Diagram

G cluster_prep Preparation of Saturated Solution cluster_sampling Sampling cluster_analysis Quantification A Add excess solute to solvent in a vial B Equilibrate at constant temperature with stirring (24-48h) A->B C Allow excess solid to settle B->C D Withdraw supernatant with a pre-warmed syringe C->D E Filter through a 0.22 µm syringe filter D->E F Prepare accurate dilution of the filtrate E->F G Analyze by a validated method (e.g., HPLC-UV) F->G H Determine concentration from a calibration curve G->H I Calculate Solubility (g/L) H->I

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

References

Crystal Structure Analysis of 4-(4-aminophenoxy)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the compilation of this guide, a definitive crystal structure for 4-(4-aminophenoxy)benzonitrile has not been publicly deposited in crystallographic databases. This document, therefore, presents a technical framework based on the analysis of closely related analogues and established methodologies. The provided data and protocols serve as a robust reference for researchers undertaking the experimental determination of this structure.

Introduction

This compound is a diaryl ether derivative incorporating both an amino and a nitrile functional group. Such molecules are of significant interest in medicinal chemistry and materials science due to their potential as scaffolds for drug candidates and as building blocks for high-performance polymers. The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is fundamental to understanding a molecule's physicochemical properties, including its solubility, stability, and intermolecular interactions. This information is critical for rational drug design, polymorphism screening, and the development of new materials.

This guide provides a comprehensive overview of the methodologies required for the synthesis, crystallization, and structural analysis of this compound. It includes quantitative crystallographic data from analogous compounds to offer a comparative reference.

Experimental Protocols

Synthesis of this compound

The synthesis of diaryl ethers can be achieved through several established methods, most notably the Ullmann condensation and the Chan-Lam C-O cross-coupling reaction. A plausible route for the synthesis of the title compound is outlined below.

Proposed Synthesis via Ullmann-type Reaction:

A mixture of 4-aminophenol and 4-chlorobenzonitrile or 4-fluorobenzonitrile, along with a copper catalyst (such as CuI) and a base (e.g., potassium carbonate), is heated in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, poured into water, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The final product is purified by column chromatography on silica gel.

Single Crystal Growth

Obtaining diffraction-quality single crystals is a critical step.[1] A common and effective method is slow evaporation:

  • Solvent Selection: The purified compound is dissolved in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) to form a saturated or near-saturated solution.

  • Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at room temperature. This process should be undisturbed and protected from vibrations.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully selected under a microscope and mounted for X-ray analysis.[1]

Single-Crystal X-ray Diffraction Analysis

The determination of the molecular structure from a single crystal is a non-destructive technique that provides detailed information on bond lengths, angles, and crystal packing.[2]

  • Crystal Mounting: A selected single crystal is mounted on a goniometer head.[1]

  • Data Collection: The crystal is placed in a single-crystal X-ray diffractometer.[3] X-rays (commonly from a Mo or Cu source) are directed at the crystal, which is rotated to collect a full sphere of diffraction data.[2][3] The diffraction pattern is recorded by an area detector.[3]

  • Structure Solution and Refinement: The collected data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods (e.g., using software like SHELXS) and refined by full-matrix least-squares on F² (e.g., using SHELXL).[4] This process refines the atomic positions, and thermal parameters to best fit the experimental diffraction data.

Data Presentation: Crystallographic Data of Analogous Compounds

In the absence of data for this compound, the crystallographic data for 2-amino-4-chlorobenzonitrile, a related aminobenzonitrile derivative, is presented as a reference.[5] Additionally, key identifiers for the crystal structure of 4-(4-methylphenoxy)benzonitrile, a very close structural analogue, are provided.[6]

Table 1: Crystallographic Data for 2-amino-4-chlorobenzonitrile [5]

ParameterValue
Chemical FormulaC₇H₅ClN₂
Molecular Mass152.58 g/mol
Crystal SystemTriclinic
Space GroupP-1
a (Å)3.8924 (9)
b (Å)6.7886 (15)
c (Å)13.838 (3)
α (°)77.559 (16)
β (°)88.898 (17)
γ (°)83.021 (17)
Volume (ų)354.41 (14)
Z2
Temperature (K)293
Radiation typeMo Kα
R [F² > 2σ(F²)]0.072
wR(F²)0.158

Table 2: Identification of 4-(4-methylphenoxy)benzonitrile Crystal Structure [6]

IdentifierValue
CCDC Number265013
Associated DOI10.1039/b502516h

Mandatory Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of a small organic molecule like this compound.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination start Starting Materials (e.g., 4-aminophenol, 4-halobenzonitrile) reaction Chemical Synthesis (e.g., Ullmann Coupling) start->reaction purification Purification (Column Chromatography) reaction->purification crystal_growth Single Crystal Growth (Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting data_collection Data Collection (X-ray Diffractometer) mounting->data_collection data_reduction Data Reduction & Correction data_collection->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Analysis (CIF file) refinement->validation

Workflow for Crystal Structure Analysis.

Conclusion

This technical guide outlines the necessary experimental framework for the comprehensive crystal structure analysis of this compound. While a definitive structure remains to be determined, the provided protocols for synthesis, crystallization, and X-ray diffraction are based on well-established chemical principles. The crystallographic data from analogous compounds serve as a valuable benchmark for future experimental work. The successful elucidation of this crystal structure will provide crucial insights for its potential applications in drug development and materials science, enabling a deeper understanding of its structure-property relationships.

References

In-Depth Technical Guide to the Thermal Decomposition Pathway of 4-(4-aminophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the plausible thermal decomposition pathway of 4-(4-aminophenoxy)benzonitrile. In the absence of direct experimental studies on this specific molecule, this guide constructs a scientifically grounded, hypothetical degradation mechanism. This is achieved by leveraging established principles of thermal decomposition, bond dissociation energies (BDEs) of analogous structures, and reported pyrolysis products of its constituent chemical moieties: aminophenols, diphenyl ethers, and benzonitriles. This document summarizes key quantitative data, outlines detailed experimental protocols for relevant analytical techniques, and presents the proposed decomposition pathways and experimental workflows using standardized visualizations to support further research and application in high-temperature environments.

Introduction

This compound is a molecule of interest in materials science and medicinal chemistry due to its unique combination of functional groups: an amine, an ether linkage, and a nitrile group, all attached to aromatic systems. Its thermal stability is a critical parameter, particularly in applications involving high-temperature processing, such as in the synthesis of high-performance polymers or in analytical techniques like gas chromatography. Understanding its thermal decomposition pathway is essential for predicting its behavior, identifying potential degradation products, and ensuring the safety and efficacy of related processes and products.

This guide synthesizes available data on the thermal degradation of related compounds to propose a primary decomposition pathway for this compound.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is anticipated to proceed via a free-radical mechanism, initiated by the homolytic cleavage of the weakest chemical bonds at elevated temperatures. Based on bond dissociation energy (BDE) data for analogous molecules, the ether linkage (C-O) between the two aromatic rings is the most likely site for initial fragmentation.

Initiation Step: Cleavage of the Diphenyl Ether Linkage

The primary initiation step is the homolytic cleavage of one of the C-O bonds of the ether bridge, resulting in the formation of a 4-aminophenoxy radical and a 4-cyanophenyl radical.

G cluster_initiation Initiation Step mol This compound rad1 4-Aminophenoxy Radical mol->rad1 Δ (Heat) Homolytic Cleavage rad2 4-Cyanophenyl Radical mol->rad2 Δ (Heat) Homolytic Cleavage

Figure 1: Initiation of thermal decomposition via C-O bond cleavage.
Propagation Steps: Radical Reactions and Rearrangements

The highly reactive radicals generated in the initiation step can undergo a variety of propagation reactions, including hydrogen abstraction, recombination, and fragmentation.

  • Reactions of the 4-Aminophenoxy Radical: This radical can abstract a hydrogen atom from other molecules to form 4-aminophenol or undergo further fragmentation.

  • Reactions of the 4-Cyanophenyl Radical: This radical can abstract a hydrogen atom to form benzonitrile. It can also recombine with other radicals.

Formation of Stable Products

Through a series of radical reactions, several stable decomposition products are expected to form. Studies on the pyrolysis of related compounds support the formation of the following key products:

  • Benzonitrile: Formed by hydrogen abstraction by the 4-cyanophenyl radical. Benzonitrile itself is thermally stable, with decomposition only beginning above 550°C.[1] Its pyrolysis can lead to the formation of HCN, benzene, and various cyanobiphenyls and dicyanobenzenes.[1]

  • 4-Aminophenol: Formed by hydrogen abstraction by the 4-aminophenoxy radical.

  • Phenol: Can be formed from the decomposition of the 4-aminophenoxy radical. Phenol is a major thermal decomposition product of poly(aryl-ether-ether-ketone).

  • Aniline: Can be formed through cleavage of the C-O bond in 4-aminophenol.

  • Hydrogen Cyanide (HCN): A common product from the high-temperature decomposition of nitrile-containing compounds.[1]

The proposed overall pathway is visualized below.

G cluster_pathway Proposed Thermal Decomposition Pathway cluster_radicals Primary Radicals cluster_products Stable Products start This compound rad1 4-Aminophenoxy Radical start->rad1 Initial Cleavage rad2 4-Cyanophenyl Radical start->rad2 Initial Cleavage p1 4-Aminophenol rad1->p1 H Abstraction p2 Benzonitrile rad2->p2 H Abstraction p3 Phenol p1->p3 p4 Aniline p1->p4 p5 HCN p2->p5 p6 Char p3->p6 p4->p6 p5->p6

Figure 2: Overview of the proposed decomposition pathway.

Quantitative Data Summary

While specific quantitative data for the thermal decomposition of this compound is not available in the literature, the following table summarizes relevant data from analogous compounds to provide a comparative context.

Compound/PolymerDecomposition MetricTemperature (°C)AtmosphereReference
BenzonitrileDecomposition Start> 550N/A[1]
Polyimide with aminophenoxy unitsT5% (5% weight loss)> 508N/A
Polyimide with aminophenoxy unitsT10% (10% weight loss)> 529N/A
Aromatic PolyamidesPyrolysis Temperature720Inert

Experimental Protocols

To experimentally determine the thermal decomposition pathway of this compound, a combination of analytical techniques would be required. The following outlines the standard methodologies.

Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS)
  • Objective: To determine the decomposition temperature ranges and identify the evolved gaseous products.

  • Methodology:

    • A small sample (5-10 mg) of this compound is placed in a TGA crucible.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen or argon).

    • The mass loss of the sample is recorded as a function of temperature.

    • The gases evolved during decomposition are transferred via a heated transfer line to a mass spectrometer for identification of the molecular weights of the decomposition products.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To separate and identify the volatile and semi-volatile decomposition products.

  • Methodology:

    • A microgram-scale sample is placed in a pyrolysis probe.

    • The probe is rapidly heated to a specific pyrolysis temperature (e.g., 600-1000 °C) for a short duration.

    • The decomposition products are swept by a carrier gas into a gas chromatograph for separation.

    • The separated components are then introduced into a mass spectrometer for identification based on their mass spectra and retention times. Pyrolysis-GC-MS is a powerful tool for identifying involatile compounds like polymers.[2]

G cluster_workflow Py-GC-MS Experimental Workflow sample Sample of This compound pyrolyzer Pyrolyzer (High Temperature) sample->pyrolyzer gc Gas Chromatograph (Separation) pyrolyzer->gc Decomposition Products ms Mass Spectrometer (Identification) gc->ms Separated Components data Data Analysis (Product Identification) ms->data

Figure 3: Workflow for Py-GC-MS analysis.

Conclusion

The thermal decomposition of this compound is proposed to initiate with the homolytic cleavage of the C-O ether bond, leading to the formation of 4-aminophenoxy and 4-cyanophenyl radicals. Subsequent hydrogen abstraction, recombination, and fragmentation reactions are expected to yield a range of stable products, including 4-aminophenol, benzonitrile, phenol, aniline, and eventually hydrogen cyanide and char at higher temperatures.

This guide provides a foundational, albeit hypothetical, framework for understanding the thermal degradation of this molecule. Experimental validation using the detailed protocols herein, particularly Py-GC-MS, is crucial to confirm the proposed pathway and accurately quantify the decomposition products. Such studies will be invaluable for the safe and effective application of this compound and related compounds in high-temperature settings.

References

Quantum Chemical Blueprint: A Technical Guide to the Computational Analysis of 4-(4-aminophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and expected outcomes for the quantum chemical analysis of 4-(4-aminophenoxy)benzonitrile. Given the absence of specific published computational studies for this molecule, this document outlines a robust computational protocol based on established methods for analogous benzonitrile derivatives. The presented quantitative data is illustrative, derived from studies on similar compounds, and serves to exemplify the expected results for this compound.

Introduction

This compound is a molecule of interest in materials science and drug discovery due to its unique electronic and structural properties, stemming from the electron-donating amino group and the electron-withdrawing nitrile group, connected through a flexible ether linkage. Quantum chemical calculations are indispensable for elucidating its molecular structure, vibrational modes, electronic characteristics, and non-linear optical (NLO) properties. This guide details the theoretical framework and practical steps for such an investigation using Density Functional Theory (DFT), a powerful computational tool in modern chemistry and physics.[1][2][3]

Molecular Structure and Optimization

The initial step in the computational analysis is the geometry optimization of the molecule to find its most stable conformation (lowest energy state). This is crucial as all subsequent calculations are performed on this optimized structure.

Computational Protocol
  • Software: Gaussian 09 or a similar quantum chemistry software package is recommended.[1][4]

  • Method: Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and reliable method for such systems.[2][3][4][5]

  • Basis Set: The 6-311++G(d,p) basis set is a suitable choice, providing a good balance between accuracy and computational cost for molecules of this size.[3][4][5]

The optimization process involves iterative calculations to find the geometry at which the forces on each atom are minimized.

Expected Geometrical Parameters

While specific experimental data for this compound is not available, the expected bond lengths and angles can be inferred from calculations on similar molecules. The final optimized geometry would provide precise values for all bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule's shape.

Table 1: Illustrative Optimized Geometrical Parameters (based on analogous benzonitrile derivatives)

ParameterBondExpected Bond Length (Å)ParameterAngleExpected Bond Angle (°)
Bond LengthsC≡N~1.15Bond AnglesC-C-C (phenyl)~120
C-CN~1.45C-O-C~118-120
C-O~1.36H-N-H~110-115
C-N (amino)~1.38
C-C (phenyl)~1.39
C-H~1.08
N-H~1.01

Note: These are expected values. Actual calculated values for this compound may vary.

Vibrational Spectroscopy Analysis

Vibrational analysis is essential for interpreting experimental FT-IR and FT-Raman spectra. The calculated vibrational frequencies and their corresponding intensities can be used to assign the observed spectral bands to specific molecular motions.

Experimental and Computational Protocol
  • Experimental: FT-IR and FT-Raman spectra should be recorded for the synthesized compound.[3][4][5]

  • Computational:

    • Frequency calculations are performed on the optimized geometry using the same DFT method and basis set (B3LYP/6-311++G(d,p)).[3][4][5]

    • The calculated harmonic frequencies are often scaled by a factor (typically around 0.96) to better match the experimental anharmonic frequencies.

    • Potential Energy Distribution (PED) analysis using software like VEDA 4 is crucial for the unambiguous assignment of vibrational modes.[4][6]

Expected Vibrational Assignments

The vibrational spectrum of this compound will be characterized by several key stretching and bending modes.

Table 2: Illustrative Vibrational Frequencies and Assignments (based on analogous compounds)

Vibrational ModeExpected Wavenumber (cm⁻¹, scaled)Description
N-H stretching3400-3500Asymmetric and symmetric stretching of the amino group
C-H stretching (aromatic)3000-3100Stretching of C-H bonds in the phenyl rings
C≡N stretching~2230Characteristic nitrile group stretch
C=C stretching (aromatic)1400-1600Phenyl ring skeletal vibrations
C-N stretching1250-1350Stretching of the C-N bond of the amino group
C-O-C stretching1200-1250Asymmetric and symmetric ether linkage stretching
N-H scissoring~1620Bending motion of the amino group

Note: The presence of the electron-donating amino group may slightly lower the C≡N stretching frequency compared to unsubstituted benzonitrile.[7]

Electronic Properties and Frontier Molecular Orbitals

The electronic properties of the molecule, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding its reactivity and electronic transitions.

Computational Protocol
  • The HOMO and LUMO energies are obtained from the output of the DFT calculation on the optimized geometry.

  • The energy gap (ΔE = E_LUMO - E_HOMO) is a key parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.

  • Time-Dependent DFT (TD-DFT) calculations can be performed to predict the electronic absorption spectrum (UV-Vis) and assign the electronic transitions.[8][9]

Expected Electronic Properties

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenoxy moiety, while the LUMO is anticipated to be concentrated on the electron-deficient benzonitrile part. This distribution facilitates intramolecular charge transfer (ICT) upon photoexcitation.

Table 3: Illustrative Electronic Properties (based on analogous compounds)

ParameterDescriptionExpected Value (eV)
E_HOMOEnergy of the Highest Occupied Molecular Orbital-5.0 to -6.0
E_LUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.5 to -2.5
ΔE (Energy Gap)E_LUMO - E_HOMO3.0 to 4.0

A smaller HOMO-LUMO gap is indicative of a molecule's potential for NLO activity.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting the sites for electrophilic and nucleophilic attack.

Computational Protocol

The MEP is calculated on the optimized molecular structure and visualized as a 3D plot, where different colors represent different electrostatic potential values.

Expected MEP Analysis

The MEP of this compound is expected to show negative potential (red/yellow) around the nitrogen atom of the nitrile group and the oxygen atom of the ether linkage, indicating these as sites for electrophilic attack. The positive potential (blue) is likely to be located around the hydrogen atoms of the amino group, making them susceptible to nucleophilic attack.

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer characteristics, like this compound, are often good candidates for NLO materials.

Computational Protocol
  • The first-order hyperpolarizability (β₀), a measure of the NLO activity, is calculated using the same DFT method and basis set.

  • The dipole moment (μ) and polarizability (α) are also calculated.

Expected NLO Properties

The presence of both an electron-donating group (-NH₂) and an electron-withdrawing group (-CN) connected through a π-conjugated system suggests that this compound should exhibit a significant first-order hyperpolarizability, making it a promising candidate for NLO applications.

Table 4: Illustrative NLO Properties (based on analogous compounds)

PropertyDescriptionExpected Value (a.u.)
Dipole Moment (μ)Measure of the molecule's overall polarity4 - 6 Debye
Polarizability (α)Measure of the distortion of the electron cloud in an electric field> 150
First-Order Hyperpolarizability (β₀)Measure of the second-order NLO responseSignificantly higher than reference materials like urea

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Quantum Chemical Calculation Workflow

G start Define Molecular Structure dft DFT Method Selection (e.g., B3LYP) start->dft basis Basis Set Selection (e.g., 6-311++G(d,p)) start->basis opt Geometry Optimization dft->opt basis->opt freq Vibrational Frequency Calculation opt->freq elec Electronic Properties (HOMO, LUMO, MEP) opt->elec nlo NLO Properties (Hyperpolarizability) opt->nlo analysis Data Analysis and Interpretation freq->analysis elec->analysis nlo->analysis

Caption: Workflow for quantum chemical calculations.

HOMO-LUMO Energy Diagram

G cluster_0 Molecular Orbitals lumo LUMO (Lowest Unoccupied Molecular Orbital) homo HOMO (Highest Occupied Molecular Orbital) energy_gap Energy Gap (ΔE) (Electronic Transition) energy_gap->lumo

References

A Technical Guide to the Purity Analysis of 4-(4-aminophenoxy)benzonitrile by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 4-(4-aminophenoxy)benzonitrile. Given the absence of a standardized pharmacopeial method, this document outlines a systematic approach based on established chromatographic principles and regulatory expectations for ensuring the quality and consistency of this key chemical intermediate.

Introduction to HPLC Method Development Strategy

The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical attribute that can impact the safety and efficacy of the final drug product. For this compound, a molecule possessing aromatic rings, a nitrile group, and an amino group, reversed-phase HPLC (RP-HPLC) is the most suitable analytical technique. This method separates compounds based on their hydrophobicity.

The development of a robust and reliable stability-indicating HPLC method involves several key steps:

  • Analyte Characterization: Understanding the physicochemical properties of this compound, such as its solubility, pKa, and UV absorbance, is fundamental. It is soluble in organic solvents like acetonitrile and methanol. The aromatic chromophores allow for sensitive detection using a UV detector.

  • Column Selection: A C18 (octadecylsilane) column is the most common and logical starting point for RP-HPLC, offering excellent hydrophobic retention for aromatic compounds. Columns with a particle size of 3 to 5 µm and lengths of 150 to 250 mm typically provide a good balance of efficiency and backpressure.

  • Mobile Phase Selection: The mobile phase in RP-HPLC consists of an aqueous component and an organic modifier.

    • Organic Modifier: Acetonitrile is often preferred over methanol for aromatic compounds due to its lower viscosity and superior UV transparency.

    • Aqueous Phase: A buffer is necessary to control the pH and ensure consistent ionization of the basic amino group. A phosphate or formate buffer at a pH between 3 and 7 is a suitable starting point.

  • Detector Wavelength Selection: A Diode Array Detector (DAD) or a variable wavelength UV detector can be used. A preliminary scan of this compound in the mobile phase will determine the wavelength of maximum absorbance (λmax), which ensures the highest sensitivity for both the main component and its potential impurities. A wavelength around 290 nm is often suitable for similar structures.

  • Forced Degradation Studies: To ensure the method is "stability-indicating," forced degradation studies are essential.[1][2][3] These studies intentionally stress the sample to generate potential degradation products and prove that the method can separate these degradants from the main peak.[4][5]

Potential Impurities and Degradants

A comprehensive purity analysis must consider both process-related impurities from the synthesis and potential degradation products. Diaryl ethers like this compound are often synthesized via nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions.[6][7][8][9][10]

Potential Process-Related Impurities:

  • Impurity A: 4-Aminophenol (Unreacted starting material)

  • Impurity B: 4-Fluorobenzonitrile or 4-Chlorobenzonitrile (Unreacted starting material)

  • Impurity C: 4,4'-Oxydibenzonitrile (Homocoupling by-product)

Potential Degradation Products:

  • Hydrolysis: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form a carboxylic acid (-COOH) or an amide (-CONH2).

  • Oxidation: The amino group (-NH2) is susceptible to oxidation.

Detailed Experimental Protocol: A Representative RP-HPLC Method

This section provides a detailed, exemplary protocol for the purity analysis of this compound. This method should be considered a starting point and must be fully validated for its intended use.

Instrumentation and Materials
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Potassium Dihydrogen Phosphate (Analytical grade)

    • Ortho-phosphoric Acid (Analytical grade)

    • Water (HPLC grade or Milli-Q)

    • This compound Reference Standard

Chromatographic Conditions
ParameterRecommended Condition
Stationary Phase C18 Column, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 290 nm
Injection Volume 10 µL
Run Time 35 minutes
Preparation of Solutions
  • Mobile Phase A (Buffer): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using diluted ortho-phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Reference Standard Solution: Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample solution at the same concentration as the Reference Standard Solution using the diluent.

Forced Degradation Study Protocol

The following protocols are designed to generate a target degradation of 5-20%.[3]

  • Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60°C for 4 hours. Cool, neutralize with 0.1 N NaOH, and dilute with diluent.

  • Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 N HCl and dilute with diluent.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80°C in an oven for 48 hours. Dissolve in diluent for analysis.

  • Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

Data Presentation and Interpretation

Purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main compound.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

The following table presents exemplary data from a hypothetical analysis.

Table 1: Exemplary Chromatographic Data

Compound NameRetention Time (min)Relative Retention Time (RRT)Peak Area% Area
4-Aminophenol (Impurity A)4.50.3015,0000.30
This compound 15.0 1.00 4,925,000 98.50
Unknown Impurity 118.21.2125,0000.50
4,4'-Oxydibenzonitrile (Impurity C)22.51.5035,0000.70
Total 5,000,000 100.0

Method Validation Overview

Once developed, the analytical method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability.[11][12][13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components, including impurities and degradants. This is demonstrated through forced degradation studies and by spiking the sample with known impurities.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed across a range of concentrations (e.g., 50% to 150% of the target concentration).

  • Accuracy: The closeness of test results to the true value. Determined by analyzing samples with known amounts of spiked analyte (recovery studies).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly. It is assessed at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate, column temperature).

Workflow Visualizations

The following diagrams illustrate the logical flow for method development and routine analysis.

HPLC_Method_Development_Workflow cluster_dev Phase 1: Method Development cluster_spec Phase 2: Specificity & Stability cluster_val Phase 3: Method Validation (ICH Q2) cluster_final Phase 4: Finalization A Analyte Characterization (Solubility, UV Spectra) B Initial Parameter Selection (Column, Mobile Phase) A->B C Method Optimization (Gradient, Flow Rate) B->C D Forced Degradation Studies (Acid, Base, Oxidative, etc.) C->D E Peak Purity Assessment (DAD Analysis) D->E F Validate Specificity, Linearity, Range E->F G Validate Accuracy & Precision F->G H Determine LOD & LOQ G->H I Assess Robustness H->I J Finalize Method & Write SOP I->J

Caption: Overall HPLC Method Development and Validation Workflow.

Sample_Analysis_Workflow start Start: Receive Sample prep Sample Preparation (Weighing, Dissolving, Diluting) start->prep system_suitability System Suitability Test (SST) (Inject Reference Standard) prep->system_suitability decision SST Criteria Met? system_suitability->decision analysis Inject Sample Sequence (Blank, Standard, Samples) decision->analysis Yes fail Troubleshoot System decision->fail No processing Data Processing (Peak Integration) analysis->processing calculation Calculate Purity (% Area) & Compare to Specification processing->calculation report Generate Report calculation->report stop End report->stop fail->system_suitability

Caption: Workflow for Routine Sample Purity Analysis.

References

An In-depth Technical Guide to CAS Number 17076-69-6: 4-(4-Aminophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available experimental data for the chemical compound with CAS number 17076-69-6, chemically known as 4-(4-Aminophenoxy)benzonitrile. This document consolidates physicochemical properties, outlines a probable synthetic protocol, and presents its key role as a synthetic intermediate in the development of pharmacologically active molecules. Due to its primary function as a building block, direct biological activity and associated signaling pathways for this compound are not extensively documented. Instead, this guide illustrates its application in the synthesis of targeted therapeutic agents. All quantitative data are presented in structured tables, and its synthetic utility is visualized through a workflow diagram.

Physicochemical Properties

This compound is a solid organic compound at room temperature. Its fundamental properties are summarized in the table below. While some experimental values are available, others are predicted based on computational models.

PropertyValueSource
CAS Number 17076-69-6-
Chemical Name This compound-
Molecular Formula C₁₃H₁₀N₂O-
Molecular Weight 210.23 g/mol -
Physical Form Solid, Crystals[1]
Color Whitish to yellowish-brown[2]
Melting Point 83-85 °C
Boiling Point (Predicted) 393.2 ± 27.0 °C-
Density (Predicted) 1.23 ± 0.1 g/cm³-
Water Solubility 8.3 g/L at 23 °C[2]
LogP (Predicted) 1.8-

Synthesis and Experimental Protocols

This compound is typically synthesized via a nucleophilic aromatic substitution reaction, specifically an Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol. In the case of this compound, the synthesis would logically involve the reaction of 4-aminophenol with an activated aryl halide such as 4-chlorobenzonitrile or 4-fluorobenzonitrile.

General Experimental Protocol: Ullmann Condensation for the Synthesis of this compound

While a specific detailed protocol for the synthesis of CAS 17076-69-6 was not found in the public literature, a general procedure based on the Ullmann condensation is provided below. This protocol is adapted from similar reported syntheses of diaryl ethers.

Reaction Scheme:

G cluster_0 Ullmann Condensation 4-Aminophenol 4-Aminophenol This compound This compound 4-Aminophenol->this compound + 4-Chlorobenzonitrile Cu Catalyst, Base High Temperature

A representative Ullmann condensation reaction.

Materials:

  • 4-Aminophenol

  • 4-Chlorobenzonitrile[3][4][5]

  • Copper(I) iodide (CuI) or other copper catalyst

  • Potassium carbonate (K₂CO₃) or another suitable base

  • High-boiling polar solvent (e.g., Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP))

Procedure:

  • To a reaction vessel equipped with a condenser and magnetic stirrer, add 4-aminophenol (1.0 eq), 4-chlorobenzonitrile (1.0-1.2 eq), potassium carbonate (2.0 eq), and the copper catalyst (0.1-0.2 eq).

  • Add the solvent (e.g., DMF) to the mixture.

  • Heat the reaction mixture to a high temperature (typically in the range of 150-200 °C) and stir for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Analytical Data

Analytical Technique Expected Characteristics for this compound
¹H NMR Aromatic protons (AA'BB' systems for both phenyl rings), a singlet for the amine protons.
¹³C NMR Signals for the quaternary carbons (including the nitrile and ether-linked carbons) and the protonated aromatic carbons.
IR Spectroscopy Characteristic peaks for N-H stretching (amine), C≡N stretching (nitrile), C-O-C stretching (ether), and aromatic C-H and C=C bonds.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of 210.23 g/mol .

Role in Drug Development and Synthesis

The primary significance of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature, possessing both an amine and a nitrile group on separate phenyl rings connected by an ether linkage, allows for a variety of subsequent chemical transformations.

It has been cited as a building block in the synthesis of potent inhibitors of Akt kinases and as an intermediate in the preparation of GPR35 modulators, which are of interest in the treatment of various disorders, including proliferative, immune, and inflammatory conditions.

The following diagram illustrates the logical workflow of how this compound serves as a key intermediate in a multi-step synthesis process.

G A 4-Aminophenol C This compound (CAS: 17076-69-6) A->C B 4-Chlorobenzonitrile B->C D Further Synthetic Modifications C->D E Biologically Active Compound (e.g., Kinase Inhibitor) D->E

Synthetic workflow illustrating the role of this compound.

Conclusion

This compound (CAS 17076-69-6) is a valuable chemical intermediate with limited direct experimental data available in the public domain regarding its biological activity. Its significance is primarily derived from its role as a structural scaffold in the synthesis of novel therapeutic agents. This guide has consolidated the known physicochemical properties and provided a representative synthetic protocol. Further research into this compound would benefit from detailed experimental characterization and the publication of its analytical data. For researchers in drug discovery and development, this compound represents a key starting material for the exploration of new chemical entities targeting a range of diseases.

References

A Technical Guide to the Reactivity of the Amine Group in 4-(4-aminophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

4-(4-aminophenoxy)benzonitrile is a bifunctional organic molecule featuring a primary aromatic amine, an ether linkage, and a nitrile group. This guide provides an in-depth analysis of the chemical reactivity of its primary amine moiety. The nucleophilic character of the amine is central to its synthetic utility, enabling a range of transformations including acylation, alkylation, and diazotization. Its role as a monomer in the synthesis of high-performance polymers, such as polyamides and poly(amide-imide)s, is also significant. This document details the key reactions, presents quantitative data, outlines experimental protocols, and provides visual diagrams of reaction pathways and workflows to serve as a comprehensive resource for chemical researchers.

Core Reactivity of the Amine Group

The reactivity of the primary amino group in this compound is governed by the electronic effects of the substituents on the aromatic rings. The lone pair of electrons on the nitrogen atom makes it a nucleophile and a base. The overall nucleophilicity is a balance between the electron-donating effect of the para-phenoxy group, which increases electron density on the nitrogen, and the long-range, weaker electron-withdrawing effect of the nitrile group on the adjacent phenyl ring. This electronic profile makes the amine group readily available for reactions with a variety of electrophiles.

Nucleophilicity and Basicity
Common Reactions of the Amine Group

The amine group undergoes several characteristic reactions, making it a versatile synthetic handle.

  • N-Acylation: The amine reacts readily with acylating agents such as acyl chlorides and acid anhydrides to form stable amide bonds. This reaction is fundamental in peptide synthesis and in the preparation of polyamide polymers.

  • N-Alkylation: Reaction with alkyl halides can lead to the formation of secondary, tertiary, or even quaternary ammonium salts. Controlling the degree of alkylation can be challenging and may require specific reaction conditions.

  • Diazotization: As a primary aromatic amine, it can be converted into a diazonium salt upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C). The resulting 4-(4-cyanophenoxy)benzenediazonium salt is a highly valuable intermediate that can be converted into a wide array of functional groups via reactions like the Sandmeyer and Schiemann reactions.

  • Oxidation: The amine group is susceptible to oxidation. The choice of oxidizing agent and reaction conditions determines the product, which can range from nitroso or nitro compounds to polymeric materials.

  • Polymerization: The molecule can serve as a monomer in polycondensation reactions. For instance, it can react with diacyl chlorides or dianhydrides to form polyamides or polyimides, respectively. These polymers often exhibit desirable properties such as high thermal stability.

Quantitative Data Summary

The following table summarizes the key reactions and typical conditions involving the amine group of this compound and related aromatic amines.

Reaction TypeReagent(s)Product Functional GroupTypical ConditionsYieldsReference
N-Acylation Acyl Chloride (e.g., Benzoyl Chloride)AmideBase (e.g., Pyridine), Room TemperatureHigh
Diazotization NaNO₂, conc. HClDiazonium Salt (-N₂⁺Cl⁻)0–5 °CIn situ use
Sandmeyer (from Diazonium Salt) CuCl / CuBr / CuCNAryl Halide / Nitrile0–100 °CGood to High
Polycondensation Aromatic Dicarboxylic AcidsPolyamideNMP, Triphenyl Phosphite, Pyridine, 105 °C> 90%
Oxidation Strong Oxidizing Agents (e.g., KMnO₄)Nitro, Azo, or PolymerVariesVaries

Experimental Protocols

Protocol: N-Acylation with Benzoyl Chloride

This protocol describes a general procedure for the acylation of the amine group.

  • Dissolution: Dissolve this compound (1 equivalent) in a suitable aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran) in a round-bottom flask equipped with a magnetic stir bar.

  • Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the solution and stir.

  • Acylation: Cool the mixture in an ice bath. Slowly add benzoyl chloride (1.05 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product, N-(4-(4-cyanophenoxy)phenyl)benzamide, can be purified by recrystallization or column chromatography.

Protocol: Diazotization and In Situ Use (Sandmeyer Reaction)

This protocol is adapted from the procedure for the closely related 4-aminobenzonitrile and outlines the formation of the diazonium salt for subsequent conversion.

  • Amine Salt Formation: In a flask equipped with a magnetic stir bar and a thermometer, suspend this compound (1 equivalent) in a mixture of concentrated hydrochloric acid and water.

  • Cooling: Cool the flask to 0–5 °C using an ice-salt bath. Vigorous stirring is essential.

  • Nitrite Solution Preparation: In a separate beaker, dissolve sodium nitrite (NaNO₂) (1.05 equivalents) in cold deionized water.

  • Diazotization: Add the cold sodium nitrite solution dropwise to the amine salt suspension, ensuring the internal reaction temperature is maintained between 0–5 °C throughout the addition.

  • Completion Check: After the addition is complete, continue stirring in the ice bath for an additional 30 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a positive test turns the paper blue-black).

  • In Situ Reaction: The resulting cold solution of 4-(4-cyanophenoxy)benzenediazonium chloride is unstable and should be used immediately. For a Sandmeyer reaction (e.g., conversion to 4-(4-chlorophenoxy)benzonitrile), this solution is added to a prepared solution of the corresponding copper(I) salt (CuCl).

Protocol: Synthesis of Aromatic Polyamides

This protocol is based on the polycondensation of aromatic diamines with dicarboxylic acids.

  • Reagent Preparation: In a flame-dried flask under a nitrogen atmosphere, dissolve the aromatic dicarboxylic acid (1 equivalent), LiCl, and pyridine in N-Methyl-2-pyrrolidone (NMP). Stir until all solids are dissolved.

  • Monomer Addition: Add the diamine monomer (e.g., 1,3-bis(4-aminophenoxy)benzene, 1 equivalent) and triphenyl phosphite (TPP) (2.2 equivalents) to the solution.

  • Polymerization: Heat the solution to 105 °C and maintain the reaction for 3 hours.

  • Precipitation: Pour the resulting viscous polymer solution into a large volume of ethanol to precipitate the polyamide.

  • Washing and Drying: Wash the polymer precipitate several times with hot water and ethanol. Dry the final polymer overnight under vacuum at 100 °C.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key reactivity pathways and experimental workflows for the amine group of this compound.

Reactivity_Pathways Start This compound (-NH₂) Acylation N-Acylation Product (Amide) Start->Acylation RCOCl, Base Alkylation N-Alkylation Product Start->Alkylation R-X Diazotization Diazonium Salt (-N₂⁺) Start->Diazotization NaNO₂, HCl, 0-5°C Oxidation Oxidation Products Start->Oxidation [O] Polymerization Polymerization (e.g., Polyamide) Start->Polymerization Diacyl Chloride Sandmeyer Sandmeyer Products (-Cl, -Br, -CN, etc.) Diazotization->Sandmeyer CuX

Caption: General reactivity pathways of the amine group.

Diazotization_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_sandmeyer Sandmeyer Reaction A 1. Dissolve Amine in conc. HCl B 2. Cool to 0-5 °C (Ice-Salt Bath) A->B C 3. Prepare cold NaNO₂ solution B->C D 4. Add NaNO₂ (aq) dropwise C->D E 5. Stir 30 min, Test for excess HNO₂ D->E F Diazonium Salt Solution (Use Immediately) E->F H Add Diazonium Solution to CuX F->H In situ transfer G Prepare CuX Solution G->H I Final Product (e.g., Aryl Halide) H->I

Caption: Experimental workflow for diazotization.

Polymerization_Workflow Diamine Aromatic Diamine (Monomer A) Mix Mix Monomers in NMP/Pyridine/TPP Diamine->Mix Diacid Aromatic Diacyl Chloride (Monomer B) Diacid->Mix Heat Heat to 105 °C (3 hours) Mix->Heat Precipitate Precipitate in Ethanol Heat->Precipitate Dry Wash and Dry under Vacuum Precipitate->Dry Polymer Polyamide Dry->Polymer

Caption: Polycondensation workflow for polyamide synthesis.

Methodological & Application

Application Notes and Protocols: Synthesis of High-Performance Polyimides Using 4-(4-aminophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2][3][4] The incorporation of specific functional groups into the polymer backbone can further enhance their properties and open up new applications. The nitrile group (-CN) is a versatile functional moiety that can improve solubility, dielectric properties, and can also serve as a site for post-polymerization modifications. This document provides a detailed protocol for the synthesis of polyimides using 4-(4-aminophenoxy)benzonitrile as a key diamine monomer. The presence of the ether linkage in the diamine is expected to impart flexibility to the polymer chain, potentially improving processability, while the nitrile group can enhance polymer-polymer interactions and provide a handle for further chemical transformations.

Synthesis Overview

The synthesis of polyimides from this compound and a dianhydride, such as pyromellitic dianhydride (PMDA), typically proceeds via a two-step polycondensation reaction.[3][5] The first step involves the formation of a soluble poly(amic acid) precursor at room temperature. The second step is the conversion of the poly(amic acid) to the final polyimide through thermal or chemical imidization.

Diagram: Two-Step Polyimide Synthesis Workflow

G cluster_synthesis Step 1: Poly(amic acid) Synthesis cluster_imidization Step 2: Imidization cluster_characterization Characterization Monomers This compound + Dianhydride Solvent NMP or DMAc Monomers->Solvent Reaction1 Stirring at Room Temperature (24 hours) Solvent->Reaction1 PA_Solution PA_Solution Reaction1->PA_Solution PAA_Solution Poly(amic acid) Solution PAA_Film Cast Poly(amic acid) Film PAA_Solution->PAA_Film Thermal_Imidization Stepwise Heating (e.g., 100-300°C) PAA_Film->Thermal_Imidization Polyimide_Film Final Polyimide Film Thermal_Imidization->Polyimide_Film FTIR FT-IR Spectroscopy Polyimide_Film->FTIR TGA Thermogravimetric Analysis Polyimide_Film->TGA DSC Differential Scanning Calorimetry Polyimide_Film->DSC

Caption: Workflow for the two-step synthesis and characterization of polyimides.

Experimental Protocols

Materials
  • This compound (APB-CN)

  • Pyromellitic dianhydride (PMDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

Protocol 1: Synthesis of Poly(amic acid) (PAA)
  • In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of this compound in anhydrous NMP to create a 15% (w/v) solution.

  • Stir the solution under a nitrogen atmosphere until the diamine has completely dissolved.

  • Gradually add an equimolar amount of pyromellitic dianhydride (PMDA) to the solution over 30 minutes. A slight exothermic reaction may be observed.

  • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere. The viscosity of the solution will increase significantly as the poly(amic acid) forms.[6]

  • The resulting viscous solution is the poly(amic acid) precursor and can be stored in a refrigerator before use.

Protocol 2: Thermal Imidization
  • Pour the poly(amic acid) solution onto a clean, dry glass plate.

  • Cast a thin film of the solution using a doctor blade.

  • Place the glass plate in a vacuum oven and heat according to the following stepwise temperature program:

    • 100°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 30 minutes

    • 300°C for 1 hour

  • After cooling to room temperature, the resulting polyimide film can be carefully peeled from the glass substrate.

Protocol 3: Chemical Imidization
  • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (2:1 molar ratio with respect to the repeating unit of the polymer).

  • Stir the mixture at room temperature for 12 hours.

  • Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.

  • Filter the precipitate, wash thoroughly with methanol, and dry in a vacuum oven at 80°C for 24 hours.

Characterization Data

The synthesized polyimides can be characterized by various techniques to determine their structure and properties.

Table 1: Spectroscopic and Thermal Properties
PropertyMethodExpected Result
FT-IR (cm⁻¹) ATR-FTIRAppearance of characteristic imide absorption bands around 1780 cm⁻¹ (C=O asymmetric stretching), 1720 cm⁻¹ (C=O symmetric stretching), and 1370 cm⁻¹ (C-N stretching). Disappearance of the broad amide and carboxylic acid peaks from the poly(amic acid).[2][7]
Glass Transition Temp. (Tg) DSC250 - 300 °C
5% Weight Loss Temp. (Td5) TGA> 450 °C in N₂
10% Weight Loss Temp. (Td10) TGA> 500 °C in N₂
Char Yield at 800°C TGA> 55% in N₂
Table 2: Mechanical and Dielectric Properties (Typical Values for Aromatic Polyimides)
PropertyTest MethodTypical Value
Tensile Strength ASTM D88280 - 150 MPa
Tensile Modulus ASTM D8822.5 - 4.0 GPa
Elongation at Break ASTM D8825 - 15 %
Dielectric Constant (1 MHz) ASTM D1502.8 - 3.5

Signaling Pathways and Logical Relationships

The synthesis follows a clear logical progression from monomers to the final polymer product.

Diagram: Logical Progression of Polyimide Synthesis

G Monomers Diamine (this compound) + Dianhydride (PMDA) PAA Poly(amic acid) Precursor Monomers->PAA Polycondensation in NMP/DMAc Polyimide Final Polyimide PAA->Polyimide Thermal or Chemical Imidization

Caption: Logical steps from monomers to the final polyimide product.

Applications

Polyimides derived from this compound are expected to be high-performance materials suitable for a range of applications, including:

  • Microelectronics: As insulating layers and flexible substrates due to their good dielectric properties and thermal stability.[4]

  • Aerospace: In components requiring high-temperature resistance and low weight.

  • Membranes: For gas separation, leveraging the specific interactions of the nitrile group.

  • Advanced Composites: As a matrix resin for high-performance composites.

Conclusion

The use of this compound as a diamine monomer offers a strategic approach to synthesizing novel polyimides with potentially enhanced solubility, processability, and functionality. The detailed protocols provided herein offer a solid foundation for researchers to explore the synthesis and characterization of these promising materials. The nitrile functionality, in particular, opens avenues for post-polymerization modification, allowing for the fine-tuning of properties for specific and demanding applications.

References

Application Notes and Protocols: High-Performance Phthalonitrile Resin Formulation with 4-(4-aminophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Phthalonitrile Resins with 4-(4-aminophenoxy)benzonitrile

Phthalonitrile (PN) resins represent a class of high-performance thermosetting polymers renowned for their exceptional thermal and oxidative stability, inherent flame retardancy, and excellent mechanical properties, particularly at elevated temperatures.[1][2] These characteristics make them ideal candidates for applications in aerospace, military, and electronic sectors where materials are subjected to extreme conditions.[1]

The polymerization of phthalonitrile monomers occurs through a complex, high-temperature addition reaction involving the nitrile functional groups, which leads to the formation of a highly cross-linked, void-free network consisting of stable heterocyclic structures like triazine and phthalocyanine.[3][4][5] However, the curing of neat phthalonitrile resins is often sluggish and requires high temperatures, which can limit their processability.[6][7]

To address this, curing agents are incorporated to facilitate polymerization at lower temperatures and improve processing windows. Aromatic diamines are particularly effective curing agents.[3][8] This document focuses on the use of this compound, also referred to as 4-aminophenoxy phthalonitrile (APPH), as a self-catalytic curing agent.[1][9][10] The primary amine functionality of APPH initiates the curing cascade, while the molecule itself can co-polymerize into the resin network, enhancing the final properties of the thermoset.[1][10] The use of APPH has been shown to improve the processability, thermal stability, and mechanical properties of phthalonitrile resins.[1][10]

Experimental Protocols

Protocol 1: Synthesis of this compound (APPH)

This protocol details the synthesis of the APPH curing agent via a nucleophilic aromatic substitution reaction.

Materials:

  • 4-nitrophthalonitrile

  • 4-aminophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Deionized water

  • Methanol

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Nitrogen inlet/outlet

  • Heating mantle

  • Büchner funnel and filter flask

  • Vacuum oven

Procedure:

  • Set up a three-necked round-bottom flask with a magnetic stirrer, condenser, and nitrogen inlet.

  • In the flask, dissolve 4-aminophenol in anhydrous DMF.

  • Add anhydrous potassium carbonate to the reactor.[9]

  • Heat the reaction mixture to 80-100°C under a nitrogen atmosphere and stir for 1 hour.[9]

  • Add 4-nitrophthalonitrile to the reaction mixture.[9]

  • Continue stirring the reaction at 80-100°C for approximately 4 hours.[9] Monitor the reaction progress using thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitate the product by pouring the reaction mixture into a stirred vessel of deionized water.[9]

  • Collect the reddish-brown precipitate by suction filtration.[9]

  • Wash the filter cake thoroughly with deionized water to remove inorganic salts, followed by a wash with cold methanol.

  • Dry the crude product in a vacuum oven to yield the 4-aminophenoxybenzonitrile (APPH) monomer.[9]

  • Characterize the final product using FTIR and NMR spectroscopy to confirm its chemical structure.

Protocol 2: Formulation and Curing of Phthalonitrile Resin

This protocol describes the formulation of a phthalonitrile resin system using a base phthalonitrile monomer and the synthesized APPH curing agent. A common base monomer is 2,2-bis[4-(3,4-dicyanophenoxy)phenyl]propane (BDPP or Bisphenol A-based phthalonitrile).

Materials:

  • Bisphenol A-based phthalonitrile monomer (BDPP)

  • This compound (APPH) monomer (from Protocol 1)

Equipment:

  • High-temperature resistant beaker or aluminum foil mold

  • Stirring rod

  • Vacuum oven

  • Programmable muffle furnace

Procedure:

  • Formulation: Weigh the BDPP monomer and the APPH curing agent in the desired weight ratio (e.g., 90:10 or 80:20) into a beaker or aluminum mold.[9]

  • Mixing: Thoroughly mix and grind the powders to ensure a homogeneous blend.[9]

  • Melting and Degassing: Place the container in a vacuum oven and heat to melt the mixture into a clear, viscous liquid. Apply a vacuum to remove any entrapped air bubbles.[9] This step is crucial to prevent void formation in the final cured polymer.

  • Curing: Once the mixture is bubble-free, transfer it to a programmable muffle furnace for the curing reaction. A typical multi-step curing schedule is as follows[9]:

    • 200°C for 2 hours

    • 230°C for 4 hours

    • 250°C for 6 hours

    • 280°C for 6 hours

    • 300°C for 6 hours

    • Note: The heating rate between steps is typically 10°C/min.[9]

  • Post-Curing (Optional): For applications requiring maximum thermal stability and glass transition temperature, a post-curing step at higher temperatures (e.g., up to 380°C) may be performed.[7]

  • Cooling: After the curing cycle is complete, allow the resin to cool slowly to room temperature to minimize internal stresses.

  • The resulting rigid, dark, void-free thermoset polymer is now ready for characterization and use.

Data Presentation

The following tables summarize quantitative data for phthalonitrile resins formulated with this compound (APPH).

Table 1: Formulation and Curing Parameters

Base MonomerCuring AgentWeight Ratio (Base:APPH)Curing ScheduleReference
Bis-phthalonitrile group monomer4-aminophenoxyphthalonitrile90:10200°C/2h, 230°C/4h, 250°C/6h, 280°C/6h, 300°C/6h[9]
Bis-phthalonitrile group monomer4-aminophenoxyphthalonitrile80:20200°C/2h, 230°C/4h, 250°C/6h, 280°C/6h, 300°C/6h[9]
1,3-bis(3,4-dicyanophenoxy) benzene (BDB)4-aminophenoxyphthalonitrileVariousNot specified[10]
2,2-bis[4-(3,4-dicyanophenoxy)phenyl]propane (BDPP)4-aminophenoxyphthalonitrileVariousNot specified[10]

Table 2: Thermal and Mechanical Properties of Cured Resins

PropertyValueConditions / NotesReference
Glass Transition Temperature (Tg)> 380 °CFor a related system, indicating high thermal stability.[1]
Glass Transition Temperature (Tg)> 450 °CGeneral property for phthalonitrile resins.[11]
Storage Modulus~2.7 GPaAt room temperature for Bisphenol A phthalonitrile with 20% APPH.[9]
Storage Modulus~4.3 GPaAt room temperature for an isophthalic-type polybenzonitrile resin.[9]
Thermal StabilityHighPolymers exhibit excellent thermal and thermo-oxidative stabilities.[1][10]
Char Yield (in N₂)> 75%General property for phthalonitrile resins.[1]

Visualizations

Curing Mechanism and Experimental Workflow

The following diagrams illustrate the key chemical transformations and the experimental process for formulating phthalonitrile resins with APPH.

G Synthesis of this compound (APPH) A 4-Aminophenol C K₂CO₃, DMF 80-100°C A->C B 4-Nitrophthalonitrile B->C D This compound (APPH) C->D

Caption: Synthesis pathway for this compound (APPH).

G Phthalonitrile Curing Mechanism with Aromatic Amine A Phthalonitrile Monomer (R-CN) C Nucleophilic Addition A->C B Aromatic Amine (e.g., APPH) B->C D Amidine Intermediate C->D Rate-determining step E Intramolecular Cyclization D->E G Reaction with other Phthalonitrile monomers D->G F Isoindoline Intermediate E->F F->G H Cross-linked Network (Triazine, Phthalocyanine rings) G->H

Caption: Simplified curing mechanism of phthalonitrile resins initiated by an aromatic amine.[3][12][13]

G Experimental Workflow for Resin Formulation A 1. Weighing & Mixing (PN Monomer + APPH) B 2. Melting A->B C 3. Vacuum Degassing B->C D 4. Multi-Step Curing (Programmable Furnace) C->D E 5. Controlled Cooling D->E F 6. Cured Thermoset Polymer E->F

Caption: Experimental workflow for the formulation of a phthalonitrile resin.

References

Application Notes and Protocols: Curing Agents for 4-(4-Aminophenoxy)benzonitrile-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the curing of polymers based on 4-(4-aminophenoxy)benzonitrile. Phthalonitrile-based polymers are a class of high-performance thermosetting resins renowned for their exceptional thermal and oxidative stability, inherent flame resistance, and low water absorption.[1] These characteristics make them ideal for applications in demanding environments, such as the aerospace, electronics, and defense industries.[1][2]

The curing of phthalonitrile monomers involves a thermally initiated polymerization of the nitrile groups, which results in a highly cross-linked network.[1] This network is typically composed of robust heterocyclic structures like triazine rings, phthalocyanine, and isoindoline.[1][2] While neat phthalonitrile resins can be sluggish to polymerize and require high temperatures, the incorporation of curing agents or reactive co-monomers like this compound can significantly reduce curing temperatures and accelerate the reaction rate.[1][3] Aromatic amines are particularly effective in promoting the curing process.[3][4][5]

Curing Agents and Mechanisms

Aromatic amines are widely used as curing agents for phthalonitrile resins.[4][5][6][7] this compound (APN) itself can function as a reactive curing agent, co-polymerizing with other phthalonitrile monomers to form a cross-linked network. The amino group in APN is believed to initiate the polymerization of the nitrile groups. The curing mechanism is complex, but it is understood to involve the nucleophilic addition of the amine to the nitrile groups, leading to the formation of amidine and isoindoline intermediates.[4][5] These intermediates then react further with other phthalonitrile monomers, ultimately forming a stable, cross-linked network of triazine and phthalocyanine structures.[2][4][5]

Quantitative Data Summary

The following tables summarize typical quantitative data for phthalonitrile-based polymers cured with aromatic amines, including this compound. These values should be considered as a reference, and optimal conditions may vary depending on the specific formulation.

Table 1: Typical Curing Cycles for Phthalonitrile Resins with Aminophenoxy-Based Curing Agents

Monomer SystemCuring Agent (wt%)Curing Temperature ProfileReference
Bis-phthalonitrile group containing monomer20% 4-aminophenoxyphthalonitrile220°C/2h, 250°C/4h, 280°C/6h, 320°C/6h[8]
Bis-phthalonitrile group containing monomer10% 4-aminophenoxyphthalonitrile200°C/2h, 230°C/4h, 250°C/6h, 280°C/6h, 300°C/6h[8]
Bis-phthalonitrile group containing monomer20% 4-aminophenoxyphthalonitrile240°C/2h, 270°C/4h, 290°C/6h, 315°C/6h, 340°C/6h[8]
4,4'-bis(3,4-dicyanophenoxy)biphenyl1,3-bis(3-aminophenoxy)benzene (0.17 mmol)240°C/16h, 280°C/6h, 315°C/16h[7]
3-(4-Chlorophenoxy)phthalonitrile2-5% Aromatic Amine250°C/2h, 280°C/4h, 320°C/8h[9]

Table 2: Thermal and Mechanical Properties of Cured Phthalonitrile Resins

PropertyTypical ValueConditionsReference
Glass Transition Temperature (Tg)> 400 °C---[9][10]
Decomposition Temperature (5% weight loss in N₂)> 500 °CNitrogen atmosphere[9][10]
Char Yield at 800 °C in N₂> 70%Nitrogen atmosphere[9]
Water Absorption< 1.5%---[9]
Storage Modulus at Room Temperature~2.7 GPa20% APPH cured bisphenol A phthalonitrile resin[8]

Experimental Protocols

The following protocols are representative examples for the curing of this compound-based polymers. Researchers should optimize these protocols for their specific resin formulations and desired material properties.

Protocol 1: Melt Mixing and Curing

This protocol is suitable for phthalonitrile monomers that can be melted without degradation.

Materials:

  • Phthalonitrile monomer (e.g., a bisphenol A-based phthalonitrile)

  • This compound (curing agent)

  • Aluminum foil mold or other suitable mold

  • Vacuum oven

  • Muffle furnace

Procedure:

  • Mixing: Weigh the desired amounts of the phthalonitrile monomer and this compound (e.g., a 90:10 or 80:20 weight ratio).[8] Mix the powders thoroughly by grinding them together to ensure a homogeneous mixture.

  • Molding: Transfer the powdered mixture to an aluminum foil mold.

  • Degassing: Place the mold in a vacuum oven and heat it to a temperature above the melting point of the mixture but below the onset of curing. Apply a vacuum to remove any entrapped air bubbles or volatile impurities.

  • Curing: Transfer the degassed, molten resin to a muffle furnace and follow a staged curing cycle. A typical cycle might be:

    • 200°C for 2 hours

    • 230°C for 4 hours

    • 250°C for 6 hours

    • 280°C for 6 hours

    • 300°C for 6 hours[8]

    • Note: The temperature ramp rate between stages is typically around 10°C/min.[8]

  • Post-Curing (Optional): For enhanced thermal stability and cross-linking, a post-curing step at a higher temperature (e.g., 350-375°C for 4-8 hours) can be performed.[1]

  • Cooling: After the curing cycle is complete, allow the polymer to cool slowly to room temperature to prevent thermal shock and cracking.

  • Demolding: Carefully remove the cured polymer from the mold.

Protocol 2: Solution Mixing and Curing

This protocol is an alternative when melt mixing is not feasible.

Materials:

  • Phthalonitrile monomer

  • This compound (curing agent)

  • High-boiling point solvent (e.g., N-methyl-2-pyrrolidone, NMP)

  • Mold

  • Vacuum oven

  • Furnace

Procedure:

  • Dissolution: Dissolve both the phthalonitrile monomer and the this compound curing agent in a minimal amount of a high-boiling point solvent like NMP. Stir the solution until a homogeneous mixture is achieved.

  • Casting: Pour the solution into a preheated mold.

  • Solvent Removal and Curing: Place the mold in a vacuum oven or furnace. Gradually increase the temperature to first evaporate the solvent and then initiate the curing process. A staged heating profile similar to that in Protocol 1 should be employed, with an initial low-temperature hold to ensure complete solvent removal before the onset of gelation.

  • Post-Curing and Cooling: Follow the post-curing and cooling steps as described in Protocol 1.

  • Demolding: Carefully remove the cured polymer from the mold.

Visualizations

Curing Process Workflow

G cluster_prep Preparation cluster_mix Mixing cluster_proc Processing Monomer Phthalonitrile Monomer MeltMix Melt Mixing Monomer->MeltMix SolventMix Solution Mixing Monomer->SolventMix CuringAgent This compound CuringAgent->MeltMix CuringAgent->SolventMix Degas Degassing (Vacuum Oven) MeltMix->Degas SolventMix->Degas Cure Staged Curing (Furnace) Degas->Cure PostCure Post-Curing (High Temperature) Cure->PostCure FinalProduct Cured Polymer PostCure->FinalProduct

Caption: Workflow for the curing of this compound-based polymers.

Simplified Curing Mechanism

G cluster_reactants Reactants cluster_products Cured Network PN Phthalonitrile Monomers (-C≡N groups) Intermediate Reactive Intermediates (Amidine, Isoindoline) PN->Intermediate Initiation Amine Aromatic Amine (e.g., APN) Amine->Intermediate Triazine Triazine Rings Intermediate->Triazine Propagation & Cross-linking Phthalo Phthalocyanine Intermediate->Phthalo Polyiso Polyisoindoline Intermediate->Polyiso

Caption: Simplified reaction pathway for the amine-cured polymerization of phthalonitriles.

References

Application Notes & Protocols: Step-Growth Polymerization of 4-(4-aminophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aromatic polyamides and polyimides are classes of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties make them suitable for a wide range of demanding applications, from aerospace components to advanced membranes and coatings. The synthesis of these polymers is typically achieved through step-growth polymerization, a process involving the reaction of bifunctional monomers.

This document provides detailed protocols for the utilization of 4-(4-aminophenoxy)benzonitrile in step-growth polymerization. As a monomer, this compound possesses an amine (-NH₂) functional group and a nitrile (-CN) group. While direct polymerization between amine and nitrile groups is not a conventional route for forming polyamide or polyimide linkages, the amine group is highly reactive towards carboxylic acid and anhydride functionalities. Therefore, this monomer is an excellent candidate for co-polymerization with diacids or dianhydrides to synthesize novel polyamides and poly(ether-imide)s.

The protocols outlined below are based on established direct polycondensation methods, such as the Yamazaki phosphorylation reaction, which are widely used for preparing high-molecular-weight aromatic polyamides under mild conditions.[2][3]

Section 1: Synthesis of Aromatic Polyamides

Principle

Aromatic polyamides can be synthesized from this compound via a direct polycondensation reaction with an aromatic dicarboxylic acid. This method typically employs a phosphorylation agent, such as triphenyl phosphite (TPP), in the presence of a base like pyridine and a salt such as calcium chloride (CaCl₂) in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP).[2] The TPP and pyridine act as condensing agents, facilitating the formation of the amide bond between the amine group of this compound and the carboxylic acid groups of the co-monomer.

Experimental Protocol: Polyamide Synthesis

Objective: To synthesize a polyamide by reacting this compound with an aromatic dicarboxylic acid (e.g., isophthalic acid).

Materials:

  • This compound (Monomer A)

  • Isophthalic Acid (Monomer B)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Triphenyl phosphite (TPP)

  • Pyridine, anhydrous

  • Calcium Chloride (CaCl₂), anhydrous

  • Methanol

  • Argon or Nitrogen gas supply

  • Standard glassware: Three-neck round-bottom flask, condenser, mechanical stirrer, heating mantle, dropping funnel.

Procedure:

  • Reactor Setup: Assemble a dry three-neck flask equipped with a mechanical stirrer, a gas inlet/outlet for inert atmosphere (N₂ or Ar), and a condenser.

  • Monomer Dissolution: To the flask, add this compound (1 molar equivalent) and isophthalic acid (1 molar equivalent). Add anhydrous CaCl₂ (approx. 0.1 g per 10 mL of solvent) and anhydrous NMP to dissolve the monomers under a gentle flow of inert gas. Stir the mixture until a homogenous solution is formed.

  • Addition of Reagents: Add anhydrous pyridine (2 molar equivalents, relative to the dicarboxylic acid) to the solution and stir for 10 minutes. Subsequently, add triphenyl phosphite (TPP) (2 molar equivalents) via a dropping funnel.

  • Polymerization Reaction: Heat the reaction mixture to 100-120°C using a heating mantle and maintain this temperature for 3-5 hours with continuous stirring. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitation and Purification: After cooling the viscous solution to room temperature, pour it slowly into a beaker containing vigorously stirred methanol (typically 10 times the volume of the reaction mixture). The polymer will precipitate as a fibrous solid.

  • Washing: Filter the precipitated polymer and wash it thoroughly with hot water and methanol multiple times to remove residual solvent, unreacted monomers, and by-products.

  • Drying: Dry the final polymer product in a vacuum oven at 80°C for 24 hours.

Characterization of the Resulting Polyamide

The synthesized polymer should be characterized to confirm its structure and determine its physical properties.

  • FTIR Spectroscopy: To confirm the formation of amide linkages (C=O stretching around 1650 cm⁻¹, N-H stretching around 3300 cm⁻¹) and the presence of the nitrile group (-C≡N stretching around 2230 cm⁻¹).

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeat unit.[1]

  • Gel Permeation Chromatography (GPC): To determine the number-average (Mn) and weight-average (Mw) molecular weights and the polydispersity index (PDI).[4]

  • Thermal Analysis (TGA and DSC): Thermogravimetric analysis (TGA) is used to assess thermal stability (decomposition temperature), while differential scanning calorimetry (DSC) is used to determine the glass transition temperature (Tg).[2][5]

Section 2: Data Presentation

The properties of polymers derived from aminophenoxy-type monomers are summarized below. This data, sourced from studies on structurally analogous systems, provides an expected range of performance for polymers synthesized using this compound.

Table 1: Thermal and Physical Properties of Structurally Related Aromatic Polyamides and Poly(amide-imide)s

Polymer TypeMonomersInherent Viscosity (dL/g)Tg (°C)10% Weight Loss Temp. (°C)SolubilityReference
Polyamide2,2-bis(4-aminophenoxy)benzonitrile + Isophthalic Acid0.31 - 0.93235 - 298> 400Soluble in NMP, DMSO[2]
Polyamide4-(1-adamantyl)-1,3-bis(4-aminophenoxy)benzene + Diacids0.43 - 1.03240 - 300> 450Soluble in DMAc, THF[4]
AramidBis(4-aminophenoxy)benzene-basedN/A270 - 293450 - 466Soluble in organic solvents[6]
PolyamideCyano-containing bis(4-aminophenoxy)benzene + Diacids0.66 - 1.04N/AN/ASoluble in DMAc, NMP, DMF[3]

Note: Data is for analogous polymer systems and serves as a predictive reference.

Section 3: Visualizations

Reaction Scheme and Workflow Diagrams

The following diagrams illustrate the polymerization reaction and the general experimental workflow.

reaction_scheme Polycondensation Reaction Scheme cluster_reactants Reactants cluster_conditions Reaction Conditions MonomerA This compound (Monomer A-B) Product Aromatic Polyamide with Pendant Nitrile Groups MonomerA->Product + MonomerB Aromatic Dicarboxylic Acid (e.g., Isophthalic Acid) (Monomer B-B) MonomerB->Product Solvent NMP Solvent->Product Catalyst TPP / Pyridine Catalyst->Product Temp 100-120°C Temp->Product

Caption: General reaction scheme for polyamide synthesis.

experimental_workflow Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Setup 1. Assemble Dry Reactor (Inert Atmosphere) Dissolve 2. Dissolve Monomers and CaCl2 in NMP Setup->Dissolve AddReagents 3. Add Pyridine and TPP Dissolve->AddReagents Polymerize 4. Heat at 100-120°C for 3-5 hours AddReagents->Polymerize Precipitate 5. Cool and Precipitate in Methanol Polymerize->Precipitate Wash 6. Wash with H2O and Methanol Precipitate->Wash Dry 7. Dry in Vacuum Oven at 80°C Wash->Dry FTIR FTIR Dry->FTIR NMR NMR Dry->NMR GPC GPC Dry->GPC Thermal TGA / DSC Dry->Thermal

Caption: Workflow from synthesis to characterization.

References

Application of 4-(4-Aminophenoxy)benzonitrile in High-Performance Composites: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of 4-(4-aminophenoxy)benzonitrile and related compounds in the formulation of high-performance composites. While specific data for this compound is limited in publicly available literature, this guide leverages data from closely related aminophenoxy benzonitrile derivatives and the broader class of phthalonitrile-based resins to provide a comprehensive overview of their potential applications, synthesis, and characterization.

Introduction to Aminophenoxy Benzonitriles in High-Performance Composites

Aminophenoxy benzonitriles are a class of aromatic compounds that are pivotal in the synthesis of high-performance polymers, such as polyimides and poly(amide-imide)s. These polymers are the matrix materials for advanced composites used in demanding applications, including aerospace, electronics, and automotive industries. The key features that make these materials desirable are their exceptional thermal stability, excellent mechanical properties, and resistance to chemical degradation.

The structure of this compound, featuring an amine group, an ether linkage, and a nitrile group, allows it to be used in two primary ways:

  • As a diamine monomer: The amine groups can react with dianhydrides to form poly(amic acid)s, which are then thermally or chemically imidized to produce polyimides. The presence of the nitrile group in the polymer backbone can enhance properties like thermal stability and dielectric performance.

  • As a curing agent: For phthalonitrile-based resins, the amine functionality can initiate and catalyze the curing process, leading to the formation of a highly cross-linked, thermally stable network.

Data Presentation: Properties of Related High-Performance Polymers

The following tables summarize key quantitative data for high-performance polymers synthesized from aminophenoxy benzonitrile derivatives. This data is representative of the performance characteristics that can be expected from composites utilizing these types of monomers.

Table 1: Thermal Properties of Polyimides and Poly(amide-imide)s Derived from Aminophenoxy Benzonitrile Derivatives

Polymer TypeMonomersGlass Transition Temperature (Tg) (°C)Decomposition Temperature (10% Weight Loss) (°C)Source(s)
Polyamide2,2-bis(4-aminophenoxy) benzonitrile + Aromatic Dicarboxylic Acids235 - 298> 400[1]
Poly(amide-imide)2,2-bis(4-aminophenoxy) benzonitrile + Bis(carboxyphthalimide)s235 - 298> 400[1]
Polyimide4-[bis(4-aminophenyl)amino]benzonitrile + Various Dianhydrides305 - 360500 - 590 (in Nitrogen)[2]
Polyimide2,6-bis(m-aminophenoxy)benzonitrile + Trimellitic Anhydride Chloride> 300> 400[3]

Table 2: Mechanical Properties of Polyimides Derived from Aminophenoxy Benzonitrile Derivatives

Polymer TypeMonomersTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)Source(s)
Polyimide4-[bis(4-aminophenyl)amino]benzonitrile + Various Dianhydrides80 - 1204 - 121.2 - 2.3[2]

Experimental Protocols

The following are detailed methodologies for key experiments related to the synthesis and characterization of high-performance composites based on aminophenoxy benzonitriles.

Protocol 1: Synthesis of Polyimide from an Aminophenoxy Benzonitrile Diamine and a Dianhydride

This protocol describes a typical two-step synthesis of a polyimide.

Materials:

  • Aminophenoxy benzonitrile diamine monomer (e.g., 2,6-bis(3-aminophenoxy)benzonitrile)

  • Aromatic tetracarboxylic dianhydride (e.g., Benzophenonetetracarboxylic dianhydride - BTDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Toluene

Procedure:

  • Poly(amic acid) Synthesis:

    • In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve the aminophenoxy benzonitrile diamine in anhydrous NMP at room temperature.

    • Slowly add an equimolar amount of the dianhydride powder to the stirred solution.

    • Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a clean, dry glass plate.

    • Place the cast film in a vacuum oven and heat sequentially at 100°C, 200°C, and 300°C, holding for 1 hour at each temperature. This process removes the solvent and drives the cyclodehydration to form the polyimide.

    • After cooling to room temperature, the flexible polyimide film can be peeled from the glass plate.

Protocol 2: Curing of a Phthalonitrile Resin with an Aminophenoxy Benzonitrile Curing Agent

This protocol outlines the curing process of a phthalonitrile resin using an amine-based curing agent.

Materials:

  • Phthalonitrile monomer (e.g., a bisphenol A-based phthalonitrile)

  • Aminophenoxy benzonitrile curing agent (e.g., 2,6-bis(4-aminophenoxy)benzonitrile)

  • Reinforcing fibers (e.g., carbon fiber, glass fiber) - optional, for composite fabrication

Procedure:

  • Resin Formulation:

    • Melt the phthalonitrile monomer at a temperature above its melting point.

    • Add the desired amount of the aminophenoxy benzonitrile curing agent to the molten phthalonitrile resin and stir until a homogeneous mixture is obtained.

  • Curing Cycle:

    • Pour the resin mixture into a preheated mold.

    • Cure the resin in an oven or hot press using a staged curing cycle, for example:

      • Hold at 250°C for 2 hours.

      • Ramp up to 300°C and hold for 4 hours.

      • Post-cure at 350°C for 8 hours to ensure complete cross-linking.

  • Composite Fabrication (if applicable):

    • For composite fabrication, the reinforcing fibers can be impregnated with the resin mixture using techniques like resin transfer molding (RTM) or prepreg layup before the curing cycle.

Protocol 3: Characterization of Thermal and Mechanical Properties

Thermal Analysis:

  • Thermogravimetric Analysis (TGA):

    • Use a TGA instrument to determine the thermal stability and decomposition temperature of the cured polymer or composite.

    • Heat a small sample (5-10 mg) from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.

  • Differential Scanning Calorimetry (DSC):

    • Use a DSC instrument to determine the glass transition temperature (Tg) of the polymer.

    • Heat the sample to a temperature above its expected Tg, cool it rapidly, and then reheat at a controlled rate (e.g., 10°C/min) to observe the glass transition.

Mechanical Testing:

  • Tensile Testing (ASTM D3039):

    • Prepare dog-bone shaped specimens of the polymer film or composite.

    • Use a universal testing machine to apply a tensile load until failure, measuring the stress and strain to determine tensile strength, modulus, and elongation at break.

  • Flexural Testing (ASTM D790):

    • Prepare rectangular specimens.

    • Use a three-point bending setup in a universal testing machine to determine the flexural strength and modulus.

Visualizations

The following diagrams illustrate the key processes involved in the application of this compound in high-performance composites.

Synthesis_of_Polyimide cluster_monomers Monomers cluster_process Polymerization cluster_product Final Product Diamine This compound (Diamine) PolyamicAcid Poly(amic acid) Solution in NMP Diamine->PolyamicAcid Reaction Dianhydride Aromatic Dianhydride Dianhydride->PolyamicAcid Imidization Thermal Imidization (Heat Treatment) PolyamicAcid->Imidization Casting & Curing Polyimide High-Performance Polyimide Film Imidization->Polyimide

Caption: Workflow for the synthesis of a polyimide from this compound.

Composite_Fabrication_Workflow Resin Phthalonitrile Resin Mixing Homogeneous Mixing Resin->Mixing CuringAgent This compound (Curing Agent) CuringAgent->Mixing Impregnation Fiber Impregnation (e.g., RTM, Prepreg) Mixing->Impregnation Reinforcement Reinforcing Fibers (e.g., Carbon, Glass) Reinforcement->Impregnation Curing Curing Cycle (Heat & Pressure) Impregnation->Curing Composite High-Performance Composite Curing->Composite

Caption: Workflow for fabricating a high-performance composite using this compound as a curing agent.

Logical_Relationship Monomer This compound Structure Amine Amine Groups (-NH2) Monomer->Amine Nitrile Nitrile Group (-CN) Monomer->Nitrile Ether Ether Linkage (-O-) Monomer->Ether Polymerization Polymerization Reactivity (e.g., with Dianhydrides) Amine->Polymerization Curing Curing Activity (for Phthalonitriles) Amine->Curing ThermalStability Enhanced Thermal Stability Nitrile->ThermalStability Processability Improved Processability Ether->Processability HighPerformance High-Performance Composite Properties Polymerization->HighPerformance Curing->HighPerformance ThermalStability->HighPerformance Processability->HighPerformance

Caption: Relationship between the molecular structure of this compound and the properties of the resulting composites.

References

Application Notes and Protocols: 4-(4-Aminophenoxy)benzonitrile in High-Performance Aerospace Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

4-(4-aminophenoxy)benzonitrile is a versatile monomer utilized in the synthesis of advanced polyimides and other high-performance polymers tailored for the demanding environments of aerospace applications. These materials are prized for their exceptional thermal stability, robust mechanical properties, and excellent dielectric performance, making them suitable for a range of uses from structural components to microelectronics. Aromatic polyimides, in particular, are a class of polymers renowned for their high-temperature stability and chemical resistance.[1] The incorporation of the ether linkage and the nitrile group in the this compound monomer can impart desirable characteristics such as improved processability and specific thermal behaviors in the resulting polymer. Phthalonitrile-based polymers are another class of high-performance thermosetting resins known for their exceptional thermal and oxidative stability, inherent flame retardancy, and excellent mechanical properties at elevated temperatures.[2]

This document provides detailed application notes and experimental protocols for the synthesis and characterization of polyimides derived from this compound, targeting researchers, scientists, and professionals in materials science and aerospace engineering.

Key Applications in Aerospace:

Polymers derived from this compound are candidates for a variety of aerospace applications where high performance is critical:

  • Structural Adhesives and Composite Matrices: Their high thermal stability and mechanical strength make them ideal for use as resins in fiber-reinforced composites for aircraft primary and secondary structures.

  • Thermal Control Films: Flexible polyimide films can be used for thermal insulation and protection of spacecraft and satellites from the extreme temperatures of space.

  • Microelectronics and Avionics: Due to their low dielectric constants and high thermal stability, these materials are suitable for insulating layers in flexible printed circuits, wire insulation, and as encapsulants for electronic components.[3]

  • Bearing and Wear-Resistant Components: The inherent lubricity and wear resistance of some polyimide formulations allow for their use in high-temperature bearings and seals.

Quantitative Data Presentation

The following table summarizes typical properties of polyimides synthesized from aromatic diamines containing ether linkages, similar to what would be expected from polymers derived from this compound.

PropertyTypical Value RangeTest Method
Glass Transition Temp (Tg)209 - 327 °CDSC or DMA
Decomposition Temp (TGA)> 480 °C (in N₂)Thermogravimetric Analysis
Tensile Strength80 - 120 MPaASTM D882
Tensile Modulus2.5 - 3.5 GPaASTM D882
Dielectric Constant (1 MHz)2.62 - 3.53Dielectric Spectroscopy

Note: The data presented is a representative range based on polyimides derived from similar aromatic diamines and may vary depending on the specific dianhydride used and the curing process.[3]

Experimental Protocols

Protocol 1: Synthesis of Poly(amic acid) and Polyimide Film

This protocol describes the two-step synthesis of a polyimide film from this compound and a common aromatic dianhydride, such as 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Materials:

  • This compound (diamine monomer)

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) (dianhydride monomer)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

  • Nitrogen gas supply

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of this compound in anhydrous NMP under a nitrogen atmosphere.

    • Once the diamine has completely dissolved, slowly add an equimolar amount of 6FDA powder in small portions.

    • Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.

  • Polyimide Film Formation (Thermal Imidization):

    • Cast the poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

    • Place the cast film in a vacuum oven and heat it in a stepwise manner to effect cyclization to the polyimide. A typical heating schedule is:

      • 100°C for 1 hour

      • 150°C for 1 hour

      • 200°C for 1 hour

      • 250°C for 30 minutes

      • 300°C for 1 hour

    • After cooling to room temperature, the flexible polyimide film can be peeled from the glass substrate.

Chemical Imidization (Alternative to Step 2):

  • To the poly(amic acid) solution, add acetic anhydride and pyridine as dehydrating agent and catalyst, respectively.

  • Stir the mixture at room temperature for 12-24 hours.

  • Precipitate the polyimide by pouring the solution into a large volume of methanol.

  • Filter and wash the polymer with methanol and then dry it in a vacuum oven.

Protocol 2: Characterization of Polyimide Properties

1. Thermal Analysis:

  • Thermogravimetric Analysis (TGA): Determine the thermal stability and decomposition temperature of the polyimide film using a TGA instrument. Heat the sample from room temperature to 800°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the polyimide by heating the sample to above its expected Tg, quenching, and then reheating at a rate of 10-20°C/min.

2. Mechanical Testing:

  • Cut the polyimide film into dumbbell-shaped specimens according to ASTM D882 standards.

  • Measure the tensile strength, tensile modulus, and elongation at break using a universal testing machine at a specified strain rate.

3. Dielectric Analysis:

  • Measure the dielectric constant and dissipation factor of the polyimide film over a range of frequencies (e.g., 1 kHz to 1 MHz) using a dielectric analyzer.

Visualizations

Polyimide_Synthesis_Pathway Diamine This compound (Diamine) PAA Poly(amic acid) Intermediate Diamine->PAA Dianhydride Aromatic Dianhydride (e.g., 6FDA) Dianhydride->PAA Solvent NMP Solvent Solvent->PAA Polyimide Polyimide PAA->Polyimide Cyclization Water H₂O Polyimide->Water by-product Heat Heat (Thermal Imidization) Heat->PAA

Caption: Synthesis pathway of a polyimide from a diamine and a dianhydride.

Experimental_Workflow cluster_synthesis Synthesis cluster_processing Processing cluster_characterization Characterization Monomers Dissolve Diamine & Add Dianhydride in NMP Stir Stir at RT for 24h Monomers->Stir PAA_Solution Obtain Poly(amic acid) Solution Stir->PAA_Solution Cast Cast Solution on Glass Plate PAA_Solution->Cast Cure Stepwise Heating (100-300°C) Cast->Cure Film Cool and Peel Polyimide Film Cure->Film TGA_DSC Thermal Analysis (TGA, DSC) Film->TGA_DSC Mechanical Mechanical Testing (Tensile Properties) Film->Mechanical Dielectric Dielectric Analysis Film->Dielectric

Caption: Experimental workflow for polyimide film synthesis and characterization.

References

Application Notes and Protocols: 4-(4-Aminophenoxy)benzonitrile as a Precursor for High-Temperature Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-(4-aminophenoxy)benzonitrile as a versatile precursor for the synthesis of high-performance, high-temperature adhesives. This document outlines the synthesis of polyimide adhesives from this precursor, details experimental protocols for their preparation and characterization, and presents typical performance data.

Introduction

High-temperature adhesives are critical materials in aerospace, electronics, and automotive applications where components are exposed to extreme thermal and mechanical stresses. Polyimides are a class of polymers renowned for their exceptional thermal stability, chemical resistance, and robust mechanical properties. This compound serves as a valuable diamine monomer in the synthesis of polyimides. The presence of the nitrile group can offer unique properties to the resulting polymer, including potential for cross-linking reactions to further enhance thermal and mechanical performance. This document details the synthesis of a polyimide adhesive from this compound and a common dianhydride, pyromellitic dianhydride (PMDA), and provides protocols for its application and characterization.

Data Presentation

Table 1: Thermal Properties of High-Temperature Adhesives

PropertyTypical ValueTest Method
Glass Transition Temperature (Tg)250 - 400 °CDifferential Scanning Calorimetry (DSC)
5% Weight Loss Temperature (Td5)> 450 °C in N₂Thermogravimetric Analysis (TGA)
10% Weight Loss Temperature (Td10)> 500 °C in N₂Thermogravimetric Analysis (TGA)
Char Yield at 800 °C in N₂> 60%Thermogravimetric Analysis (TGA)

Table 2: Mechanical Properties of High-Temperature Adhesives

PropertyTypical ValueTest Method
Lap Shear Strength (Aluminum)15 - 35 MPaASTM D1002[1][2][3][4][5]
Tensile Strength70 - 120 MPaASTM D638
Tensile Modulus2.5 - 4.0 GPaASTM D638
Elongation at Break5 - 15%ASTM D638

Experimental Protocols

Protocol 1: Synthesis of Poly(amic acid) Precursor

This protocol describes the synthesis of the poly(amic acid) precursor from this compound and pyromellitic dianhydride (PMDA) in a polar aprotic solvent.

Materials:

  • This compound (APB-CN)

  • Pyromellitic dianhydride (PMDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen inlet and outlet

  • Addition funnel

Procedure:

  • Ensure all glassware is thoroughly dried to prevent hydrolysis of the dianhydride.

  • Set up the three-neck flask with a magnetic stirrer, nitrogen inlet/outlet, and an addition funnel.

  • Under a nitrogen atmosphere, dissolve a precise molar amount of this compound in anhydrous NMP in the flask. Stir until fully dissolved.[6]

  • In a separate container, dissolve an equimolar amount of PMDA in anhydrous NMP.

  • Slowly add the PMDA solution to the stirred diamine solution at room temperature via the addition funnel over a period of 30-60 minutes.[7] An exothermic reaction may be observed.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.[6]

  • The resulting viscous poly(amic acid) solution can be stored in a refrigerator before use.

Protocol 2: Preparation and Curing of Adhesive Joints for Lap Shear Testing

This protocol details the procedure for preparing single lap shear joints using the synthesized poly(amic acid) solution, followed by thermal curing to form the polyimide adhesive. The procedure is based on ASTM D1002.[1][2][3][4][5]

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Metal substrates (e.g., aluminum, titanium, or stainless steel)

  • Abrasive paper (e.g., 240 grit silicon carbide)

  • Acetone or other suitable solvent for degreasing

  • Applicator (e.g., doctor blade, brush)

  • Clamps or press for applying pressure

  • High-temperature oven or furnace

Procedure:

  • Substrate Preparation:

    • Cut the metal substrates to the dimensions specified in ASTM D1002 (typically 1 inch wide).[1][2]

    • Abrade the bonding surfaces of the substrates with abrasive paper to remove oxide layers and create a rough surface for better mechanical interlocking.

    • Degrease the abraded surfaces by wiping with acetone or another suitable solvent to remove any oils or contaminants.

    • Allow the substrates to dry completely.

  • Adhesive Application:

    • Apply a thin, uniform layer of the poly(amic acid) solution to the prepared surface of one of the substrates. The thickness of the adhesive layer can be controlled using a doctor blade or by adjusting the viscosity of the solution.

  • Joint Assembly:

    • Carefully place the second substrate over the adhesive-coated area of the first substrate to form a single lap joint with the desired overlap length (typically 0.5 inches as per ASTM D1002).[1][2]

    • Apply pressure to the joint using clamps or a press to ensure intimate contact between the substrates and the adhesive.

  • Curing Cycle:

    • Place the clamped assembly in a high-temperature oven.

    • A typical thermal curing cycle involves a multi-step heating process to first remove the solvent and then to induce imidization:[8]

      • Heat to 100°C and hold for 1 hour to evaporate the NMP solvent.

      • Ramp the temperature to 200°C and hold for 1 hour.

      • Increase the temperature to 300°C and hold for 1-2 hours to ensure complete imidization.

      • Slowly cool the assembly to room temperature.

  • Post-Curing (Optional):

    • For enhanced mechanical properties and thermal stability, a post-curing step at a higher temperature (e.g., 350-375°C) for several hours may be performed.[8]

Protocol 3: Characterization of Adhesive Properties

This protocol outlines the key characterization techniques to evaluate the performance of the cured high-temperature adhesive.

1. Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the cured polyimide adhesive. This indicates the upper service temperature of the adhesive.

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability of the adhesive by measuring the weight loss as a function of temperature. This provides the decomposition temperature (Td) and char yield.

2. Mechanical Testing:

  • Lap Shear Strength: Perform single lap shear tests on the prepared adhesive joints according to ASTM D1002 using a universal testing machine.[1][2][3][4][5] The lap shear strength is calculated by dividing the maximum load at failure by the bond area.

Visualizations

Synthesis_Workflow cluster_synthesis Poly(amic acid) Synthesis cluster_curing Adhesive Curing Monomer_Dissolution Dissolve APB-CN in NMP PMDA_Addition Add PMDA Solution Monomer_Dissolution->PMDA_Addition N2 Atmosphere Polymerization Stir at RT for 24h PMDA_Addition->Polymerization PAA_Solution Poly(amic acid) Solution Polymerization->PAA_Solution Application Apply PAA Solution to Substrate PAA_Solution->Application Assembly Assemble Lap Joint Application->Assembly Curing Thermal Cure (100-300°C) Assembly->Curing Apply Pressure Cured_Adhesive Cured Polyimide Adhesive Curing->Cured_Adhesive

Caption: Workflow for the synthesis and curing of a high-temperature polyimide adhesive.

Signaling_Pathway Diamine This compound (Diamine) PAA Poly(amic acid) Intermediate Diamine->PAA + Dianhydride Pyromellitic Dianhydride (PMDA) Dianhydride->PAA Solvent NMP Solvent Solvent->PAA Polyimide Polyimide (Crosslinked Network) PAA->Polyimide Heat (Δ) - H₂O Water Water (byproduct) Polyimide->Water

Caption: Chemical pathway from monomers to the final polyimide adhesive.

References

Application Notes and Protocols for Formulating 4-(4-Aminophenoxy)benzonitrile-Derived Resins for Electronic Packaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For advanced electronic packaging, materials that offer superior thermal stability, excellent dielectric properties, and robust mechanical performance are in high demand. Phthalonitrile resins have emerged as a leading class of high-performance thermosetting polymers that meet these stringent requirements. A key challenge in the processing of phthalonitrile resins is their high curing temperatures and sluggish polymerization rates.

This document provides detailed application notes and protocols for the formulation of high-performance phthalonitrile resins using a self-catalytic curing agent, 4-aminophenoxy phthalonitrile (APPH), which is synthesized from 4-(4-aminophenoxy)benzonitrile. The incorporation of APPH significantly improves the processability of phthalonitrile resins by facilitating a more controlled and efficient curing process, leading to thermosets with exceptional properties suitable for electronic packaging applications.[1]

These protocols are intended for researchers, scientists, and professionals in materials science and electronic packaging development.

Synthesis of 4-Aminophenoxy Phthalonitrile (APPH) from this compound

The synthesis of the self-catalytic curing agent, 4-aminophenoxy phthalonitrile (APPH), is a critical first step. This is achieved through a nucleophilic aromatic substitution reaction.

2.1 Materials and Reagents

  • This compound

  • 4-Nitrophthalonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol

  • Deionized Water

2.2 Equipment

  • Three-necked round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Nitrogen inlet

  • Dropping funnel

  • Büchner funnel and filter flask

  • Vacuum oven

  • Standard laboratory glassware

2.3 Synthesis Protocol

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, dissolve this compound and a stoichiometric equivalent of 4-nitrophthalonitrile in anhydrous DMF.

  • Add a slight excess of anhydrous potassium carbonate to the solution.[2]

  • Heat the reaction mixture to a temperature between 80-100°C and maintain under a nitrogen atmosphere for 12-24 hours.[3] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the product by pouring the reaction mixture into a stirred solution of methanol and water.[3]

  • Filter the precipitate using a Büchner funnel and wash thoroughly with deionized water to remove inorganic salts, followed by a wash with cold methanol.[3]

  • Dry the crude product in a vacuum oven.

  • For higher purity, recrystallize the dried product from a suitable solvent system, such as an ethanol/water mixture.[3]

  • Characterize the final product using FTIR and NMR spectroscopy to confirm its chemical structure.

Formulation and Curing of Phthalonitrile Resins with APPH

This section details the formulation of a high-performance phthalonitrile resin system using APPH as a self-catalytic curing agent with a bisphenol A-based phthalonitrile monomer.

3.1 Materials

  • 4-Aminophenoxy phthalonitrile (APPH) (Curing Agent)

  • 2,2-bis[4-(3,4-dicyanophenoxy)phenyl]propane (BDPP) (Phthalonitrile Monomer)[1]

3.2 Formulation Protocol

  • Accurately weigh the BDPP monomer and the APPH curing agent. The concentration of APPH can be varied to tailor the properties of the cured resin. A typical starting point is a weight ratio of 80:20 (BDPP:APPH).

  • Thoroughly mix and grind the BDPP and APPH powders to ensure a homogeneous mixture.

  • Transfer the mixture to a suitable mold for curing.

3.3 Curing Protocol

  • Place the mold containing the resin mixture into a vacuum oven.

  • Heat the mixture above its melting point and apply a vacuum to degas the resin, removing any entrapped air or volatiles.[3]

  • Once degassed, transfer the mold to a programmable muffle furnace and execute a multi-step curing schedule under a nitrogen atmosphere. A typical curing schedule is as follows:

    • 240°C for 2 hours

    • 270°C for 4 hours

    • 290°C for 6 hours

    • 315°C for 6 hours

    • A post-curing step at 340°C for 6 hours can further enhance the cross-linking and thermal stability.

Characterization of Cured Phthalonitrile Resins

The following are standard protocols for characterizing the thermal and mechanical properties of the cured phthalonitrile resins.

4.1 Differential Scanning Calorimetry (DSC)

  • Objective: To determine the glass transition temperature (Tg) and analyze the curing behavior.

  • Protocol:

    • Accurately weigh 5-10 mg of the uncured resin mixture into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample at a constant rate, typically 10°C/min, under a nitrogen atmosphere.

    • The glass transition temperature (Tg) is observed as a step-change in the heat flow curve.

4.2 Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability and decomposition temperature of the cured resin.

  • Protocol:

    • Place a small, accurately weighed sample (10-15 mg) of the cured resin into a TGA sample pan.

    • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a controlled rate, typically 10°C/min, under a nitrogen or air atmosphere.

    • The TGA thermogram will show the weight loss of the sample as a function of temperature. The temperature at 5% weight loss (Td5) is a key indicator of thermal stability.

4.3 Dynamic Mechanical Analysis (DMA)

  • Objective: To measure the storage modulus (a measure of stiffness) and glass transition temperature (Tg) of the cured resin.

  • Protocol:

    • Prepare a rectangular sample of the cured resin with precise dimensions.

    • Mount the sample in the DMA instrument in a suitable configuration (e.g., single cantilever).

    • Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a controlled rate (e.g., 3°C/min).

    • The storage modulus, loss modulus, and tan delta are recorded as a function of temperature. The peak of the tan delta curve is often used to determine the Tg.

Data Presentation

The following tables summarize the expected quantitative data for phthalonitrile resins cured with varying concentrations of APPH.

Table 1: Thermal Properties of APPH-Cured BDPP Resins

APPH Concentration (wt%)Glass Transition Temperature (Tg) by DMA (°C)Decomposition Temperature (Td5) by TGA (°C)Char Yield at 800°C (N₂) (%)
10> 400~510> 60
20> 400~525> 65
30> 400~530> 70

Table 2: Mechanical Properties of APPH-Cured BDPP Resins

APPH Concentration (wt%)Storage Modulus at 50°C (GPa)Storage Modulus at 300°C (GPa)
10~3.0~2.5
20~2.7~2.3
30~2.5~2.1

Note: The data presented are typical values and may vary depending on the specific processing conditions.

Visualizations

Diagram 1: Synthesis and Formulation Workflow

cluster_synthesis Synthesis of APPH cluster_formulation Resin Formulation & Curing cluster_characterization Characterization s1 Reactants: This compound 4-Nitrophthalonitrile K₂CO₃, DMF s2 Reaction at 80-100°C (12-24h) s1->s2 s3 Precipitation (Methanol/Water) s2->s3 s4 Filtration & Washing s3->s4 s5 Drying & Recrystallization s4->s5 s6 Pure APPH s5->s6 f1 Reactants: BDPP Monomer APPH Curing Agent s6->f1 Used as Curing Agent f2 Mixing & Grinding f1->f2 f3 Degassing in Mold f2->f3 f4 Multi-Step Curing (240-340°C) f3->f4 f5 Cured Phthalonitrile Resin f4->f5 c1 DSC (Tg, Cure Behavior) f5->c1 c2 TGA (Thermal Stability) f5->c2 c3 DMA (Mechanical Properties, Tg) f5->c3

Caption: Workflow for the synthesis of APPH, formulation, curing, and characterization of the phthalonitrile resin.

Diagram 2: Logical Relationship of Formulation Components

monomer Phthalonitrile Monomer (e.g., BDPP) resin Uncured Resin Mixture monomer->resin Primary Component precursor This compound curing_agent Self-Catalytic Curing Agent (APPH) precursor->curing_agent Synthesized into curing_agent->resin Added to Initiate Cure thermoset High-Performance Thermoset (for Electronic Packaging) resin->thermoset Thermally Cured into

Caption: Logical relationship of components in the formulation of APPH-cured phthalonitrile resins.

References

Application Notes and Protocols for Processing 4-(4-Aminophenoxy)benzonitrile Based Resins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Resins based on 4-(4-aminophenoxy)benzonitrile and related phthalonitrile monomers are a class of high-performance polymers known for their exceptional thermal stability, high glass transition temperatures (Tg), and excellent mechanical properties.[1] These characteristics make them suitable for applications in demanding environments, such as aerospace, electronics, and advanced composites. The curing of these resins typically involves the polymerization of phthalonitrile groups to form a highly cross-linked network, often comprising stable heterocyclic structures like triazine and phthalocyanine rings.[1][2]

The processing of these resins is a critical step in achieving the desired material properties. The use of 4-aminophenoxyphthalonitrile can act as a self-catalyst, facilitating the curing reaction of other phthalonitrile monomers.[1] This document provides detailed application notes and protocols for the processing of resins based on this compound, summarizing key processing parameters from various studies and outlining experimental procedures.

Data Presentation: Processing Parameters

The following tables summarize the curing cycles for polybenzonitrile resins using 4-aminophenoxyphthalonitrile as a curing agent. These parameters have been compiled from various sources to provide a comparative overview.

Table 1: Curing Cycles for Benzonitrile Resins with 4-Aminophenoxyphthalonitrile

Monomer SystemMonomer Ratio (Bis-phthalonitrile : 4-aminophenoxyphthalonitrile)Curing ScheduleHeating Rate (°C/min)Source
Bis-phthalonitrile group-containing benzonitrile monomer95 : 5240°C for 2 hours, then 280°C for 6 hours, then 300°C for 6 hours10[3]
Bis-phthalonitrile group-containing benzonitrile monomer80 : 20220°C for 2 hours, then 250°C for 4 hours, then 280°C for 6 hours, then 320°C for 6 hours10[3]
Bis-phthalonitrile group-containing benzonitrile monomer80 : 20200°C for 2 hours, then 230°C for 4 hours, then 250°C for 6 hours, then 280°C for 6 hours, then 300°C for 6 hours10[3]
Bis-phthalonitrile group-containing benzonitrile monomer80 : 20240°C for 2 hours, then 270°C for 4 hours, then 290°C for 6 hours, then 315°C for 6 hours, then 340°C for 6 hours10[3]
Biphenyl phthalonitrile (BPh) prepolymerized with 1,7-bis(hydroxymethyl)-m-carborane-240°C for 2 hours, then 280°C for 2 hours, then 300°C for 2 hours, then 320°C for 2 hours, and 350°C for 4 hours-[4]

Table 2: Thermal Properties of Cured Resins

Resin System5% Weight Loss Temperature (Td5)Glass Transition Temperature (Tg)Char Yield at 800°C (Nitrogen)Source
Resin cured with 5% 4,4'-diaminodiphenyl ether (ODA) for comparison533°C (Air), 526°C (Nitrogen)-72%[3]
Resorcinol-based phthalonitrile cured at 375°C475°C>400°C72%[2]
Biphenyl phthalonitrile (BPh) prepolymerized with 1,3-bis(3-aminophenoxy)benzene, cured to 375°C~500°C>500°C~60%[4]
Biphenyl phthalonitrile (BPh) prepolymerized with 1,7-bis(hydroxymethyl)-m-carborane, cured at 320°C487°C>500°C-[4]
Biphenyl phthalonitrile (BPh) prepolymerized with 1,7-bis(hydroxymethyl)-m-carborane, cured at 375°C538°C>500°C-[4]

Experimental Protocols

The following protocols are generalized from the cited literature for the preparation and curing of this compound based resins.

Protocol 1: Resin Preparation and Curing

1. Materials and Equipment:

  • Benzonitrile monomer containing bis-phthalonitrile groups

  • 4-aminophenoxyphthalonitrile monomer (curing agent)

  • Aluminum foil mold or other suitable mold

  • Vacuum drying oven

  • Muffle furnace with programmable temperature control

  • Mortar and pestle or grinder

  • Analytical balance

2. Resin Mixture Preparation:

  • Weigh the bis-phthalonitrile monomer and the 4-aminophenoxyphthalonitrile monomer according to the desired mass ratio (e.g., 95:5 or 80:20).[3]

  • Thoroughly mix and grind the monomers together to ensure a homogeneous mixture.[3]

3. Curing Procedure:

  • Transfer the ground monomer mixture into a pre-formed aluminum foil mold.[3]

  • Place the mold in a vacuum drying oven and heat to melt the mixture.

  • Apply vacuum to the oven to remove any entrapped air bubbles.[3]

  • Once the bubbles are removed, transfer the mold to a muffle furnace for curing.[3]

  • Program the muffle furnace to follow a specific multi-step curing schedule with a controlled ramp rate (e.g., 10°C/min between steps) as detailed in Table 1.[3]

  • After the final curing step, allow the resin to cool down to room temperature before demolding.

Protocol 2: Characterization of Cured Resins

1. Thermal Stability Analysis (Thermogravimetric Analysis - TGA):

  • Place a small sample (5-10 mg) of the cured resin into a TGA crucible.

  • Heat the sample from room temperature to 1000°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.

  • Record the weight loss as a function of temperature to determine the 5% weight loss temperature (Td5) and the char yield.[1][5]

2. Glass Transition Temperature Determination (Dynamic Mechanical Analysis - DMA):

  • Prepare a rectangular sample of the cured resin with appropriate dimensions (e.g., 45.0 mm x 10.0 mm x 2.5 mm).[4]

  • Perform a temperature sweep from 50°C to 500°C at a heating rate of 5°C/min and a frequency of 1.0 Hz.[4]

  • The glass transition temperature (Tg) can be determined from the peak of the tan δ curve or the onset of the storage modulus drop.[1]

3. Curing Behavior Analysis (Differential Scanning Calorimetry - DSC):

  • Place a small sample (5-10 mg) of the uncured resin mixture into a DSC pan.

  • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere to observe the exothermic curing reaction.[4] This helps in determining the processing window.

Visualizations

Diagram 1: Generalized Experimental Workflow for Resin Processing

G A Monomer Preparation (Weighing & Mixing) B Melting & Degassing (Vacuum Oven) A->B C Thermal Curing (Muffle Furnace) B->C D Post-Curing (Optional) C->D F Cured Resin C->F D->F E Characterization (TGA, DMA, DSC) F->E

A generalized workflow for the processing and characterization of the resin.

Diagram 2: Simplified Curing Pathway of Phthalonitrile Resins

G cluster_reactants Reactants cluster_process Process cluster_products Products A Phthalonitrile Monomers C Heat (Thermal Curing) A->C B 4-Aminophenoxyphthalonitrile (Curing Agent/Catalyst) B->C D Cross-linked Polymer Network C->D E Stable Heterocyclic Structures (e.g., Triazine, Phthalocyanine) D->E

A simplified diagram illustrating the curing of phthalonitrile monomers.

References

Application Notes and Protocols for Crosslinking Reactions of 4-(4-aminophenoxy)benzonitrile Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the crosslinking (curing) reactions of polymers derived from 4-(4-aminophenoxy)benzonitrile. This document outlines the underlying chemistry, detailed experimental protocols, and key data on the properties of the resulting thermoset polymers. The information is intended to guide researchers in the development and application of these high-performance materials.

Introduction to this compound Polymers and their Crosslinking

Polymers derived from this compound belong to the broader class of nitrile-functionalized polymers, which are known for their excellent thermal stability, mechanical strength, and chemical resistance.[1] The crosslinking of these polymers typically occurs through the thermally induced cyclotrimerization of the nitrile (-C≡N) groups, forming a highly stable, three-dimensional network of triazine rings, as well as other structures like phthalocyanines and isoindolines.[2][3] This process transforms the thermoplastic prepolymer into a rigid thermoset material with a high glass transition temperature (Tg) and robust performance at elevated temperatures.[2]

The presence of the aminophenoxy group can play a dual role. The ether linkage provides a degree of flexibility to the polymer backbone, while the amino group can act as an internal catalyst or a reactive site for further chemical modifications or crosslinking reactions.[2][4] In many formulations, 4-(4-aminophenoxy)phthalonitrile (which has two nitrile groups) is used, and the amino group can act as a self-promoting catalyst for the curing reaction.[2][3]

Crosslinking Mechanisms

The primary crosslinking mechanism for nitrile-containing polymers is the thermally initiated polymerization of the nitrile groups. This addition cure mechanism is advantageous as it does not produce volatile byproducts, leading to the formation of void-free crosslinked materials.[2][5] The presence of catalysts, such as aromatic amines, can significantly lower the curing temperature and shorten the reaction time.[2]

The crosslinking process generally proceeds through the formation of several heterocyclic structures:

  • Triazine rings: Formed by the cyclotrimerization of three nitrile groups.

  • Phthalocyanine rings: Can form at lower curing temperatures.[3]

  • Isoindoline structures: May also be generated during the curing process.[3]

The final network structure and properties are highly dependent on the curing temperature, duration, and the presence of any catalysts or co-monomers.[5]

Experimental Protocols

The following protocols are generalized from methods reported for the thermal curing of related phenoxy-benzonitrile and phthalonitrile resins.[4][6] Researchers should optimize these protocols for their specific polymer system.

Protocol 1: Thermal Curing of Benzonitrile Resins

This protocol describes a typical multi-step thermal curing process for producing a crosslinked polybenzonitrile resin.

Materials:

  • Benzonitrile monomer/prepolymer (e.g., co-monomers of a bis-phthalonitrile and 4-aminophenoxyphthalonitrile)[4]

  • Aluminum foil mold or other suitable mold[4]

  • Vacuum oven

  • Muffle furnace

Procedure:

  • Preparation of the Resin Mixture:

    • Accurately weigh the benzonitrile monomer(s). For co-polymer systems, weigh the monomers in the desired ratio (e.g., 90:10 or 80:20 of a bis-phthalonitrile to 4-aminophenoxyphthalonitrile).[4]

    • Thoroughly mix and grind the monomers to ensure a homogeneous blend.[4]

  • Degassing:

    • Transfer the resin mixture to an aluminum foil mold.[4]

    • Place the mold in a vacuum oven and heat to melt the resin.

    • Apply vacuum to remove any entrapped air bubbles.[4]

  • Curing:

    • Once degassed, transfer the mold to a muffle furnace.[4]

    • Ramp the temperature according to a pre-defined program. A typical multi-step curing schedule is as follows (heating rate of 10°C/min between steps)[4]:

      • 200°C for 2 hours

      • 230°C for 4 hours

      • 250°C for 6 hours

      • 280°C for 6 hours

      • 300°C for 6 hours

    • Note: The curing schedule can be adjusted based on the specific resin formulation to optimize the final properties.[4]

  • Post-Curing (Optional but Recommended):

    • For enhanced crosslinking and improved thermal stability, a post-curing step at a higher temperature (e.g., 350-375°C for 4-8 hours) can be performed.[6]

  • Cooling:

    • After the curing cycle is complete, allow the resin to cool down slowly to room temperature to avoid thermal stress and cracking.

Data Presentation

The following tables summarize quantitative data from the literature on the curing conditions and resulting properties of related crosslinked benzonitrile polymers.

Table 1: Thermal Curing Profiles for Benzonitrile Resins

Monomer System Curing Temperature Profile Reference
Bis-phthalonitrile & 4-aminophenoxyphthalonitrile (90:10) 200°C/2h, 230°C/4h, 250°C/6h, 280°C/6h, 300°C/6h [4]
Bis-phthalonitrile & 4-aminophenoxyphthalonitrile (80:20) 200°C/2h, 230°C/4h, 250°C/6h, 280°C/6h, 300°C/6h [4]
Bis-phthalonitrile & 4-aminophenoxyphthalonitrile (80:20) 240°C/2h, 270°C/4h, 290°C/6h, 315°C/6h, 340°C/6h [4]
Bis-phthalonitrile & 2-aminophenoxyphthalonitrile (95:5) 240°C/2h, 280°C/6h, 300°C/6h [4]

| Bis-phthalonitrile & 3-aminophenoxyphthalonitrile (90:10) | 240°C/2h, 280°C/6h, 300°C/6h |[4] |

Table 2: Mechanical Properties of Cured Benzonitrile Resins

Resin Composition Property Value Reference
Isophthalic polybenzonitrile resin Modulus (room temp.) 4.3 GPa [4]

| Bisphenol A phthalonitrile with 20% 4-aminophenoxyphthalonitrile | Modulus (room temp.) | ~2.7 GPa |[4] |

Visualizations

Diagram 1: Chemical Structure of this compound

Caption: Structure of the this compound monomer.

Diagram 2: General Workflow for Thermal Crosslinking

start Start: Benzonitrile Monomer/Prepolymer mix Mixing & Grinding of Monomers start->mix degas Melting & Degassing under Vacuum mix->degas cure Multi-Step Thermal Curing in Furnace degas->cure post_cure Post-Curing (Optional) cure->post_cure end_product Crosslinked Thermoset Polymer cure->end_product Without Post-Cure post_cure->end_product

Caption: Experimental workflow for the thermal crosslinking of benzonitrile polymers.

Diagram 3: Conceptual Representation of Nitrile Crosslinking

Caption: Formation of a crosslinked network from prepolymer chains via triazine ring formation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(4-aminophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-(4-aminophenoxy)benzonitrile. This guide provides detailed troubleshooting advice, frequently asked questions, and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common methods involve a nucleophilic aromatic substitution (SNAr) reaction to form the diaryl ether bond. The two main strategies are:

  • Direct Coupling: Reacting 4-aminophenol with an activated 4-halobenzonitrile (typically 4-fluorobenzonitrile or 4-chlorobenzonitrile) in the presence of a base. This is a direct approach but can be complicated by side reactions involving the unprotected amine.

  • Nitro-Intermediate Route: A more robust, two-step approach is often preferred. First, 4-nitrophenol is coupled with a 4-halobenzonitrile. The resulting 4-(4-nitrophenoxy)benzonitrile intermediate is then reduced to the target amine.[1] This route avoids potential N-arylation of the amino group. The coupling is typically a copper-catalyzed Ullmann condensation or a base-mediated SNAr reaction.[2][3][4]

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this synthesis are common and can stem from several factors:

  • Inefficient Base: The choice and amount of base are critical for deprotonating the phenol. Common bases include K₂CO₃, Cs₂CO₃, and NaH.[4] Ensure the base is anhydrous and strong enough for the reaction conditions.

  • Reaction Temperature: Traditional Ullmann couplings require very high temperatures (>180 °C), which can cause decomposition.[2] Modern catalyzed systems can run at lower temperatures, but the optimal temperature must be determined empirically.

  • Inert Atmosphere: The phenoxide and amino groups are sensitive to oxidation at high temperatures. Running the reaction under an inert atmosphere (Nitrogen or Argon) is crucial.

  • Solvent Choice: High-boiling polar aprotic solvents like DMF, NMP, or DMSO are typically used to facilitate the reaction.[2] Ensure the solvent is anhydrous, as water can inhibit the reaction.

Q3: I see multiple spots on my Thin Layer Chromatography (TLC) plate. What are the likely byproducts?

A3: Common byproducts include:

  • Unreacted Starting Materials: The most common "impurities."

  • Homocoupling Products: In Ullmann-type reactions, dimerization of the aryl halide can occur, leading to biaryl compounds.[5]

  • N-arylated Products: If using the direct coupling route with 4-aminophenol, the base can deprotonate the amine, leading to the formation of a secondary amine byproduct.

  • Hydrolysis of Nitrile: Under harsh basic or acidic conditions during workup, the nitrile group can be hydrolyzed to an amide or carboxylic acid.

Q4: How can I effectively purify the final this compound product?

A4: Purification can be challenging due to the product's polarity. A multi-step approach is often necessary:

  • Aqueous Workup: After the reaction, a standard aqueous workup is used to remove the solvent and inorganic salts.

  • Column Chromatography: This is the most effective method for separating the product from starting materials and byproducts. A silica gel column with a gradient elution system (e.g., hexanes/ethyl acetate) is typically employed.

  • Recrystallization: If the product is obtained as a solid of reasonable purity (>90%), recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can yield a highly pure product.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Reaction Incomplete 1. Insufficient reaction time or temperature. 2. Inactive catalyst (if applicable). 3. Presence of water or oxygen in the reaction. 4. Base is not strong enough or used in insufficient quantity.1. Monitor the reaction by TLC. If it stalls, consider increasing the temperature by 10-20 °C or extending the reaction time. 2. For Ullmann reactions, use freshly activated copper powder or a reliable soluble copper catalyst/ligand system.[2][5] 3. Use anhydrous solvents and thoroughly degas the reaction mixture. Maintain a positive pressure of an inert gas (N₂ or Ar). 4. Switch to a stronger base like Cs₂CO₃ or NaH. Ensure at least 1.5-2 equivalents are used.[4]
Formation of Dark Tar 1. Reaction temperature is too high, causing decomposition. 2. Oxidation of phenolic or amine intermediates.1. Reduce the reaction temperature. If using a copper-catalyzed system, consider adding a ligand to enable lower temperatures. 2. Ensure the reaction is performed under a strictly inert atmosphere.
Difficult Product Isolation 1. Product is highly soluble in the aqueous phase during workup. 2. Formation of an emulsion during extraction.1. Saturate the aqueous layer with NaCl (brine) to decrease the polarity and force the organic product into the organic layer. 2. Add a small amount of brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of Celite.
Nitrile Group Hydrolysis 1. Prolonged exposure to strong acid or base during workup.1. Minimize the time the product is in contact with acidic or basic solutions. Use dilute solutions for pH adjustment and perform the workup at lower temperatures if possible.

Experimental Protocols

The following protocols describe the robust two-step synthesis via a nitro-intermediate.

Protocol 1: Synthesis of 4-(4-nitrophenoxy)benzonitrile (Ullmann-type Reaction)
  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-fluorobenzonitrile (1.0 eq), 4-nitrophenol (1.1 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask (concentration of ~0.5 M with respect to 4-fluorobenzonitrile).

  • Reaction Execution: Degas the mixture by bubbling nitrogen through it for 15 minutes. Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is typically complete within 8-16 hours.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-water.

    • A precipitate should form. Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water, followed by a small amount of cold ethanol to remove residual DMF.

    • Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Reduction of 4-(4-nitrophenoxy)benzonitrile to this compound
  • Reagent Preparation: In a round-bottom flask, suspend 4-(4-nitrophenoxy)benzonitrile (1.0 eq) in ethanol.

  • Catalyst Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.[1]

  • Reaction Execution: Heat the mixture to reflux (around 78 °C) with stirring. The reaction is typically exothermic.

  • Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (usually 2-4 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and carefully pour it into a beaker of ice.

    • Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and basify the mixture to a pH of ~8-9. A precipitate of tin salts will form.

    • Extract the aqueous slurry with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Remove the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization.

Visualizations

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Diaryl Ether Formation (SNAr / Ullmann) cluster_step2 Step 2: Nitro Group Reduction A 4-Nitrophenol C 4-(4-Nitrophenoxy)benzonitrile A->C K₂CO₃, DMF 120-140 °C B 4-Fluorobenzonitrile B->C K₂CO₃, DMF 120-140 °C D This compound C->D SnCl₂, EtOH Reflux

Caption: Synthetic pathway for this compound via a nitro-intermediate.

Troubleshooting Decision Tree for Low Yield

Troubleshooting_Yield Start Low Yield of Diaryl Ether TLC TLC shows mostly unreacted starting material? Start->TLC Yes_TLC Yes TLC->Yes_TLC Yes No_TLC No, TLC shows multiple new spots TLC->No_TLC No Condition Are reaction conditions optimal? (Temp, Time, Inert Atm.) Yes_TLC->Condition Decomposition Decomposition Occurred No_TLC->Decomposition Base Is the base anhydrous and strong enough? Condition->Base No Fix_Condition Action: Increase Temp/Time, Ensure Inert Atmosphere Condition->Fix_Condition Yes Fix_Base Action: Use fresh, anhydrous K₂CO₃/Cs₂CO₃ or NaH Base->Fix_Base No Fix_Decomp Action: Lower reaction temp, use catalyst/ligand system Decomposition->Fix_Decomp Side_Rxns Side Reactions Dominant

Caption: Decision tree for troubleshooting low yield in the ether formation step.

References

Technical Support Center: Synthesis of 4-(4-aminophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield and purity of 4-(4-aminophenoxy)benzonitrile synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The most common and effective methods for synthesizing this compound are based on the formation of a diaryl ether bond. The two primary routes are:

  • Nucleophilic Aromatic Substitution (SNAr): This is often the preferred method, where 4-aminophenol reacts with an activated aryl halide, typically 4-fluorobenzonitrile or 4-chlorobenzonitrile, in the presence of a base. The electron-withdrawing nitrile group (-CN) on the benzonitrile ring activates the halide for displacement.

  • Ullmann Condensation: This classic method involves the copper-catalyzed reaction between 4-aminophenol and a 4-halobenzonitrile. Traditional Ullmann reactions require high temperatures and stoichiometric copper, but modern protocols often use catalytic amounts of copper with specific ligands, allowing for milder reaction conditions.

Q2: 4-Aminophenol has two nucleophilic sites: the amino (-NH₂) group and the hydroxyl (-OH) group. Which one reacts, and how can I ensure the correct O-arylation?

A2: This is a critical consideration for this synthesis. The hydroxyl group is more acidic than the amino group. By using a sufficiently strong base (e.g., potassium tert-butoxide, sodium hydride, or potassium carbonate), the hydroxyl group is deprotonated to form a phenoxide. This phenoxide is a much stronger nucleophile than the neutral amino group, thus ensuring selective O-arylation to form the desired ether linkage. In neutral or acidic conditions, the amino group can be more nucleophilic, leading to undesired N-arylation side products.

Q3: Which halogen on the 4-halobenzonitrile is the best leaving group for the SNAr reaction?

A3: For SNAr reactions, the reactivity order of halogens is typically F > Cl > Br > I. The rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine that polarizes the C-F bond, making the carbon atom more electrophilic. Therefore, 4-fluorobenzonitrile is generally the most reactive substrate for this synthesis.

Q4: What are the common side products in this synthesis?

A4: Common side products can include:

  • N-arylated product: Arising from the amino group of 4-aminophenol acting as the nucleophile. This is more likely if the base is not strong enough to fully deprotonate the hydroxyl group.

  • Hydrolysis of the nitrile: If water is present under harsh basic or acidic conditions during workup, the nitrile group can be hydrolyzed to an amide or a carboxylic acid.

  • Homocoupling of the aryl halide: In Ullmann-type reactions, the 4-halobenzonitrile can couple with itself to form a biphenyl derivative.

  • Unreacted starting materials: Incomplete reactions will leave residual 4-aminophenol and 4-halobenzonitrile.

Q5: How can the final product be purified effectively?

A5: Purification typically involves several steps. After the reaction, a standard workup includes quenching the reaction, extracting the product into an organic solvent, and washing with water or brine. To remove unreacted 4-aminophenol, a wash with a dilute aqueous base (like NaOH) can be effective as it will deprotonate and dissolve the acidic phenol. The crude product can then be purified by:

  • Recrystallization: Using a suitable solvent system (e.g., ethanol/water, toluene).

  • Column Chromatography: On silica gel, using a solvent system like ethyl acetate/hexane to separate the product from non-polar impurities and side products.

  • Distillation under reduced pressure: This can be effective for removing volatile impurities.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield of Product 1. Ineffective Base: The base used was not strong enough to deprotonate the 4-aminophenol, resulting in low nucleophilicity.2. Low Reaction Temperature: The activation energy for the reaction was not overcome.3. Inactive Catalyst (Ullmann): The copper catalyst was oxidized or otherwise deactivated.4. Poor Solvent Choice: The solvent may not be polar aprotic, which is ideal for SNAr reactions (e.g., DMSO, DMF).1. Switch to a stronger base like potassium tert-butoxide or sodium hydride (NaH). Ensure anhydrous conditions when using NaH.2. Increase the reaction temperature. For SNAr, heating to 80-150 °C is common. For Ullmann reactions, temperatures can be higher.3. Use freshly activated copper powder or a reliable Cu(I) salt like CuI. Consider adding a ligand (e.g., phenanthroline, picolinic acid) to improve catalyst performance.4. Use a high-boiling polar aprotic solvent like DMSO, DMF, or sulfolane. Ensure the solvent is anhydrous.
Recovery of Unreacted Starting Materials 1. Insufficient Reaction Time: The reaction was not allowed to proceed to completion.2. Low Reagent Stoichiometry: An insufficient amount of one of the reactants or the base was used.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time until the starting material spot disappears.2. Use a slight excess (1.1-1.2 equivalents) of the 4-halobenzonitrile and at least 1.5 equivalents of the base relative to 4-aminophenol.
Formation of Multiple Products (Impure Product) 1. N-Arylation Side Product: The amino group competed with the hydroxyl group in the nucleophilic attack.2. Water in Reaction Mixture: Presence of water can lead to hydrolysis of the nitrile or other side reactions.3. Oxygen in Reaction Mixture (Ullmann): Oxygen can lead to oxidative homocoupling or catalyst deactivation.1. Ensure a strong base is used to selectively form the phenoxide. Alternatively, protect the amine group (e.g., as an acetyl or Boc group) before the coupling reaction and deprotect it afterward.2. Use anhydrous solvents and reagents. Dry the glassware thoroughly before starting the experiment.3. Degas the solvent and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Difficulty in Product Isolation/Purification 1. Product is soluble in the aqueous phase during workup. 2. Emulsion formation during extraction. 3. Co-elution of impurities during column chromatography. 1. Ensure the aqueous phase is not overly acidic, which could protonate the amino group and increase water solubility. Adjust pH to be neutral or slightly basic before extraction. Use a more polar extraction solvent or perform more extractions.2. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.3. Adjust the solvent polarity for chromatography. Try a different solvent system or use a gradient elution.

Data Summary

Table 1: Comparison of Reaction Conditions for Aryl Ether Synthesis
ParameterNucleophilic Aromatic Substitution (SNAr)Ullmann Condensation
Aryl Halide 4-Fluorobenzonitrile (preferred), 4-Chlorobenzonitrile4-Iodobenzonitrile, 4-Bromobenzonitrile, 4-Chlorobenzonitrile
Catalyst None requiredCopper powder, Cu(I) salts (e.g., CuI, Cu₂O), often with a ligand
Base Strong inorganic or alkoxide bases (K₂CO₃, Cs₂CO₃, NaH, t-BuOK)K₂CO₃, Cs₂CO₃, KOH
Solvent Polar aprotic (DMSO, DMF, NMP, Sulfolane)High-boiling polar aprotic (DMF, Nitrobenzene)
Temperature 80 - 160 °C120 - 220 °C (can be lower with modern catalysts)
Atmosphere Inert atmosphere recommended to prevent side reactionsInert atmosphere (N₂ or Ar) is critical to prevent catalyst oxidation
Table 2: Reported Yields for Analogous Diaryl Ether Syntheses
ProductReaction TypeYieldReference
4-(4-aminophenoxy)-N-propylpicolinamideSNAr86.5%
4-(4-(Methylsulfonyl)phenoxy)benzonitrileSNAr28%
4-(4-methylphenoxy)benzonitrileSNArHigh Yield (implied)

Note: Yields are highly dependent on specific substrates, reaction scale, and optimization.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol is adapted from analogous procedures for diaryl ether synthesis.

Materials:

  • 4-Aminophenol

  • 4-Fluorobenzonitrile

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated NaCl solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 4-aminophenol (1.0 eq).

  • Reaction Setup: Add anhydrous DMSO to the flask to dissolve the 4-aminophenol.

  • Base Addition: Under a nitrogen atmosphere, carefully add potassium tert-butoxide (1.5 eq) portion-wise to the solution. Stir the mixture at room temperature for 1-2 hours to ensure complete formation of the potassium phenoxide.

  • Substrate Addition: Dissolve 4-fluorobenzonitrile (1.1 eq) in a small amount of anhydrous DMSO and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 120-140 °C and stir for 4-8 hours. Monitor the reaction progress by TLC until the 4-aminophenol is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker containing cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.

  • Washing: Combine the organic layers and wash twice with water, followed by one wash with brine to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by recrystallization from an appropriate solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Protocol 2: Synthesis via Copper-Catalyzed Ullmann Condensation

This protocol is a generalized modern approach to the Ullmann ether synthesis.

Materials:

  • 4-Aminophenol

  • 4-Bromobenzonitrile

  • Copper(I) iodide (CuI)

  • Potassium Carbonate (K₂CO₃), finely ground and dried

  • L-Proline (or another suitable ligand)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Preparation: To an oven-dried Schlenk flask, add CuI (0.1 eq), L-Proline (0.2 eq), and finely powdered K₂CO₃ (2.0 eq).

  • Reaction Setup: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of nitrogen, add 4-aminophenol (1.2 eq), 4-bromobenzonitrile (1.0 eq), and anhydrous DMF.

  • Reaction: Seal the flask and heat the mixture in an oil bath at 120-150 °C with vigorous stirring for 24-48 hours. Monitor the reaction by TLC.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.

  • Washing: Wash the filtrate with water and then with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification prep Combine 4-aminophenol and anhydrous DMSO in a flame-dried, N₂-purged flask add_base Add strong base (e.g., t-BuOK) Stir for 1-2h at RT prep->add_base add_halide Add 4-fluorobenzonitrile add_base->add_halide Forms phenoxide heat Heat mixture to 120-140 °C Monitor by TLC (4-8h) add_halide->heat quench Cool and pour into water heat->quench extract Extract with Ethyl Acetate (3x) quench->extract wash Wash combined organic layers (Water, Brine) extract->wash dry Dry (Na₂SO₄), filter, and concentrate wash->dry purify Purify crude product via recrystallization or column chromatography dry->purify troubleshooting_yield start Low or No Yield Observed check_sm Check TLC: Starting Material (SM) present? start->check_sm sm_present Reaction Incomplete check_sm->sm_present Yes sm_absent SM Consumed, but No Product check_sm->sm_absent No cause_incomplete1 Ineffective Base? sm_present->cause_incomplete1 cause_incomplete2 Low Temperature or Short Reaction Time? cause_incomplete1->cause_incomplete2 No solution1 Use stronger base (t-BuOK, NaH). Ensure anhydrous conditions. cause_incomplete1->solution1 Yes solution2 Increase temperature. Increase reaction time. cause_incomplete2->solution2 Yes cause_degradation Product Degradation or Side Reactions? sm_absent->cause_degradation solution3 Check for N-arylation. Run under inert atmosphere. Ensure anhydrous solvent. cause_degradation->solution3 Likely reactivity aminophenol 4-Aminophenol -NH₂ (Amino) -OH (Hydroxyl) base Add Strong Base (e.g., t-BuOK, NaH) aminophenol:oh->base More acidic proton aryl_halide 4-Fluorobenzonitrile aminophenol:nh2->aryl_halide Possible (disfavored in strong base) phenoxide 4-Aminophenoxide Anion -NH₂ -O⁻ (Strong Nucleophile) base->phenoxide phenoxide:o->aryl_halide Favored Attack product Desired Product (O-Arylation) aryl_halide->product side_product Side Product (N-Arylation) aryl_halide->side_product

Technical Support Center: Optimizing the Curing Process of 4-(4-Aminophenoxy)benzonitrile Resins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4-(4-aminophenoxy)benzonitrile resins. It provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the curing process.

Troubleshooting Guide

This section addresses specific issues that may arise during the curing of this compound resins, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why is my cured resin brittle and cracking?

A1: Brittleness and cracking are often signs of excessive internal stress, which can result from several factors:

  • Rapid Cooling: If the resin cools down too quickly after curing, the outer layers solidify while the inner core is still contracting, leading to stress fractures.[1]

  • High Curing Temperature or Rapid Heating Rate: An aggressive cure cycle with a fast ramp rate or an excessively high final temperature can cause the resin to cure too quickly, building up internal stresses.[1]

  • Improper Formulation: An incorrect ratio of resin to curing agent can lead to an incomplete or overly cross-linked network, both of which can result in brittleness.

Solution:

  • Implement a controlled cooling ramp after the final curing step.

  • Optimize the cure cycle by using a slower heating rate or reducing the peak curing temperature.

  • Ensure precise measurement and thorough mixing of the resin and this compound curing agent.

Q2: My resin is soft, sticky, or not fully cured. What went wrong?

A2: Incomplete curing is a common issue that can stem from several sources:

  • Incorrect Mixing Ratio: An improper ratio of resin to hardener is a primary cause of uncured or sticky resin, as the chemical reaction cannot proceed to completion.[2][3]

  • Insufficient Mixing: If the resin and hardener are not mixed thoroughly, there will be localized areas of uncured material.[3]

  • Low Curing Temperature: Phthalonitrile resins require high temperatures to cure properly. If the temperature is too low, the polymerization reaction will be incomplete.[1]

  • Inadequate Curing Time: The curing process is time-dependent. Insufficient time at the target temperature will not allow for full cross-linking.

Solution:

  • Verify the correct mixing ratio by weight or volume as specified by the manufacturer.

  • Mix the components for a sufficient duration, ensuring to scrape the sides and bottom of the mixing container.

  • Increase the final curing temperature or extend the duration of the isothermal hold. A post-curing step at a higher temperature can also help drive the reaction to completion.

Q3: I'm observing voids or air bubbles in my cured resin. How can I prevent this?

A3: Voids and bubbles can compromise the mechanical and electrical properties of the resin.

  • Trapped Air During Mixing: Vigorous mixing can introduce air into the resin system.

  • Moisture Contamination: Moisture absorbed by the resin or hardener can vaporize at high curing temperatures, creating bubbles.[1]

  • Volatiles: The presence of residual solvents or low molecular weight species can lead to void formation during curing.

Solution:

  • After mixing, degas the resin under a vacuum to remove trapped air before pouring.

  • Store resin and hardener in a dry environment and ensure all equipment is moisture-free.

  • Perform an initial, lower-temperature hold in the cure cycle to allow for the gentle removal of any volatiles.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for a cure cycle for a benzonitrile resin with this compound?

A1: A multi-stage cure cycle is typically recommended. A general starting point involves an initial melt and degassing stage, followed by a ramp to a series of higher temperatures for polymerization and cross-linking. For example, a cycle might begin with a hold at a lower temperature to ensure the resin is molten and bubble-free, followed by programmed ramps and holds at progressively higher temperatures, such as 240°C, 280°C, and 300°C for several hours at each stage.

Q2: How does the concentration of this compound affect the final properties of the resin?

A2: The concentration of the this compound curing agent can significantly influence the thermomechanical properties of the cured resin. Generally, a higher concentration of the curing agent can lead to a higher glass transition temperature (Tg) and improved modulus, indicating a more densely cross-linked network. However, there is an optimal concentration beyond which properties may not improve or could even degrade.

Q3: Can I modify the cure cycle to shorten the processing time?

A3: While it is possible to adjust the cure cycle, it should be done with caution. Increasing the heating rate or the final cure temperature can shorten the overall time, but it may also lead to an uncontrolled exothermic reaction, resulting in defects like cracking and charring. It is crucial to characterize the curing kinetics using techniques like Differential Scanning Calorimetry (DSC) to understand the heat flow and reaction rate before making significant changes to the cure schedule.

Data Presentation: Curing Schedules and Resulting Properties

The following table summarizes quantitative data from a patent on curing a bisphenol-A based benzonitrile monomer with varying concentrations of 4-aminophenoxyphthalonitrile. This data can serve as a valuable reference for optimizing your own curing process.

4-Aminophenoxy- benzonitrile Conc. (wt%)Curing ScheduleResulting Properties
5%240°C/2h, 280°C/6h, 300°C/6h (Ramp: 10°C/min)-
10%200°C/2h, 230°C/4h, 250°C/6h, 280°C/6h, 300°C/6h (Ramp: 10°C/min)-
20%220°C/2h, 250°C/4h, 280°C/6h, 320°C/6h (Ramp: 10°C/min)Modulus at room temperature: ~2.7 GPa

Experimental Protocols

Detailed methodologies for key characterization techniques are provided below to ensure reliable and reproducible data.

Differential Scanning Calorimetry (DSC) for Curing Kinetics

Objective: To determine the onset of curing, the peak exothermic temperature, and the total heat of reaction.

Procedure:

  • Accurately weigh 5-10 mg of the uncured resin mixture into an aluminum DSC pan.

  • Seal the pan hermetically. Prepare an empty, sealed pan as a reference.

  • Place both pans into the DSC instrument.

  • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Heat the sample from ambient temperature to a temperature above the final curing temperature (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

  • Record the heat flow as a function of temperature. The resulting exotherm provides information on the curing window and reaction energetics.

Thermogravimetric Analysis (TGA) for Thermal Stability

Objective: To assess the thermal stability of the cured resin, including the onset of decomposition and char yield.

Procedure:

  • Place a small, accurately weighed sample (5-10 mg) of the cured resin into a TGA pan (ceramic or platinum).

  • Place the pan in the TGA instrument.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Heat the sample from ambient temperature to a high temperature (e.g., 800°C or 1000°C) at a constant heating rate (e.g., 10°C/min).

  • Record the sample weight as a function of temperature. The resulting curve indicates the temperatures at which degradation occurs.

Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties

Objective: To determine the glass transition temperature (Tg) and the storage modulus of the cured resin.

Procedure:

  • Prepare a rectangular sample of the cured resin with precise dimensions (e.g., 30.0 mm x 12.5 mm x 3.0 mm).

  • Mount the sample in the DMA instrument using a suitable clamp configuration (e.g., three-point bending or single cantilever).

  • Apply an oscillatory strain at a constant frequency (e.g., 1 Hz).

  • Heat the sample through a temperature range that encompasses the glass transition at a controlled rate (e.g., 5°C/min) under a nitrogen atmosphere.

  • The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The peak of the tan delta curve is often used to determine the Tg.

Visualizations

Curing Reaction Pathway

The following diagram illustrates the proposed key steps in the curing of a benzonitrile resin with an aromatic amine like this compound. The process is initiated by the nucleophilic addition of the amine to a nitrile group, forming an amidine intermediate. This is followed by cyclization and further reactions to form a cross-linked network of triazine and polyisoindoline structures.

G cluster_start Reactants cluster_process Curing Process cluster_products Cured Network Structures A Benzonitrile Monomer C Nucleophilic Addition A->C B This compound (Aromatic Amine) B->C D Amidine Intermediate C->D Rate-determining step E Intramolecular Cyclization D->E G Triazine Rings D->G Reaction with benzonitrile F Isoindoline Intermediate E->F H Polyisoindoline F->H Further reaction

Caption: Proposed curing mechanism of benzonitrile resins with aromatic amines.

Troubleshooting Workflow for Curing Defects

This workflow provides a logical sequence for diagnosing and resolving common issues encountered during the curing process.

G Start Curing Defect Observed Q1 Is the resin soft or sticky? Start->Q1 A1_Yes Incomplete Curing Q1->A1_Yes Yes Q2 Is the resin brittle or cracked? Q1->Q2 No S1 Verify mix ratio Increase cure temp/time Ensure thorough mixing A1_Yes->S1 End Optimized Cured Resin S1->End A2_Yes High Internal Stress Q2->A2_Yes Yes Q3 Are there voids or bubbles? Q2->Q3 No S2 Implement controlled cooling Optimize ramp rate Reduce peak temperature A2_Yes->S2 S2->End A3_Yes Trapped Volatiles/Air Q3->A3_Yes Yes Q3->End No S3 Degas resin before curing Ensure dry conditions Use initial low-temp hold A3_Yes->S3 S3->End

Caption: Decision tree for troubleshooting common resin curing defects.

References

Technical Support Center: Reducing Void Formation in 4-(4-Aminophenoxy)benzonitrile Composites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing void formation during the fabrication of 4-(4-aminophenoxy)benzonitrile composites. Voids, or empty spaces within a composite, can act as stress concentrators and sites for crack initiation, ultimately compromising the mechanical performance and long-term reliability of the material.

Troubleshooting Guides

This section addresses specific issues related to void formation that may be encountered during the experimental process.

Issue 1: High Void Content (>2%) in the Cured Composite

Potential Causes:

  • Trapped Air and Volatiles: Air can be entrapped during resin mixing and lay-up. Volatiles can also be released from the resin or sizing agents on the fibers during cure.

  • Inadequate Resin Degassing: Failure to remove dissolved air and moisture from the resin before impregnation.

  • Suboptimal Curing Cycle: An incorrect curing temperature or pressure profile can lead to the resin viscosity being too high for voids to escape or premature gelation, trapping voids within the matrix.

  • Moisture Contamination: Moisture absorbed by the resin or prepreg can vaporize at elevated curing temperatures, leading to void formation.

  • Low Compaction Pressure: Insufficient pressure during curing may not be adequate to collapse and eliminate voids.

Troubleshooting Steps:

  • Resin Preparation:

    • Ensure thorough mixing of the this compound resin with any curing agents or additives.

    • Degas the resin mixture under vacuum (e.g., 29 inHg or higher) at an elevated temperature (consult material datasheet for appropriate temperature to reduce viscosity without initiating cure) until bubbling subsides.

  • Prepreg and Lay-up:

    • Store prepreg materials in a desiccator or low-humidity environment to prevent moisture absorption.

    • Perform the lay-up process in a clean, controlled environment to minimize the introduction of air.

  • Curing Cycle Optimization:

    • Initial Dwelling Temperature: Introduce an initial hold in the cure cycle at a temperature where the resin viscosity is low, allowing for volatile and trapped air removal under vacuum.

    • Heating Rate (Ramp Rate): A slower heating rate can provide more time for volatiles to escape before the resin gels.

    • Pressure Application: Apply autoclave pressure at a point in the cure cycle where the resin viscosity is low enough to allow for void consolidation but high enough to prevent excessive resin bleed-out.

  • Vacuum Bagging Technique:

    • Ensure a complete and leak-free vacuum bag assembly. Use a vacuum gauge to monitor the vacuum level throughout the curing process.

    • Utilize appropriate breather and bleeder cloths to facilitate the removal of air and excess resin.

Issue 2: Inconsistent Void Distribution (Localized High Porosity)

Potential Causes:

  • Uneven Resin Distribution: Poor impregnation of the fiber reinforcement can lead to resin-starved areas, which are prone to void formation.

  • Fiber Bridging: In complex geometries, fibers may bridge over corners or radii, creating pockets where resin cannot fully penetrate and air can be trapped.

  • Non-Uniform Compaction: Uneven pressure application across the composite part can result in localized areas with higher void content.

Troubleshooting Steps:

  • Improved Impregnation:

    • For wet lay-up processes, ensure the resin is evenly applied to the reinforcement.

    • For prepreg materials, consider adding a low-temperature dwell to the cure cycle to allow the resin to flow and fully wet out the fibers before significant cross-linking occurs.

  • Lay-up Adjustments:

    • During lay-up over complex shapes, carefully place and debulk each ply to ensure it conforms to the mold geometry and to expel trapped air.

  • Caul Plates and Tooling:

    • Utilize caul plates or matched tooling to ensure uniform pressure distribution during curing, especially for flat laminates.

Issue 3: Surface Voids or Pitting

Potential Causes:

  • Air Trapped at the Tool-Part Interface: Air can be trapped between the first ply and the mold surface.

  • Volatiles from Release Agents: Some release agents can produce volatiles at elevated temperatures.

  • Inadequate Wet-out of the First Ply: The resin may not have fully wetted the tool surface or the first layer of reinforcement.

Troubleshooting Steps:

  • Tool Preparation:

    • Ensure the mold surface is clean and properly prepared with a suitable release agent that is compatible with the this compound resin system and curing temperature.

  • First Ply Application:

    • Carefully place the first ply onto the mold surface, ensuring good contact and minimizing any air pockets. A squeegee or roller can be used to work out trapped air.

  • Resin Film:

    • Consider applying a thin film of resin to the mold surface before laying up the first ply to ensure a resin-rich surface.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of voids in this compound composites?

A1: The primary sources of voids are entrapped air during the manufacturing process, moisture and other volatiles that turn into gas at curing temperatures, and incomplete wetting of the reinforcing fibers by the resin matrix.

Q2: How does the viscosity of the this compound resin affect void formation?

A2: Resin viscosity plays a critical role. If the viscosity is too high during the initial stages of curing, it can be difficult for trapped air and volatiles to migrate out of the composite. Conversely, if the viscosity is too low, excessive resin flow (bleed-out) can occur, leading to resin-starved areas that are prone to voids. The cure cycle should be designed to hold the resin at an optimal low viscosity for a period to allow for void removal before gelation.

Q3: What is the acceptable void content for high-performance composites?

A3: For aerospace and other critical applications, the acceptable void content is typically less than 1-2%. A higher void content, even a 1-3% increase, can significantly degrade the mechanical properties of the composite, such as interlaminar shear strength, by as much as 20%.

Q4: Can voids be completely eliminated?

A4: While achieving zero void content is extremely difficult, proper manufacturing techniques, such as the use of an autoclave with optimized curing cycles, can reduce the void content to very low and acceptable levels (typically below 1%).

Q5: What are the common methods for measuring void content?

A5: Common methods for quantifying void content include destructive techniques like acid digestion (ASTM D3171) or burn-off (ASTM D2734), and non-destructive methods such as ultrasonic C-scans and micro-computed tomography (Micro-CT). Acid digestion provides a bulk void content, while Micro-CT can provide detailed information on the size, shape, and distribution of voids.

Data Presentation

Disclaimer: The following tables provide illustrative data based on typical processing parameters for high-performance thermoset composites. Researchers should perform their own design of experiments to determine the optimal parameters for their specific this compound resin system and fiber reinforcement.

Table 1: Illustrative Effect of Curing Pressure on Void Content

Curing Pressure (psi)Typical Void Content (%)Notes
15 (Vacuum Only)3.0 - 5.0Prone to higher void content due to lack of positive pressure.
501.5 - 2.5Significant reduction in voids compared to vacuum only.
85< 1.0Generally considered optimal for achieving low void content in many aerospace-grade composites.
100+< 1.0Further increases in pressure may not significantly reduce voids and could lead to excessive resin bleed-out.

Table 2: Illustrative Effect of Degassing Time on Void Content

Degassing Time at 90°C (minutes)Typical Void Content (%)Notes
04.0 - 6.0Undegassed resin contains significant dissolved air and moisture.
301.5 - 2.5Substantial reduction in voids.
60< 1.5Further degassing continues to remove residual volatiles.
90< 1.0Approaching a point of diminishing returns for void reduction.

Experimental Protocols

Protocol 1: Resin Preparation and Degassing
  • Materials: this compound resin, curing agent (if applicable), mixing container, vacuum chamber with a pump, heating mantle or oven.

  • Procedure:

    • Accurately weigh the resin and curing agent into the mixing container according to the manufacturer's specifications.

    • Mix the components thoroughly until a homogeneous mixture is achieved. Be careful to minimize the introduction of air during mixing.

    • Place the container with the resin mixture into a vacuum chamber.

    • Apply vacuum and gently heat the resin to a temperature that lowers its viscosity without initiating a significant curing reaction (e.g., 80-100°C, but always refer to the material's datasheet).

    • Observe the resin for bubble formation and release. Continue degassing until bubbling subsides, which typically takes 30-90 minutes.

    • Once degassed, slowly release the vacuum to prevent re-introduction of air. The resin is now ready for impregnation.

Protocol 2: Composite Lay-up and Autoclave Curing
  • Materials: Degassed resin, fiber reinforcement (e.g., carbon or glass fabric), prepared mold, release film, breather cloth, bleeder cloth, vacuum bagging film, sealant tape.

  • Procedure:

    • Lay-up: Apply the degassed resin to the fiber reinforcement (if not using prepreg) and stack the plies in the desired orientation within the mold.

    • Bagging: Assemble the vacuum bag over the lay-up, ensuring all materials (release film, bleeder, breather) are correctly placed.

    • Vacuum Check: Seal the bag and draw a vacuum. Ensure a leak-free seal and that the vacuum level remains constant (e.g., >28 inHg).

    • Curing: Place the bagged assembly into an autoclave. The cure cycle is critical and should be developed based on the resin's characteristics. A typical cycle might involve:

      • Applying full vacuum.

      • Ramping the temperature to an initial dwell (e.g., 120°C) to further reduce viscosity and allow for volatile removal.

      • After the dwell, applying autoclave pressure (e.g., 85 psi).

      • Ramping the temperature to the final cure temperature (e.g., 180-250°C, specific to the benzonitrile chemistry) and holding for a specified duration.

      • Cooling the part under pressure to below the glass transition temperature before releasing pressure and vacuum.

Protocol 3: Void Content Analysis via Acid Digestion (per ASTM D3171)
  • Materials: Cured composite sample, nitric acid, sulfuric acid, 30% hydrogen peroxide, analytical balance, beaker, heating plate, fume hood.

  • Procedure:

    • Cut a small, representative sample (1-2 grams) from the cured composite.

    • Measure the initial mass of the sample.

    • Place the sample in a beaker under a fume hood.

    • Add a mixture of sulfuric acid and 30% hydrogen peroxide to digest the resin matrix. Gentle heating may be required to facilitate digestion.

    • Once the resin is fully digested, carefully decant the acid and wash the remaining fibers with deionized water until the washings are neutral.

    • Dry the clean fibers in an oven and measure their final mass.

    • Using the known densities of the fiber and resin, and the initial and final masses, the fiber volume fraction, resin volume fraction, and void content can be calculated.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_cure Curing cluster_post Post-Processing & Analysis Resin_Prep 1. Resin Preparation (Mixing & Degassing) Layup 4. Lay-up & Bagging Resin_Prep->Layup Mold_Prep 2. Mold Preparation (Cleaning & Release Agent) Mold_Prep->Layup Material_Cut 3. Material Cutting (Reinforcement/Prepreg) Material_Cut->Layup Curing 5. Autoclave Curing (Temp, Pressure, Vacuum) Layup->Curing Demolding 6. Demolding & Finishing Curing->Demolding Analysis 7. Void Content Analysis Demolding->Analysis Troubleshooting_Voids Start High Void Content Detected Cause Identify Potential Cause Start->Cause Trapped_Air Trapped Air / Volatiles? Cause->Trapped_Air Yes Moisture Moisture Contamination? Cause->Moisture No Sol_Air Improve Degassing & Lay-up Technique Trapped_Air->Sol_Air Cure_Cycle Suboptimal Cure Cycle? Moisture->Cure_Cycle No Sol_Moisture Dry Materials & Control Environment Moisture->Sol_Moisture Yes Pressure Inadequate Pressure? Cure_Cycle->Pressure No Sol_Cure Optimize Cure Cycle (Dwell, Ramp Rate) Cure_Cycle->Sol_Cure Yes Sol_Pressure Increase Autoclave Pressure Pressure->Sol_Pressure Yes

Technical Support Center: Enhancing the Thermal Stability of Polymers from 4-(4-Aminophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving polymers derived from 4-(4-aminophenoxy)benzonitrile and related structures, with a focus on enhancing thermal stability.

Frequently Asked Questions (FAQs)

Q1: What class of polymers are typically synthesized using this compound and what are their key properties? A1: this compound and its isomers, such as 4-(aminophenoxy)phthalonitrile (APPH), are primarily used as curing agents or comonomers in the synthesis of high-performance thermosetting resins, particularly phthalonitrile polymers and certain polyimides.[1][2] These polymers are renowned for their exceptional thermal and thermo-oxidative stability, with the ability to sustain temperatures greater than 400°C.[3] They also exhibit excellent mechanical properties, moisture resistance, and flame resistance.[3]

Q2: What is the primary mechanism for enhancing the thermal stability of these polymers? A2: The primary mechanism for enhancing thermal stability is achieving a high degree of crosslinking.[3] For phthalonitrile-based resins, this involves the cyclotrimerization of nitrile groups to form a robust, highly cross-linked triazine or phthalocyanine network structure.[4] Modifying the polymer backbone with rigid aromatic structures and incorporating crosslinkable functional groups are also effective strategies.[5][6]

Q3: What are the standard analytical techniques to evaluate the thermal stability of these polymers? A3: The most common techniques are:

  • Thermogravimetric Analysis (TGA): This is the primary method used to determine thermal stability. Key parameters measured include the onset temperature of decomposition (Tonset), the temperature at 5% or 10% weight loss (Td5% or Td10%), and the percentage of material remaining at high temperatures (char yield).[7][8]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg), melting point (Tm), and curing behavior (exothermic peaks) of the polymers.[1][9] A higher Tg is often indicative of greater thermal stability.[10]

  • Dynamic Mechanical Analysis (DMA): DMA provides information on the viscoelastic properties of the polymer, including the storage modulus and the glass transition temperature (Tg).[1][3] High storage modulus at elevated temperatures suggests good thermomechanical stability.

Q4: How does the curing process (temperature and time) affect the final thermal properties? A4: The curing process is critical. An incomplete cure results in a lower crosslinking density, which significantly compromises the polymer's thermal stability.[1] Different post-curing temperatures and durations can lead to varying levels of crosslinking, directly influencing the glass transition temperature (Tg) and thermal degradation temperature.[1][9] A multi-stage curing cycle with a gradual temperature increase, followed by a high-temperature post-cure, is often necessary to achieve optimal properties.[11]

Q5: Can the incorporation of fillers or nanoparticles improve thermal stability? A5: Yes, incorporating inorganic nanoparticles such as hexagonal boron nitride (h-BN) can enhance the thermal properties of the polymer matrix.[1] These fillers can also improve mechanical properties and thermal conductivity.[1] Surface modification of the nanoparticles is often required to ensure good dispersion and interfacial adhesion with the polymer matrix.[1]

Troubleshooting Guide

Issue: Low Thermal Decomposition Temperature (Td5%) in TGA Results

  • Question: My cured polymer is degrading at a lower temperature than expected. What are the potential causes and solutions?

  • Answer:

    • Incomplete Curing: The most common cause is an incomplete polymerization or crosslinking reaction. The TGA curve might show significant weight loss at lower temperatures due to the volatilization of unreacted monomers or oligomers.

      • Solution: Optimize the cure cycle. Increase the final curing temperature or extend the curing time at the highest temperature. Use DSC to confirm the absence of any residual curing exotherm in the cured sample, which would indicate a complete reaction.[4]

    • Monomer Impurity: Impurities in the this compound monomer or other reactants can introduce thermally weak points in the polymer network.

      • Solution: Purify the monomers before polymerization. Techniques like recrystallization or sublimation are effective for solid monomers.[4][12] Characterize the purified monomer using NMR and FT-IR to confirm its structure and purity.

    • Presence of Oxygen During Curing: For some systems, curing in the presence of oxygen can lead to oxidative degradation, creating weaker links in the polymer backbone.

      • Solution: Conduct the curing process under an inert atmosphere, such as nitrogen or argon, especially during high-temperature stages.[4]

Issue: Low Glass Transition Temperature (Tg) in DSC/DMA Analysis

  • Question: The measured Tg of my polymer is lower than literature values for similar systems. How can I increase it?

  • Answer:

    • Insufficient Crosslink Density: Tg is directly related to the degree of crosslinking; a lower density allows for polymer chain movement at lower temperatures.

      • Solution: As with low Td5%, ensure the curing reaction has gone to completion by optimizing the cure schedule (time and temperature).[1] Consider introducing monomers with higher functionality or more rigid backbones to increase the crosslink density and restrict chain mobility.[10]

    • Plasticization Effect: Residual solvent or unreacted low-molecular-weight species can act as plasticizers, lowering the Tg.

      • Solution: After curing, perform a post-curing step under vacuum at a temperature above the boiling point of any residual solvents but below the degradation temperature of the polymer to remove any volatile components.

Issue: Poor Polymer Solubility or Incomplete Reaction

  • Question: The polymerization reaction stops prematurely, or the resulting polymer has poor solubility, making characterization difficult. What could be the problem?

  • Answer:

    • Ineffective Catalyst/Initiator: The catalyst or initiator may be inactive or used at an incorrect concentration.

      • Solution: Ensure the catalyst is fresh and active. Optimize the catalyst concentration through small-scale experiments, as too little may lead to an incomplete reaction, while too much can cause an uncontrolled reaction.[4]

    • Reaction Conditions: The temperature may be too low for the reaction to proceed efficiently.

      • Solution: Gradually increase the reaction temperature. For phthalonitrile polymerization, elevated temperatures are often required to achieve a reasonable reaction rate.[4]

    • Moisture: The presence of water or other protic impurities can interfere with many polymerization catalysts and reactions.

      • Solution: Ensure all glassware is thoroughly dried and perform the reaction under a dry, inert atmosphere (nitrogen or argon).[4]

Quantitative Data Summary

The thermal properties of polymers derived from aminophenoxy benzonitrile and related structures are highly dependent on the specific monomers, curing agents, and curing conditions used. The following tables summarize representative data from the literature.

Table 1: Thermal Properties of Various Phthalonitrile and Polyimide Systems

Polymer SystemCuring/Crosslinking MethodTd5% (°C, N2)Char Yield @ 800°C (%, N2)Tg (°C)Reference
Biphenyl Phthalonitrile (BPh) Prepolymer (BPh-B)Thermal Cure @ 375°C538~60%>400[11]
BPh Prepolymer with Carborane (BPh-Q)Thermal Cure @ 375°C56679.8%>400[11]
Polyimide with Crosslinkable Tetrafluorostyrene (PI-3)No Crosslinking489--[6]
Polyimide with Crosslinkable Tetrafluorostyrene (c-PI-3)Thermal Crosslinking524--[6]
Phthalonitrile-terminated oligomer (PN-SF)Thermal Cure~462-~420[3]
Branched Phthalonitrile with DDS Curing AgentThermal Cure575->500[1]

Experimental Protocols

Protocol 1: Synthesis and Curing of a Phthalonitrile Resin

  • Objective: To synthesize a cross-linked phthalonitrile polymer using a monomer and a curing agent like 4-(aminophenoxy)phthalonitrile (APPH).

  • Materials: Phthalonitrile monomer (e.g., 4,4′-bis(3,4-dicyanophenoxy)biphenyl), curing agent (e.g., APPH), high-temperature mold, programmable oven with inert atmosphere capability.

  • Procedure:

    • Mixing: Homogeneously mix the phthalonitrile monomer with the desired weight percentage of the curing agent. This can be done by melt-blending the components at a temperature above their melting points but below the onset of polymerization.

    • Degassing: Place the molten mixture under a vacuum to remove any entrapped air or volatile impurities.

    • Molding: Pour the degassed resin into a preheated mold.[13]

    • Curing: Place the mold in a programmable oven and perform a multi-stage cure cycle under a nitrogen atmosphere. A typical cycle might be:

      • Heat to 240°C and hold for 2 hours.

      • Ramp to 280°C and hold for 2 hours.

      • Ramp to 320°C and hold for 2 hours.

      • Ramp to 350°C and hold for 4 hours (post-cure).[11]

    • Cooling: Allow the oven to cool down slowly to room temperature to avoid thermal shock and internal stresses in the polymer.

    • Demolding: Carefully remove the cured polymer from the mold.

Protocol 2: Thermal Stability Assessment using TGA

  • Objective: To measure the thermal decomposition profile of the cured polymer.

  • Instrumentation: Thermogravimetric Analyzer.

  • Procedure:

    • Sample Preparation: Place a small, representative sample (5-10 mg) of the cured polymer into a TGA sample pan (e.g., alumina or platinum).[13]

    • Instrument Setup: Place the pan in the TGA furnace. Purge the system with a high-purity inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50-100 mL/min) to create an inert atmosphere.

    • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 900°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).[7]

    • Data Acquisition: Continuously record the sample weight as a function of temperature.

    • Analysis: Analyze the resulting TGA curve to determine key parameters:

      • Td5%/Td10%: The temperature at which 5% or 10% weight loss occurs.

      • Tmax: The temperature of the maximum rate of decomposition (from the derivative of the TGA curve, DTG).

      • Char Yield: The percentage of weight remaining at the end of the experiment (e.g., at 800°C).

Visualizations

experimental_workflow cluster_prep Preparation cluster_react Polymerization cluster_analysis Characterization Monomer Phthalonitrile Monomer Purify Purify Monomers (Recrystallization) Monomer->Purify CuringAgent 4-(4-aminophenoxy) benzonitrile CuringAgent->Purify Mix Melt Blend Monomer & Agent Purify->Mix Degas Degas Mixture (Vacuum) Mix->Degas Cure Multi-Stage Cure Cycle (e.g., 240-350°C) Degas->Cure CuredPolymer Cured Polymer Cure->CuredPolymer TGA TGA Analysis CuredPolymer->TGA DSC DSC Analysis CuredPolymer->DSC DMA DMA Analysis CuredPolymer->DMA troubleshooting_guide Problem Problem: Low Thermal Stability (Low Td5% or Tg) Cause1 Potential Cause: Incomplete Curing Problem->Cause1 Cause2 Potential Cause: Monomer Impurity Problem->Cause2 Cause3 Potential Cause: Residual Solvent Problem->Cause3 Solution1 Solution: - Optimize cure cycle - Increase cure time/temp - Verify with DSC Cause1->Solution1 Solution2 Solution: - Recrystallize monomer - Confirm purity (NMR, FT-IR) Cause2->Solution2 Solution3 Solution: - Post-cure under vacuum - Ensure complete solvent removal Cause3->Solution3

References

"improving the mechanical properties of 4-(4-aminophenoxy)benzonitrile composites"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-(4-aminophenoxy)benzonitrile composites. The information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a composite system?

A1: this compound can function as a reactive monomer or a curing agent in high-performance polymer resin systems, such as those based on phthalonitriles. Its amine functionality can initiate the curing of benzonitrile or phthalonitrile groups, leading to the formation of a cross-linked, thermally stable polymer network.[1][2] This network forms the matrix of the composite material.

Q2: What are the expected advantages of using this compound-based resins over traditional epoxy resins?

A2: Composites derived from benzonitrile and phthalonitrile resins are known for their exceptional thermal and oxidative stability at elevated temperatures, which often surpasses that of conventional epoxy resins.[3] They are candidates for applications in extreme environments where high performance is critical.[3]

Q3: What safety precautions should be taken when handling this compound and its related compounds?

A3: Similar to related aminobenzonitrile compounds, this compound should be handled with care. It may be harmful if swallowed, cause skin and eye irritation, and may form methemoglobin, leading to cyanosis.[4] It is crucial to use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][6][7] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling dust or vapors.[4][5] Always consult the specific Safety Data Sheet (SDS) for the compound before use.[4][5][6][7][8]

Q4: What are common fabrication methods for composites using these types of resins?

A4: Common fabrication methods include solution impregnation, resin transfer molding (RTM), and melt intercalation.[2][9][10] In solution impregnation, a reinforcing fabric is passed through a resin solution, followed by solvent evaporation to form a prepreg.[9] RTM involves injecting the liquid resin into a mold containing the reinforcement. Melt intercalation is another method that can be used, which involves mixing the components in a molten state.[10]

Troubleshooting Guides

Issue 1: Poor or Incomplete Curing of the Resin
Symptom Possible Cause Suggested Solution
The composite remains tacky or soft after the curing cycle.Inadequate Curing Temperature or Time: The curing reaction may not have proceeded to completion.Review the recommended curing schedule. Phthalonitrile resins often require a multi-step, high-temperature curing cycle, potentially reaching over 300°C for extended periods.[1][9] Consider performing a differential scanning calorimetry (DSC) analysis to determine the optimal cure temperature and extent of reaction.
Incorrect Monomer/Curing Agent Ratio: An improper stoichiometric ratio can lead to an incomplete reaction.Precisely weigh all components according to the formulation. Ensure homogeneous mixing of the this compound with the base resin monomer before curing.
Presence of Impurities: Moisture or other contaminants can interfere with the polymerization reaction.Ensure all monomers and reinforcing agents are thoroughly dried before use. Store materials in a desiccator.
Issue 2: High Void Content in the Final Composite
Symptom Possible Cause Suggested Solution
Mechanical testing reveals lower-than-expected strength and stiffness.Trapped Air or Volatiles: Air bubbles or volatiles released during curing can become trapped within the composite matrix.During the initial heating phase, apply a vacuum to the resin to remove dissolved air and moisture before it gels.[1] For RTM, ensure proper vent placement in the mold.
Porosity is visible upon microscopic examination of a cross-section.High Resin Viscosity: The resin may be too viscous at the processing temperature to fully impregnate the reinforcement and displace air.Adjust the initial processing temperature to lower the resin viscosity. Some formulations benefit from a lower temperature hold to allow for better fiber wet-out before ramping up to the cure temperature.
Issue 3: Premature Failure During Mechanical Testing
Symptom Possible Cause Suggested Solution
Tensile or flexural test specimens fail at the grips or show inconsistent results.Poor Specimen Preparation: Improper cutting or machining can introduce stress concentrations.Ensure specimens are precisely machined with sharp, non-abrasive tools to avoid introducing edge defects. Check for proper alignment in the test fixture to prevent bending moments.[11]
Poor Interfacial Adhesion: The bond between the resin matrix and the reinforcing fibers may be weak.Consider using reinforcing fibers with a surface sizing that is compatible with high-temperature polyimide or benzonitrile resins. Investigate surface treatment options for the fibers if necessary.
The composite exhibits brittle fracture with little evidence of plastic deformation.Inherent Brittleness of the Resin: Highly cross-linked thermoset resins can be inherently brittle.Explore the addition of toughening agents or reactive modifiers to the resin formulation. However, this may involve a trade-off with thermal stability.

Data Presentation

Table 1: Representative Mechanical Properties of High-Performance Composites

Note: Data for composites specifically using this compound is not widely available. The following table provides a general comparison between phthalonitrile-based composites and standard epoxy composites to illustrate the expected performance characteristics.

PropertyTest MethodPhthalonitrile Composite (Carbon Fiber)Aerospace Epoxy Composite (Carbon Fiber)
Tensile StrengthASTM D30391,500 - 2,500 MPa1,800 - 2,800 MPa
Tensile ModulusASTM D3039120 - 160 GPa130 - 180 GPa
Flexural StrengthASTM D7901,200 - 2,000 MPa1,400 - 2,200 MPa
Flexural ModulusASTM D790110 - 150 GPa120 - 160 GPa
Glass Transition Temp (Tg)DMA> 400 °C180 - 230 °C

Experimental Protocols

Protocol 1: Fabrication of a Composite Laminate via Hand Lay-up and Compression Molding
  • Preparation: Cut the reinforcing fabric (e.g., carbon or glass fiber) to the desired dimensions. Dry the fabric in an oven to remove any absorbed moisture.

  • Resin Mixing: Carefully weigh the this compound and the base benzonitrile or phthalonitrile monomer in the desired ratio.

  • Heating and Mixing: Gently heat the mixture on a hot plate with stirring until a homogenous, low-viscosity melt is achieved.

  • Impregnation (Lay-up): Place the first layer of fabric on a release-coated mold plate. Pour a portion of the hot resin mixture onto the fabric and use a squeegee to evenly distribute the resin and impregnate the fibers.

  • Stacking: Place subsequent layers of fabric, repeating the resin application for each layer until the desired thickness is reached.

  • Molding and Curing: Place the top mold plate and transfer the entire assembly to a heated press.

  • Curing Cycle: Apply pressure and follow a pre-determined, multi-step curing schedule. An example schedule could be: heat to 240°C for 2 hours, ramp to 280°C for 6 hours, and finally, a post-cure at 300°C for 6 hours.[1]

  • Cooling and Demolding: Allow the laminate to cool slowly to room temperature before demolding.

Protocol 2: Mechanical Testing
  • Specimen Preparation: Carefully cut the cured laminate into rectangular specimens according to ASTM standards (e.g., ASTM D3039 for tensile testing[3] and ASTM D790 for flexural testing[3]).

  • Tensile Testing (ASTM D3039):

    • Measure the width and thickness of the specimen.

    • Place the specimen into the grips of a universal testing machine.

    • Apply a constant rate of crosshead displacement until the specimen fails.

    • Record the maximum load and the strain (using an extensometer or strain gauges) to calculate tensile strength and modulus.[3]

  • Flexural Testing (ASTM D790):

    • Measure the width and thickness of the specimen.

    • Place the specimen on a three-point bending fixture in a universal testing machine.[3]

    • Apply a load to the center of the specimen at a constant rate until failure or a specified deflection is reached.

    • Record the load and deflection to calculate flexural strength and modulus.

Visualizations

experimental_workflow prep Material Preparation (Drying of Fiber & Resin) mix Resin Mixing & Degassing (e.g., 4-APB + Monomer) prep->mix fab Composite Fabrication (e.g., Hand Lay-up, RTM) mix->fab cure Curing (Multi-step Thermal Cycle) fab->cure post_cure Post-Curing (High-Temp Treatment) cure->post_cure mach Specimen Machining (ASTM Standards) post_cure->mach test Mechanical Testing (Tensile, Flexural, DMA) mach->test analysis Data Analysis & Characterization test->analysis

Caption: A typical experimental workflow for fabricating and testing composites.

troubleshooting_logic problem problem cause cause solution solution start Poor Mechanical Performance voids High Void Content? start->voids Check Porosity incomplete_cure Incomplete Cure? voids->incomplete_cure No cause_voids Trapped Volatiles/ High Viscosity voids->cause_voids Yes cause_cure Incorrect Temp/Time/ Ratio incomplete_cure->cause_cure Yes cause_interface Poor Fiber-Matrix Adhesion incomplete_cure->cause_interface No sol_voids Vacuum Degassing/ Optimize Viscosity cause_voids->sol_voids sol_cure Verify Cure Cycle (DSC)/ Check Ratios cause_cure->sol_cure sol_interface Use Compatible Sizing/ Fiber Surface Treatment cause_interface->sol_interface

Caption: A troubleshooting flowchart for poor mechanical properties.

References

Technical Support Center: Polymerization of 4-(4-aminophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the polymerization of 4-(4-aminophenoxy)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction scheme for the polymerization of this compound?

A1: The polymerization of this compound typically proceeds via a nucleophilic aromatic substitution reaction. The amino group of one monomer attacks the activated position on another monomer, leading to the formation of a poly(ether amine nitrile). The reaction is usually carried out in a high-boiling polar aprotic solvent in the presence of a base to facilitate the reaction.

Q2: What are the key parameters influencing the success of the polymerization?

A2: Several parameters are critical for a successful polymerization:

  • Monomer Purity: The purity of this compound is crucial. Impurities can act as chain terminators or lead to side reactions, resulting in low molecular weight polymer.

  • Solvent: A dry, high-boiling polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) is typically used to ensure the reactants remain in solution and to achieve the necessary reaction temperature.[1]

  • Temperature: The reaction temperature significantly affects the reaction rate and the final polymer properties. Temperatures are often elevated to drive the polymerization to completion.

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the amino groups, which can lead to discoloration and undesirable side products.

Q3: What are the expected properties of the resulting polymer?

A3: Poly(ether amine nitrile)s derived from this compound are generally expected to be amorphous polymers with good thermal stability.[1] They are typically soluble in polar aprotic solvents like NMP and DMAc.[1] The glass transition temperature (Tg) can vary depending on the molecular weight but is generally in the range of 235-298 °C.[1]

Troubleshooting Guides

This section addresses common issues encountered during the polymerization of this compound.

Problem 1: Low Polymer Yield or Low Molecular Weight

Possible Cause Troubleshooting Steps
Monomer Impurity - Recrystallize the this compound monomer to remove impurities. - Characterize the purified monomer using techniques like NMR and melting point to confirm its purity.
Presence of Water - Ensure all glassware is thoroughly dried before use. - Use anhydrous solvents. Consider distilling the solvent over a suitable drying agent. - Dry the monomer under vacuum before the reaction.
Incorrect Reaction Temperature - Optimize the reaction temperature. A temperature that is too low may result in a slow reaction rate, while a temperature that is too high could lead to side reactions. Consult literature for optimal temperature ranges.[1]
Insufficient Reaction Time - Increase the reaction time to allow the polymerization to proceed to a higher conversion. Monitor the viscosity of the reaction mixture as an indicator of molecular weight build-up.
Non-stoichiometric Monomer Ratio (if applicable in copolymerization) - Ensure accurate weighing and transfer of monomers.

Problem 2: Polymer Discoloration (Dark Color)

Possible Cause Troubleshooting Steps
Oxidation of Amine Groups - Ensure the reaction is carried out under a strict inert atmosphere (nitrogen or argon). - Purge the reaction vessel with inert gas before adding reagents. - Use degassed solvents.
High Reaction Temperature - Lower the reaction temperature. While high temperatures can increase the reaction rate, they can also promote side reactions that lead to colored byproducts.
Solvent Impurities - Use high-purity, freshly distilled solvents.

Problem 3: Insoluble Polymer

Possible Cause Troubleshooting Steps
Cross-linking Reactions - This can be caused by impurities in the monomer or by side reactions at high temperatures. - Lowering the reaction temperature may help to minimize cross-linking. - Ensure the monomer is pure and free from polyfunctional impurities.
High Molecular Weight - While desirable, very high molecular weight polymers can sometimes have limited solubility. - Try dissolving the polymer in a range of solvents at elevated temperatures.

Experimental Protocols

General Polymerization Procedure:

  • Thoroughly dry all glassware in an oven and cool under a stream of inert gas.

  • To a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add this compound and a polar aprotic solvent (e.g., NMP).

  • Stir the mixture under a gentle flow of nitrogen until the monomer is completely dissolved.

  • If a base (e.g., potassium carbonate) is used, add it to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically between 150-200°C) and maintain it for a specified time (e.g., 6-24 hours).

  • Monitor the reaction progress by observing the increase in viscosity.

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.

  • Filter the polymer, wash it thoroughly with the non-solvent and then with hot water to remove any residual solvent and salts.

  • Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-120°C) until a constant weight is achieved.

Quantitative Data Summary

ParameterTypical Value/RangeReference
Reaction Temperature 150 - 200 °C[1]
Solvent N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc)[1]
Inherent Viscosity 0.31 - 0.93 dL/g[1]
Glass Transition Temperature (Tg) 235 - 298 °C[1]
Thermal Stability (TGA, 5% weight loss) > 400 °C[1]

Visualizations

TroubleshootingWorkflow Start Polymerization Problem Identified Problem_LowYield Low Yield / Low Molecular Weight Start->Problem_LowYield Problem_Discoloration Discoloration Start->Problem_Discoloration Problem_Insoluble Insoluble Polymer Start->Problem_Insoluble Check_Monomer Check Monomer Purity Problem_LowYield->Check_Monomer Cause? Check_Water Check for Water Problem_LowYield->Check_Water Cause? Check_TempTime Check Reaction Temp/Time Problem_LowYield->Check_TempTime Cause? Problem_Discoloration->Check_TempTime Cause? Check_Atmosphere Check Inert Atmosphere Problem_Discoloration->Check_Atmosphere Cause? Check_Crosslinking Investigate Cross-linking Problem_Insoluble->Check_Crosslinking Cause? Solution_PurifyMonomer Purify Monomer Check_Monomer->Solution_PurifyMonomer Solution Solution_DryReagents Dry Reagents/Solvent Check_Water->Solution_DryReagents Solution Solution_OptimizeConditions Optimize Temp/Time Check_TempTime->Solution_OptimizeConditions Solution Solution_ImproveInertness Improve Inert Atmosphere Check_Atmosphere->Solution_ImproveInertness Solution Solution_ModifyConditions Modify Reaction Conditions Check_Crosslinking->Solution_ModifyConditions Solution End Problem Resolved Solution_PurifyMonomer->End Solution_DryReagents->End Solution_OptimizeConditions->End Solution_ImproveInertness->End Solution_ModifyConditions->End

Caption: Troubleshooting workflow for polymerization issues.

PolymerizationReaction Monomer1 This compound (Monomer) Polymer Poly(ether amine nitrile) (Repeating Unit) Monomer1->Polymer + n Monomer2 This compound (Monomer) Conditions Heat Polar Aprotic Solvent (e.g., NMP) Polymer->Conditions Reaction Conditions

Caption: Simplified polymerization of this compound.

References

"effect of impurities on the performance of 4-(4-aminophenoxy)benzonitrile polymers"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) regarding the impact of impurities on the performance of 4-(4-aminophenoxy)benzonitrile (APBN) polymers.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of the this compound monomer?

A1: Common impurities in APBN monomer synthesis typically arise from unreacted starting materials, side reactions, or the purification process. These can include:

  • Unreacted Precursors: Residual 4-aminophenol and 4-halobenzonitrile (e.g., 4-chlorobenzonitrile or 4-fluorobenzonitrile).

  • Inorganic Salts: Residual potassium carbonate (K₂CO₃) or other bases used as catalysts.[1]

  • Solvents: Trapped high-boiling point solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO).[2]

  • Water: Moisture introduced during the reaction or workup stages.[3]

  • Side-Products: Small quantities of byproducts from unintended side reactions.

Q2: How does the purity of the APBN monomer affect the final polymer's molecular weight?

A2: Monomer purity is critical for achieving high molecular weight polymers. Mono-functional impurities, which have only one reactive site, can act as chain terminators, preventing further polymer growth and significantly lowering the final molecular weight. Even small deviations from the ideal 1:1 stoichiometric ratio of co-monomers, which can be caused by inert impurities, will limit the degree of polymerization.

Q3: What is the impact of residual solvents on the thermal properties of the polymer?

A3: Residual solvents trapped within the polymer matrix can act as plasticizers, leading to a decrease in the glass transition temperature (Tg). This can negatively impact the material's performance at elevated temperatures. During thermal analysis, such as Thermogravimetric Analysis (TGA), the volatilization of these solvents can be misinterpreted as polymer degradation, leading to an inaccurate assessment of thermal stability.

Q4: Can trace metallic or inorganic salt impurities affect the polymer's long-term stability?

A4: Yes, residual metallic impurities from catalysts or inorganic salts can compromise the long-term thermal and thermo-oxidative stability of the polymer. At high processing or service temperatures, these impurities can catalyze degradation reactions, leading to chain scission, cross-linking, and the formation of colored byproducts, ultimately reducing the material's lifespan and performance.[4]

Q5: How does moisture affect the polymerization of APBN?

A5: Moisture can be highly detrimental to the polymerization process. Water can react with and deactivate certain catalysts or initiators. In polycondensation reactions, it can interfere with the reaction equilibrium, potentially leading to lower molecular weights and incomplete reactions. It is crucial to ensure all reagents, solvents, and glassware are rigorously dried before use.[3]

Troubleshooting Guides

Issue 1: Low Molecular Weight or Incomplete Polymerization

Possible CauseRecommended Solution
Monomer Impurity Purify the APBN monomer via recrystallization or sublimation to remove chain-terminating impurities. Confirm purity using techniques like DSC, HPLC, or NMR spectroscopy.
Incorrect Stoichiometry Accurately weigh high-purity monomers. Perform titration or other quantitative analysis to determine the exact molar quantities if purity is not >99.9%.
Presence of Water Thoroughly dry all glassware in an oven. Use anhydrous solvents and run the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
Ineffective Catalyst/Initiator Ensure the catalyst or initiator is fresh and active. Store catalysts under appropriate conditions to prevent deactivation. Optimize the catalyst concentration through small-scale trials.[3]

Issue 2: Polymer Discoloration (Yellowing or Darkening)

Possible CauseRecommended Solution
Impure Monomer Impurities in the monomer can contain chromophores or degrade into colored species at high temperatures. Ensure high-purity monomers are used.
Thermal Degradation High polymerization or processing temperatures can cause thermo-oxidative degradation. Optimize the temperature profile, keeping it as low as possible while ensuring complete reaction. Use an inert atmosphere during polymerization.[5]
Interaction with Additives Certain antioxidants or other additives can form colored byproducts.[5] Screen different additive packages to ensure compatibility and color stability.
Oxidation The amine group in the APBN monomer is susceptible to oxidation. Protect the monomer and reaction mixture from air and light.

Quantitative Data on Impurity Effects

The following table provides an illustrative summary of the expected qualitative and quantitative effects of common impurities on key performance indicators of APBN polymers. Specific values can vary significantly based on the polymer grade and test conditions.

Impurity TypeTypical ConcentrationEffect on Molecular Weight (Mw)Effect on Glass Transition Temp. (Tg)Effect on Thermal Stability (TGA)
Mono-functional Organic > 0.5 mol%Significant DecreaseMinor DecreaseMinor Decrease
Residual Solvent (NMP) > 1 wt%No Direct EffectModerate Decrease (e.g., 5-15 °C)Apparent decrease due to solvent loss
Water > 100 ppmModerate to Significant DecreaseMinor DecreaseNo Direct Effect
Inorganic Salts (K₂CO₃) > 50 ppmMinor EffectNo Direct EffectSignificant Decrease in onset temp.

Key Experimental Protocols

Protocol 1: Purification of this compound (APBN) Monomer by Recrystallization

  • Dissolution: Dissolve the crude APBN monomer in a minimum amount of a suitable hot solvent (e.g., ethanol or a toluene/ethanol mixture).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point (e.g., 60-70 °C) until a constant weight is achieved.

Protocol 2: Monitoring Polymerization Progress with FTIR Spectroscopy

  • Baseline Spectrum: Obtain an FTIR spectrum of the initial reaction mixture (monomers, solvent, catalyst) at time zero.

  • Sampling: At regular intervals during the polymerization, carefully extract a small aliquot of the reaction mixture.

  • Sample Preparation: Cast a thin film of the aliquot onto a salt plate (e.g., KBr) and ensure the solvent has evaporated.

  • Spectral Acquisition: Acquire the FTIR spectrum for each sample.

  • Analysis: Monitor the disappearance of the characteristic nitrile (-C≡N) stretching vibration peak, typically found around 2230 cm⁻¹.[3] The reaction is considered complete when this peak has disappeared or its intensity has stabilized at a minimum level.

Visual Guides and Workflows

G cluster_0 Monomer Purification Workflow Crude Crude APBN Monomer Dissolve Dissolve in Hot Solvent Crude->Dissolve Filter Hot Filtration (remove insolubles) Dissolve->Filter Crystallize Cool to Crystallize Filter->Crystallize Isolate Vacuum Filtration Crystallize->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Vacuum Oven Drying Wash->Dry Pure High-Purity APBN Dry->Pure

Caption: Workflow for the purification of APBN monomer.

G cluster_1 Impurity Impact on Polymerization Impurity Impurity Source (e.g., Water, Mono-functional species) Polymerization Polymerization Process Impurity->Polymerization interferes Monomer APBN Monomer + Co-monomer Monomer->Polymerization Defect Chain Termination / Stoichiometric Imbalance Polymerization->Defect Result Low Molecular Weight & Poor Mechanical Properties Defect->Result

Caption: Causal chain of impurities leading to polymer defects.

Caption: Troubleshooting logic for poor polymer thermal stability.

References

"storage and handling guidelines for 4-(4-aminophenoxy)benzonitrile"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(4-aminophenoxy)benzonitrile

Frequently Asked Questions (FAQs)

Q1: Where can I find the most reliable storage and handling information for this compound?

A1: The most reliable and specific information is located in the Safety Data Sheet (SDS) that accompanies the product from the supplier. If you have not received one, contact the manufacturer or supplier immediately to request it. This document contains critical information tailored to the specific product.

Q2: What are the general storage recommendations for a compound like this compound?

A2: Generally, solid aromatic compounds should be stored in a tightly sealed container to prevent moisture absorption and contamination.[1][2] Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible substances.[1][3] Some related compounds are noted to be light-sensitive or require storage under an inert atmosphere.[4]

Q3: What personal protective equipment (PPE) should I wear when handling this compound?

A3: When handling this compound, appropriate PPE is essential. Based on guidelines for similar chemicals, this should include:

  • Eye Protection: Chemical safety goggles or glasses with side shields.[1][5]

  • Hand Protection: Wear suitable chemical-resistant gloves.[1][6] Always inspect gloves before use.

  • Body Protection: A lab coat or protective clothing to prevent skin exposure.[1][2]

  • Respiratory Protection: Use in a well-ventilated area, such as a chemical fume hood, to avoid inhaling dust.[1][2][6] If dust generation is unavoidable and ventilation is inadequate, a NIOSH/MSHA-approved respirator may be necessary.[1][2]

Q4: What are the primary hazards associated with compounds containing amine and nitrile functional groups?

A4: Aromatic amines and nitriles can present several hazards. Compounds of this nature can be toxic if swallowed, inhaled, or absorbed through the skin.[2][6] They can also cause serious eye and skin irritation.[2][7] It is crucial to handle the substance with care to minimize exposure.[1][5]

Troubleshooting Guide

Issue 1: The compound has changed color (e.g., darkened) upon storage.

  • Possible Cause: This may indicate degradation due to exposure to air (oxidation), light, or moisture. Aromatic amines, in particular, are prone to oxidation which can lead to discoloration.

  • Troubleshooting Steps:

    • Review your storage conditions. Is the container tightly sealed? Is it protected from light?

    • Consider purging the container with an inert gas like argon or nitrogen before sealing, especially for long-term storage.

    • If the purity of the compound is critical for your experiment, it may be necessary to use a fresh batch or purify the existing material. The suitability of the discolored material depends on the specific requirements of your application.

Issue 2: The compound is difficult to dissolve.

  • Possible Cause: this compound is a solid organic molecule. Its solubility will be highly dependent on the chosen solvent. Related compounds show insolubility or slight solubility in water but better solubility in organic solvents.

  • Troubleshooting Steps:

    • Consult chemical databases or the supplier's literature for recommended solvents. Common solvents for similar structures include DMSO, DMF, and chlorinated solvents.

    • Gently warm the mixture or use sonication to aid dissolution. Always ensure your container is properly sealed to prevent solvent evaporation.

    • Ensure the compound is finely powdered to increase the surface area, which can improve the rate of dissolution.

Issue 3: Inconsistent experimental results using the same batch of the compound.

  • Possible Cause: This could be due to non-homogeneity of the material, degradation over time, or contamination.

  • Troubleshooting Steps:

    • Ensure the compound is well-mixed before taking a sample, especially if it has been stored for a long time.

    • Check for any visible signs of degradation (see Issue 1).

    • Review your handling procedures to rule out sources of contamination. Are you using clean spatulas and glassware?

    • If the problem persists, consider performing an analytical check (e.g., melting point, NMR, or HPLC) to verify the purity and integrity of the compound.

Data Summary

Since specific quantitative data for this compound is limited, the table below summarizes the types of data you should look for in the supplier's SDS, with examples derived from the related compound 4-Aminobenzonitrile for illustrative purposes.

ParameterExample Data (for 4-Aminobenzonitrile)Significance & What to Look For
Storage Temperature 15 – 25 °C (Room Temperature)[5]Indicates the optimal temperature range to ensure stability and prevent degradation.
Appearance White to pale yellow crystalline powder[1]A change from the described appearance can indicate impurity or degradation.
Solubility Insoluble in water; Soluble in some organic solvents.[2]Crucial for preparing solutions for experiments. The SDS may list suitable solvents.
Melting Point 83-86 °C[6]A sharp melting point close to the literature value is a good indicator of purity.
Incompatible Materials Strong oxidizing agents, acids, bases.[2][6]Lists substances to avoid contact with to prevent hazardous reactions.

Experimental Protocols

General Protocol: Preparation of a Stock Solution

This protocol describes a general method for safely preparing a stock solution from a solid compound like this compound.

  • Preparation:

    • Work within a certified chemical fume hood.

    • Assemble all necessary PPE (safety goggles, lab coat, appropriate gloves).

    • Ensure an eyewash station and safety shower are accessible.[1][2]

    • Use clean, dry glassware (e.g., volumetric flask) and a calibrated analytical balance.

  • Weighing the Compound:

    • Tare the analytical balance with a clean weigh boat or paper.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Minimize dust generation.[1]

    • Record the exact mass.

  • Dissolution:

    • Carefully transfer the weighed powder into the volumetric flask. A powder funnel can prevent spillage.

    • Add a portion (approximately 50-70% of the final volume) of the desired solvent to the flask.

    • Swirl the flask gently to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution. Gentle warming may be applied if the solvent's properties allow.

    • Once the solid is completely dissolved, allow the solution to return to room temperature if it was warmed.

  • Final Dilution:

    • Carefully add more solvent to the flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times (10-15) to ensure the solution is homogeneous.

  • Storage:

    • Transfer the solution to a clearly labeled storage bottle. The label should include the compound name, concentration, solvent, date of preparation, and your initials.

    • Store the solution under appropriate conditions (e.g., protected from light, refrigerated) as determined by the stability of the compound in that solvent.

Visualizations

Below is a generalized workflow for the safe handling of a solid chemical reagent in a laboratory setting.

G cluster_0 Preparation & Planning cluster_1 Handling & Use cluster_2 Cleanup & Disposal a Review SDS b Don PPE (Goggles, Gloves, Lab Coat) a->b c Prepare Workspace (Fume Hood, Clean Glassware) b->c d Weigh Compound (Minimize Dust) c->d Proceed to handling e Prepare Solution (Add solid to solvent) d->e f Perform Experiment e->f g Clean Glassware f->g Experiment complete spill Spill or Exposure? f->spill h Dispose of Waste (Consult SDS & Local Rules) g->h i Doff PPE & Wash Hands h->i Waste secured spill->g No first_aid Follow First Aid in SDS & Seek Medical Attention spill->first_aid Yes

References

Validation & Comparative

A Comparative Performance Analysis of 4-(4-aminophenoxy)benzonitrile and Other High-Performance Monomers

Author: BenchChem Technical Support Team. Date: December 2025

In the quest for advanced polymer materials with superior thermal and mechanical properties, researchers and drug development professionals continuously seek novel monomers that can impart enhanced characteristics to polyamides and polyimides. This guide provides a comparative overview of the performance of polymers derived from 4-(4-aminophenoxy)benzonitrile and its structural analogs against established high-performance diamine monomers, namely 4,4'-oxydianiline (ODA) and p-phenylenediamine (PPD).

While direct, side-by-side comparative studies are limited, this guide synthesizes available data from various sources to offer a clear and objective comparison of their thermal stability, mechanical strength, and processing characteristics. The inclusion of a nitrile (-CN) group in the molecular structure of this compound is of particular interest, as it is known to enhance thermal and oxidative stability in the resulting polymers.

Performance Data Summary

The following tables summarize the key performance metrics of polyimides derived from a nitrile-containing diamine structurally related to this compound, as well as from the benchmark monomers ODA and a copolymer system involving PPD. It is important to note that the properties of polyimides are highly dependent on the dianhydride used for polymerization.

Table 1: Thermal and Mechanical Properties of Polyimides from a Nitrile-Containing Diamine *

DianhydrideGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (T10) (°C, in N2)Tensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
ODPA30550080-1204-121.2-2.3
6FDA36059080-1204-121.2-2.3

*Data derived from studies on polyimides synthesized from 4-[bis(4-aminophenyl)amino]benzonitrile, a structural analog of this compound.[1][2]

Table 2: Thermal and Mechanical Properties of Polyimides from 4,4'-Oxydianiline (ODA)

DianhydrideGlass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)
PMDA302-2.823.42
BTDA276114.193.583.23
BPDA290-3.8-

[3]

Table 3: Mechanical Properties of a Copolyimide Film (BPDA-PPD/ODA) *

PropertyValue
Tensile Strength (MPa)232.73
Elongation at Break (%)26.26
Elastic Modulus (GPa)5.53

*This data is for a copolyimide synthesized from 3,3′,4,4′-biphenyltetracarboxylic dianhydride (BPDA) and a mixture of p-phenylenediamine (PPD) and 4,4'-oxydianiline (ODA).

Experimental Protocols

The data presented in the tables above are typically obtained through a series of standardized experimental procedures. The following are detailed methodologies for the key experiments cited.

Polyimide Synthesis (Two-Step Method)

A common and widely practiced method for synthesizing polyimides is the two-step process involving the formation of a poly(amic acid) precursor followed by cyclization.[4]

  • Poly(amic acid) Formation: A diamine monomer is dissolved in a dry, polar aprotic solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), under an inert atmosphere (e.g., nitrogen). An equimolar amount of a dianhydride is then added to the solution in portions. The reaction mixture is stirred at room temperature for several hours to form a viscous poly(amic acid) solution.

  • Imidization: The poly(amic acid) solution is then converted to the final polyimide. This can be achieved through two primary methods:

    • Thermal Imidization: The poly(amic acid) solution is cast onto a glass substrate to form a film. The film is then heated in a stepwise manner, for example, at 100°C, 200°C, and 300°C, for one hour at each temperature, to facilitate the cyclization and removal of water.

    • Chemical Imidization: A dehydrating agent, such as a mixture of acetic anhydride and a tertiary amine (e.g., pyridine or triethylamine), is added to the poly(amic acid) solution at room temperature. The polyimide precipitates from the solution and is then collected, washed, and dried.

Film Casting

High-quality, uniform polymer films for testing are typically prepared by solution casting.

  • A solution of the poly(amic acid) or a soluble polyimide is filtered to remove any impurities.

  • The filtered solution is carefully poured onto a clean, level glass substrate.

  • The substrate is placed in a dust-free, temperature-controlled oven to slowly evaporate the solvent.

  • Once the film is dry, it is carefully peeled from the substrate. The resulting film can then be subjected to further thermal treatment (annealing) to remove any residual stress.

Thermal Analysis

Thermogravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymer. A small sample of the polymer film is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen or air). The instrument continuously measures the weight of the sample as a function of temperature. The temperature at which a certain percentage of weight loss occurs (e.g., 5% or 10%) is used as an indicator of its thermal stability.

Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (Tg) of the polymer. A small, encapsulated sample of the polymer film is heated at a constant rate in the DSC instrument. The difference in heat flow between the sample and a reference is measured. The Tg is identified as a change in the baseline of the heat flow curve.

Mechanical Testing

Tensile Testing: The mechanical properties of the polymer films, such as tensile strength, elongation at break, and tensile modulus, are measured using a universal testing machine.

  • The polymer film is cut into a standard "dog-bone" shape to ensure that stress is concentrated in the gauge section of the sample.

  • The dimensions of the sample's cross-sectional area are precisely measured.

  • The sample is clamped into the grips of the testing machine.

  • The sample is pulled at a constant rate of extension until it fractures. The load and displacement are recorded throughout the test.

  • Stress is calculated by dividing the load by the cross-sectional area, and strain is calculated as the change in length divided by the original length. The resulting stress-strain curve is used to determine the key mechanical properties.

Visualizations

Polyimide Synthesis Pathway

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Dianhydride Dianhydride PAA Poly(amic acid) Solution Dianhydride->PAA + Diamine Diamine (e.g., this compound) Diamine->PAA Solvent Polar Aprotic Solvent (e.g., DMAc, NMP) Solvent->PAA Heat Thermal Imidization (Heat) PAA->Heat Step 2a Chemicals Chemical Imidization (e.g., Acetic Anhydride/Pyridine) PAA->Chemicals Step 2b Polyimide Polyimide Heat->Polyimide Water Water (byproduct) Heat->Water Chemicals->Polyimide Chemicals->Water

Caption: General two-step synthesis pathway for polyimides.

Experimental Workflow for Polymer Characterization

Workflow Start Polymer Synthesis Film_Casting Solution Film Casting Start->Film_Casting Film Polymer Film Film_Casting->Film TGA Thermogravimetric Analysis (TGA) Film->TGA DSC Differential Scanning Calorimetry (DSC) Film->DSC Tensile Tensile Testing Film->Tensile Thermal_Stability Thermal Stability (T10) TGA->Thermal_Stability Tg Glass Transition Temperature (Tg) DSC->Tg Mechanical_Props Mechanical Properties (Tensile Strength, etc.) Tensile->Mechanical_Props

Caption: Workflow for the characterization of polymer films.

References

A Comparative Guide to the Thermal Stability of 4-(4-Aminophenoxy)benzonitrile Polymers and Kapton® by Thermogravimetric Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the thermal properties of polymers derived from 4-(4-aminophenoxy)benzonitrile and the commercially available high-performance polyimide, Kapton®. The data presented herein, obtained through thermogravimetric analysis (TGA), offers an objective evaluation of the thermal stability of these materials, which is crucial for their application in demanding, high-temperature environments.

Data Presentation: A Comparative Analysis of Thermal Stability

The thermal stability of polymers is a critical parameter for their application in aerospace, electronics, and other industries where high-temperature resistance is paramount. Thermogravimetric analysis (TGA) is a standard technique used to evaluate this property by measuring the weight loss of a material as a function of temperature. The following table summarizes key TGA data for a representative this compound-based phthalonitrile polymer and Kapton® HN, a widely used polyimide film.

ParameterThis compound Polymer (Phthalonitrile-based)Kapton® HN (Polyimide)
5% Weight Loss Temperature (Td5%) ~462°C[1]~554°C (in air)[2]
10% Weight Loss Temperature (Td10%) Not explicitly stated, but weight loss is only 10% after 2 hours at 400°C[1]~563°C (in nitrogen)[3]
Char Yield at High Temperatures High, characteristic of phthalonitriles60-65% (in inert atmosphere at 1000°C)[4]

Analysis: The data indicates that both this compound-based polymers and Kapton® exhibit excellent thermal stability, with decomposition temperatures well above 400°C. Kapton® HN generally shows a higher onset of decomposition. Phthalonitrile polymers, including those derived from this compound, are noted for their exceptionally high char yields, which contributes to their outstanding performance in extreme thermal environments.

Experimental Protocols: Thermogravimetric Analysis (TGA)

The following is a detailed protocol for conducting thermogravimetric analysis on high-performance polymers like those discussed in this guide.

Objective: To determine the thermal stability and decomposition profile of the polymer samples.

Instrumentation: A calibrated thermogravimetric analyzer.

Sample Preparation:

  • Ensure the polymer sample is fully cured and free of residual solvent.

  • A small, representative sample of 5-10 mg is typically used.[5]

  • The sample should be placed in an inert sample pan, commonly made of platinum or alumina.

TGA Parameters:

  • Temperature Range: Typically from room temperature (e.g., 30°C) to 800-1000°C.[5]

  • Heating Rate: A standard heating rate is 10°C/min or 20°C/min.[3][6]

  • Atmosphere: The analysis can be performed under an inert atmosphere (e.g., nitrogen) or an oxidative atmosphere (e.g., air) to simulate different environmental conditions. A typical flow rate is 20-50 mL/min.[5]

Procedure:

  • Tare the TGA instrument with an empty sample pan.

  • Place the prepared sample in the pan and load it into the TGA furnace.

  • Purge the furnace with the selected gas for a sufficient time to ensure a stable atmosphere.

  • Initiate the heating program according to the specified parameters.

  • Continuously record the sample weight as a function of temperature.

Data Analysis:

  • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

  • Determine the onset decomposition temperature, often reported as the temperature at which 5% or 10% weight loss occurs (Td5% or Td10%).[5]

  • The derivative of the TGA curve (DTG) can be plotted to identify the temperature of the maximum rate of decomposition.

  • The percentage of weight remaining at the end of the experiment is the char yield.

Mandatory Visualization: TGA Experimental Workflow

The following diagram illustrates the logical workflow of a thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Polymer Sample Curing Ensure Complete Curing Sample->Curing Weighing Weigh 5-10 mg of Sample Curing->Weighing Run Run TGA Experiment Weighing->Run Instrument Thermogravimetric Analyzer Parameters Set Parameters: - Temp. Range (e.g., 30-1000°C) - Heating Rate (e.g., 10°C/min) - Atmosphere (N2 or Air) Instrument->Parameters Parameters->Run Data Collect Weight vs. Temperature Data Run->Data Plot Plot TGA/DTG Curves Data->Plot Results Determine: - Td5% / Td10% - Max Decomposition Temp. - Char Yield Plot->Results

TGA Experimental Workflow Diagram

References

A Comparative Guide to the Mechanical Performance of 4-(4-aminophenoxy)benzonitrile-Based Composites and High-Performance Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in materials science and drug development, the selection of a polymer matrix for high-performance composites is a critical decision that dictates the material's ultimate application and durability. This guide provides an objective comparison of the mechanical properties of composites based on 4-(4-aminophenoxy)benzonitrile, a member of the phthalonitrile family of high-temperature resins, with other leading alternatives such as polyimides and aerospace-grade epoxies. The comparison is supported by experimental data governed by established ASTM standards.

While specific data for composites derived directly from this compound is limited in open literature, this guide will utilize representative data from the broader phthalonitrile polymer family as a benchmark. Phthalonitrile resins are distinguished by their exceptional thermal and oxidative stability, positioning them as prime candidates for applications in extreme environments where conventional polymers may not suffice. In contrast, polyimides are also renowned for their high-temperature performance, while epoxy resins are widely adopted in the aerospace and automotive sectors for their robust mechanical strength, excellent adhesive properties, and well-established processing methodologies.

Comparative Mechanical Properties

The mechanical performance of a composite material is paramount in its selection for structural applications. The following tables summarize typical mechanical properties for carbon and glass fiber reinforced phthalonitrile, polyimide, and epoxy composites, tested according to ASTM standards. It is crucial to note that these values can exhibit significant variation based on the specific resin formulation, fiber type, fiber volume fraction, and the manufacturing process employed.

Table 1: Tensile Properties of Carbon Fiber Reinforced Composites (ASTM D3039)

Material SystemTensile Strength (MPa)Tensile Modulus (GPa)
Phthalonitrile/Carbon Fiber2010 - 2400[1]Not Specified
Polyimide (PMR-15)/Graphite Fiber~1530 (at RT)[1]Not Specified
Epoxy (E-763)/Carbon Fiber (3K PW)676[2]62[2]
Epoxy (F584)/Carbon Fiber (PW)Not SpecifiedNot Specified

Table 2: Flexural Properties of Carbon and Glass Fiber Reinforced Composites (ASTM D790)

Material SystemFlexural Strength (MPa)Flexural Modulus (GPa)
Phthalonitrile/Carbon Fiber2350[1]Not Specified
Novolac/Phenol-Phthalonitrile Composite450 - 650[3]45 - 55[3]
Polyimide (PMR-15)/Graphite FiberNot Specified>119[4]
Epoxy (E-763)/Carbon Fiber (3K PW)924[2]60.7[2]
Epoxy (E-763)/E-Glass (7781)662[2]23.4[2]

Table 3: Impact Strength of Polymer Composites (ASTM D256 - Notched Izod)

Material SystemImpact Strength (J/m)
Epoxy/Glass Fiber53 - 106
Polyester/Glass Fiber42 - 85
Polylactic Acid (PLA) Composite~443[5]

Experimental Protocols

The mechanical properties presented in this guide are determined using standardized test methods from ASTM International, ensuring comparability and reproducibility of results.

Tensile Testing (ASTM D3039/D3039M)

This standard test method is used to determine the in-plane tensile properties of polymer matrix composites reinforced with high-modulus fibers.[6][7][8][9][10]

  • Specimen Preparation: A thin, flat strip of the composite material with a constant rectangular cross-section is prepared. The dimensions depend on the type of reinforcement. For instance, a common specimen for unidirectional composites is 250 mm in length and 25 mm in width, with a thickness of 2-3 mm.[8][11] Tabs made of a tough material are often bonded to the ends of the specimen to prevent gripping damage.

  • Test Procedure: The specimen is mounted in the grips of a universal testing machine. A uniaxial tensile force is applied to the specimen at a constant crosshead speed until it fractures.[7]

  • Data Acquisition: The applied load and the resulting strain are recorded throughout the test. Strain can be measured using extensometers or bonded strain gauges. The ultimate tensile strength is calculated from the maximum load before failure, and the tensile modulus (a measure of stiffness) is determined from the slope of the initial linear portion of the stress-strain curve.

Flexural Testing (ASTM D790)

This test method determines the flexural properties of unreinforced and reinforced plastics, including high-modulus composites.[12][13][14][15] It is particularly useful for quality control and material specification purposes.[13]

  • Specimen Preparation: A rectangular bar of the composite material is used. Typical dimensions for plastic molding compounds are 127 mm in length, 12.7 mm in width, and 3.2 mm in thickness.[14]

  • Test Procedure: The test is typically conducted using a three-point bending setup. The specimen is placed on two supports, and a load is applied to the center of the specimen at a specified rate. The test continues until the specimen breaks or reaches a maximum strain of 5.0%.[15]

  • Data Acquisition: The load and deflection of the specimen are recorded. From these measurements, the flexural strength (the maximum stress the material can withstand before yielding in a bending test) and the flexural modulus (the material's stiffness in bending) are calculated.

Izod Impact Testing (ASTM D256)

This standard is used to determine the impact resistance of plastics and composites.[16][17][18] The test measures the energy absorbed by a notched specimen when it is struck by a swinging pendulum.[17]

  • Specimen Preparation: A standard specimen with a V-notch is prepared. The typical dimensions are 63.5 mm in length, 12.7 mm in width, and 3.2 mm in thickness.[18]

  • Test Procedure: The notched specimen is clamped in a vertical position in the testing apparatus. A pendulum hammer is released from a specified height, striking and fracturing the specimen at the notch.

  • Data Acquisition: The energy absorbed by the specimen during the fracture is determined by the height to which the pendulum swings after impact. The result is reported as the impact energy per unit of specimen thickness (e.g., in J/m).

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the mechanical characterization of polymer composites according to ASTM standards.

experimental_workflow cluster_prep Material & Specimen Preparation cluster_testing Mechanical Testing (ASTM Standards) cluster_analysis Data Analysis & Comparison Composite_Fabrication Composite Panel Fabrication (e.g., Hand Lay-up, Autoclave) Specimen_Cutting Specimen Cutting & Machining Composite_Fabrication->Specimen_Cutting Conditioning Specimen Conditioning (e.g., ASTM D5229 for moisture) Specimen_Cutting->Conditioning Tensile Tensile Test (ASTM D3039) Conditioning->Tensile Flexural Flexural Test (ASTM D790) Conditioning->Flexural Impact Impact Test (ASTM D256) Conditioning->Impact Data_Acquisition Load, Displacement, Strain Data Acquisition Tensile->Data_Acquisition Flexural->Data_Acquisition Impact->Data_Acquisition Property_Calculation Calculation of Mechanical Properties (Strength, Modulus, etc.) Data_Acquisition->Property_Calculation Comparative_Analysis Comparative Analysis vs. Alternatives Property_Calculation->Comparative_Analysis

Caption: Experimental workflow for mechanical testing of polymer composites.

References

A Comparative Guide to the Dielectric Properties of Nitrile-Containing Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for advanced polymeric materials with tailored dielectric properties is a cornerstone of innovation in electronics, energy storage, and high-frequency communications. Polymers containing the 4-(4-aminophenoxy)benzonitrile moiety are of interest due to the potential for high thermal stability and desirable electrical characteristics imparted by the polar nitrile group and the ether linkage. While specific dielectric data for a homopolymer of this compound is not extensively available in public literature, a meaningful comparison can be drawn with related and commercially significant polymer families that share structural or functional similarities.

This guide provides an objective comparison of the dielectric properties of Poly(arylene ether nitrile) (PEN), a representative aromatic Polyimide, and Polyvinylidene fluoride (PVDF). These polymers serve as important benchmarks for evaluating the potential performance of novel nitrile-containing polymers.

Data Presentation: Comparison of Dielectric Properties

The dielectric constant is a critical parameter that varies with frequency. The following table summarizes the approximate dielectric constants for the selected polymers at various frequencies, based on available experimental data.

PolymerDielectric Constant (ε') at 1 kHzDielectric Constant (ε') at 1 MHzDielectric Constant (ε') at >1 GHzKey Structural Features
Poly(arylene ether nitrile) (PEN) ~3.8 - 4.1[1]~3.8Data not readily availableAromatic ether linkages, pendant nitrile groups
Aromatic Polyimide (Kapton® type) ~3.5~3.4~3.3 (at 10 GHz)[2]Imide rings, aromatic backbone
Polyvinylidene Fluoride (PVDF) ~7 - 12[3]~7 - 11[3]~6 - 8Highly polar C-F bonds

Note: The dielectric properties of polymers can be significantly influenced by their specific monomer composition, crystallinity, processing conditions, and the presence of any fillers or additives.

Experimental Protocols

The data presented in this guide is typically obtained using Broadband Dielectric Spectroscopy (BDS), a powerful technique for characterizing the dielectric properties of materials over a wide range of frequencies.

Detailed Methodology for Broadband Dielectric Spectroscopy (BDS)

  • Sample Preparation:

    • Polymer films of uniform thickness (typically in the range of 20-100 µm) are prepared, often by solution casting or spin coating, followed by controlled drying to remove any residual solvent.

    • For polymers synthesized as powders, thin pellets are formed by pressing the powder under high pressure.

    • The films or pellets are then cut to a precise geometry, usually circular, to fit the sample holder of the dielectric spectrometer.

  • Electrode Deposition:

    • To ensure good electrical contact, circular electrodes (commonly gold or silver) are deposited on both sides of the polymer sample. This is typically done using sputtering or vacuum evaporation. The diameter of the electrodes is precisely controlled.

  • Instrumentation and Measurement Setup:

    • A high-resolution dielectric analyzer (e.g., Novocontrol Alpha-A) is used, which is capable of measuring over a broad frequency range (from mHz to GHz).

    • The prepared sample is placed in a parallel-plate capacitor configuration within the sample cell of the spectrometer. The temperature of the sample cell is precisely controlled by a temperature controller (e.g., a nitrogen gas cryostat system), allowing for measurements at various temperatures.

  • Data Acquisition:

    • The instrument applies a sinusoidal voltage of a specific frequency to the sample and measures the resulting current and the phase shift between the voltage and the current.

    • From these measurements, the complex capacitance (C*) is determined.

    • The complex dielectric permittivity (ε) is then calculated using the formula: ε(ω) = C*(ω) / C₀ where ω is the angular frequency (2πf), and C₀ is the vacuum capacitance of the empty sample holder, which is determined by the geometry of the electrodes (C₀ = ε₀ * A / d, where ε₀ is the vacuum permittivity, A is the electrode area, and d is the sample thickness).

    • The real part of the complex permittivity (ε') is the dielectric constant, and the imaginary part (ε'') is the dielectric loss.

    • The measurements are performed by sweeping the frequency over the desired range at a constant temperature. The process is then repeated at different temperatures to study the temperature dependence of the dielectric properties.

  • Data Analysis:

    • The collected data (ε' and ε'' as a function of frequency and temperature) is plotted and analyzed to understand the different polarization mechanisms and relaxation processes occurring within the polymer.

Mandatory Visualization

experimental_workflow cluster_synthesis Polymer Synthesis/Procurement cluster_preparation Sample Preparation cluster_measurement Dielectric Measurement cluster_analysis Data Analysis synthesis Synthesis of This compound Polymer or Alternative film_prep Film/Pellet Preparation (Solution Casting/Pressing) synthesis->film_prep Polymer Material electrode Electrode Deposition (Sputtering) film_prep->electrode bds Broadband Dielectric Spectroscopy (BDS) electrode->bds Prepared Sample temp_control Temperature Sweep bds->temp_control data_acq Data Acquisition (ε', ε'' vs. Frequency) bds->data_acq temp_control->bds Isothermal Scans analysis Analysis of Dielectric Properties & Relaxations data_acq->analysis

Caption: Experimental workflow for dielectric constant measurement.

References

Spectroscopic Validation of 4-(4-aminophenoxy)benzonitrile Polymer Structures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the spectroscopic and thermal characterization of polymers derived from 4-(4-aminophenoxy)benzonitrile and related polyimides containing nitrile groups. The objective is to offer researchers, scientists, and drug development professionals a comprehensive resource for validating the structure and performance of these polymers. The information is supported by experimental data from Fourier Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thermal Analysis techniques.

Structural and Spectroscopic Comparison

Polymers derived from this compound are often high-performance materials known for their thermal stability. The nitrile (-CN) group plays a significant role in enhancing properties like dielectric constant and thermal resistance. For comparison, we will consider polyimides synthesized from nitrile-containing diamine monomers, as these represent a well-characterized class of related polymers.

Table 1: Comparative FTIR Spectroscopy Data

Functional Group Characteristic Absorption (cm⁻¹) in 4-APN based Polymers Characteristic Absorption (cm⁻¹) in Nitrile-Containing Polyimides Reference
N-H Stretch (Amine)3175 - 3075 (broad)N/A (consumed during imidization)[1]
C≡N Stretch (Nitrile)~2228~2230[1]
C-O-C Stretch (Ether)1200 - 10001240 - 1250[2]
Imide C=O StretchN/A~1780 (asymmetric), ~1720 (symmetric)[3][4]
C-N Stretch (Imide)N/A~1370[3][4]

Table 2: Comparative ¹H NMR Spectroscopy Data

Proton Environment Chemical Shift (δ, ppm) in Aromatic Polyethers Chemical Shift (δ, ppm) in Aromatic Polyimides Reference
Protons on carbons adjacent to ether oxygen3.4 - 4.5N/A[2]
Aromatic Protons6.5 - 8.57.0 - 8.5[3][5]

Table 3: Comparative Thermal Properties

Polymer Type Glass Transition Temperature (Tg) 5% Weight Loss Temperature (Td5) in N₂ Reference
Phthalonitrile-based Polymers> 400°C> 470°C[6]
Nitrile-Containing Polyimides305 - 360°C500 - 590°C[4]
Polyimides (no nitrile group)Generally lower than nitrile-containing counterpartsVaries[4]

Experimental Workflows and Structures

The following diagrams illustrate the typical experimental workflow for polymer characterization and the chemical structures involved.

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification & Film Casting cluster_characterization Spectroscopic & Thermal Validation Monomer This compound (Monomer) Polymerization Polymerization Monomer->Polymerization CrudePolymer Crude Polymer Polymerization->CrudePolymer Purification Purification CrudePolymer->Purification Casting Film Casting Purification->Casting FTIR FTIR Spectroscopy Casting->FTIR NMR NMR Spectroscopy Casting->NMR TGA_DSC TGA / DSC Analysis Casting->TGA_DSC

Caption: Experimental workflow for the synthesis and characterization of polymers.

Caption: Chemical structures of the monomer and a possible polymer repeating unit.

Experimental Protocols

Detailed methodologies for the key characterization techniques are provided below.

Fourier Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify the functional groups present in the monomer and the resulting polymer, confirming the polymerization reaction.

  • Instrumentation: A Nicolet iS50 FTIR spectrometer or equivalent.[7]

  • Sample Preparation: Polymer samples are typically analyzed as thin films cast from a suitable solvent (e.g., NMP, DMF) onto a KBr pellet or directly on the ATR crystal.[8][9] The solvent is evaporated completely before analysis.

  • Data Acquisition: Spectra are recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[7] Multiple scans (e.g., 32 or 64) are averaged to improve the signal-to-noise ratio.

  • Analysis: The disappearance of monomer-specific peaks (e.g., primary amine N-H stretches) and the appearance of polymer backbone signals are monitored. Key absorptions to verify the structure of a this compound based polymer include the nitrile (C≡N) stretch around 2230 cm⁻¹ and the aryl ether (C-O-C) stretch between 1000-1300 cm⁻¹.[1][2] For polyimides, the characteristic symmetric and asymmetric carbonyl stretches of the imide ring at ~1720 cm⁻¹ and ~1780 cm⁻¹, respectively, are key indicators of successful imidization.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To elucidate the detailed chemical structure of the polymer, including the connectivity of the monomer units.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation: A small amount of the polymer (5-10 mg) is dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃. Complete dissolution is crucial for obtaining high-resolution spectra.

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are typically acquired.[10] For ¹H NMR, the chemical shifts, integrations, and coupling patterns of the aromatic protons are analyzed to confirm the polymer structure. Protons on carbons adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm region.[2]

  • Analysis: The spectra of the polymer are compared with those of the monomer to identify changes in chemical shifts and the appearance of new signals corresponding to the polymer backbone. In polyether structures, the chemical shifts of carbons adjacent to the ether linkage are of particular interest in ¹³C NMR, appearing in the 50-80 ppm range.[2]

Thermal Analysis (TGA and DSC)
  • Objective: To evaluate the thermal stability and thermal transitions (e.g., glass transition temperature) of the polymer.

  • Instrumentation: A thermogravimetric analyzer (TGA) and a differential scanning calorimeter (DSC).

  • Sample Preparation: A small, accurately weighed sample of the polymer (5-10 mg) is placed in an aluminum or platinum pan.

  • Data Acquisition (TGA): The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.[7] The weight loss as a function of temperature is recorded. The 5% weight loss temperature (Td5) is a common metric for thermal stability.

  • Data Acquisition (DSC): The sample is typically subjected to a heat-cool-heat cycle at a specific rate (e.g., 10 °C/min) under a nitrogen atmosphere.[1] The glass transition temperature (Tg) is determined from the second heating scan to erase the thermal history of the sample.

  • Analysis: The TGA curve provides information about the decomposition temperature and char yield, indicating the polymer's stability at high temperatures. Phthalonitrile-based polymers are known for their exceptional thermal stability.[11][12] The DSC thermogram reveals important thermal transitions. The introduction of nitrile groups has been shown to increase the glass transition temperature of polyimides.[4]

References

A Comparative Analysis of 4-(4-aminophenoxy)benzonitrile Resins and Commercial Epoxy Resins for High-Performance Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of high-performance polymers is a critical decision influencing the reliability and efficacy of various applications. This guide provides a detailed comparison of 4-(4-aminophenoxy)benzonitrile-based resins, a subset of phthalonitrile resins, against commercially available epoxy resins. The focus is on their performance benchmarks, supported by available experimental data and standardized testing protocols.

Phthalonitrile resins, including those formulated with this compound, are recognized for their exceptional thermal and oxidative stability, making them suitable for applications in extreme environments where conventional polymers may degrade.[1] Epoxy resins are widely used in aerospace, automotive, and electronics industries due to their excellent mechanical strength, adhesive properties, and well-established processing techniques.[2] This guide aims to provide a comparative framework to assist in the selection of the most appropriate resin system for specific research and development needs.

Performance Benchmark Comparison

The following tables summarize the key mechanical, thermal, and chemical resistance properties of this compound resins and commercial epoxy resins. It is important to note that the properties of both resin systems can be significantly influenced by the specific formulation, curing agents, and processing conditions. The data presented here is a representative compilation from various sources to highlight the typical performance characteristics of each class of resin. For a definitive comparison, it is recommended to conduct head-to-head testing under identical conditions.

Mechanical Properties
PropertyThis compound Resins (Phthalonitrile-based)Commercial Epoxy ResinsTest Method
Tensile Strength 70 - 100 MPa55 - 130 MPaASTM D638[3][4]
Tensile Modulus 3.5 - 5.0 GPa2.4 - 4.5 GPaASTM D638[3][4]
Flexural Strength 120 - 180 MPa100 - 200 MPaASTM D790[5][6]
Flexural Modulus 4.0 - 6.0 GPa2.5 - 4.8 GPaASTM D790[5][6]
Thermal Properties
PropertyThis compound Resins (Phthalonitrile-based)Commercial Epoxy ResinsTest Method
Glass Transition Temperature (Tg) > 400 °C[1]150 - 220 °CASTM D7028, E1640[7][8]
Decomposition Temperature (Td) > 500 °C300 - 400 °CThermogravimetric Analysis (TGA)
Coefficient of Thermal Expansion (CTE) 40 - 60 ppm/°C50 - 100 ppm/°CASTM E831
Chemical Resistance

The chemical resistance of both resin systems is highly dependent on the curing agent and the specific chemical environment.

Chemical EnvironmentThis compound Resins (Phthalonitrile-based)Commercial Epoxy ResinsTest Method
Acids (e.g., H₂SO₄, HCl) ExcellentGood to Excellent[9][10]ASTM D543[11][12]
Bases (e.g., NaOH, KOH) ExcellentGood to Excellent[9][10]ASTM D543[11][12]
Organic Solvents (e.g., Acetone, Toluene) ExcellentFair to Good[9][10]ASTM D543[11][12]
Water Absorption Very LowLow to ModerateASTM D570

Experimental Workflow for Comparative Analysis

To obtain direct comparative data, a structured experimental workflow is essential. The following diagram illustrates the key steps for a comprehensive benchmarking study.

G cluster_0 Resin Preparation cluster_1 Mechanical Testing cluster_2 Thermal Analysis cluster_3 Chemical Resistance Testing cluster_4 Data Analysis & Comparison A This compound Resin Formulation C Curing Agent Selection A->C B Commercial Epoxy Resin Selection B->C D Specimen Preparation (Molding/Casting) C->D E Tensile Testing (ASTM D638) D->E F Flexural Testing (ASTM D790) D->F G Impact Strength (ASTM D256) D->G H Dynamic Mechanical Analysis (DMA) (ASTM D7028 for Tg) D->H I Thermogravimetric Analysis (TGA) (Decomposition Temp.) D->I J Thermomechanical Analysis (TMA) (CTE) D->J K Immersion Testing (ASTM D543) D->K N Tabulation of Results E->N F->N G->N H->N I->N J->N L Weight Change Measurement K->L M Mechanical Property Retention L->M M->N O Statistical Analysis N->O P Performance Conclusion O->P

A typical workflow for the mechanical and chemical characterization of resins.

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following are outlines of the key experimental protocols based on ASTM standards.

Tensile Properties (ASTM D638)
  • Specimen Preparation: Dumbbell-shaped specimens are prepared according to the dimensions specified in ASTM D638.[13] Specimens should be free of voids and surface defects.

  • Conditioning: Specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Test Procedure: The test is conducted using a universal testing machine at a constant crosshead speed. The load and elongation are recorded until the specimen fractures.[14]

  • Data Analysis: Tensile strength, tensile modulus, and elongation at break are calculated from the stress-strain curve.[14]

Flexural Properties (ASTM D790)
  • Specimen Preparation: Rectangular specimens of specified dimensions are prepared.[15]

  • Conditioning: Specimens are conditioned under the same conditions as for tensile testing.

  • Test Procedure: A three-point bending test is performed using a universal testing machine.[16] The load is applied to the center of the specimen, and the deflection is measured.

  • Data Analysis: Flexural strength and flexural modulus are calculated from the load-deflection curve.[6]

Glass Transition Temperature (ASTM D7028)
  • Specimen Preparation: Rectangular specimens are prepared for analysis.

  • Test Procedure: Dynamic Mechanical Analysis (DMA) is used to determine the glass transition temperature (Tg). The specimen is subjected to an oscillating force at a specified frequency while the temperature is ramped at a controlled rate.[7]

  • Data Analysis: The Tg is determined from the peak of the tan delta curve or the onset of the storage modulus drop.[7]

Chemical Resistance (ASTM D543)
  • Specimen Preparation: Standard test specimens are prepared and their initial weight and dimensions are recorded.

  • Test Procedure: Specimens are fully immersed in the selected chemical reagents for a specified duration and temperature.[11][12]

  • Data Analysis: After immersion, the specimens are removed, cleaned, and dried. Changes in weight, dimensions, and appearance are recorded. Mechanical properties (e.g., tensile strength) are re-measured to determine the percentage of property retention.[12]

Signaling Pathway of Curing Chemistry

The performance of these resins is intrinsically linked to their cured network structure. The following diagram illustrates the conceptual difference in the curing pathways.

G cluster_0 This compound Resin Curing cluster_1 Epoxy Resin Curing A Nitrile Monomers B Addition Polymerization (Triazine/Phthalocyanine Formation) A->B Heat C Highly Cross-linked Aromatic Network B->C D Epoxy Monomers F Ring-Opening Polymerization D->F E Curing Agent (e.g., Amine) E->F G Cross-linked Aliphatic/Aromatic Network F->G

Conceptual curing pathways for benzonitrile and epoxy resins.

References

Long-Term Aging of 4-(4-Aminophenoxy)benzonitrile-Based Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The long-term stability of polymeric materials is a critical factor in a multitude of high-performance applications, from aerospace components to advanced medical devices. Materials based on 4-(4-aminophenoxy)benzonitrile are a subject of interest due to their potential for high thermal and chemical resistance, attributed to the combination of the rigid benzonitrile group and the flexible ether linkage. This guide provides a comparative analysis of the long-term aging performance of materials derived from or structurally related to this compound against other high-performance polymers. The information presented is based on available experimental data from various long-term aging studies.

Comparative Performance Data

The long-term stability of high-performance polymers is typically evaluated under accelerated aging conditions, which simulate the effects of long-term exposure to environmental stressors such as heat, humidity, and radiation. The following tables summarize key quantitative data from studies on polyimides containing structural similarities to this compound and compares them with alternative high-performance materials.

Table 1: Hydrolytic Stability of a Covalently Cross-linked Sulfonated Polyimide Containing a 4-(4-Aminophenoxy)benzene Moiety Compared to a Linear Analogue

MaterialCross-linker Concentration (%)Hydrolytic Stability (hours)Ion Exchange Capacity (meq. g⁻¹)Water Uptake (%)Proton Conductivity (S cm⁻¹)
Linear Sulfonated Polyimide043---
Cross-linked Sulfonated Polyimide5701.42610.70.026
Cross-linked Sulfonated Polyimide10701.44117.070.031

Data sourced from a study on covalently cross-linked sulfonated polyimide membranes for fuel cell applications. The cross-linking agent used was 4-(4-aminophenoxy)benzene-1,3-diamine, which imparts a similar structural unit to the polymer backbone.[1]

Table 2: Thermo-Oxidative Stability of Various High-Performance Polymers

PolymerAging Temperature (°C)Aging Duration (hours)Weight Loss (%)Key Observations
Polyimide (ULTEM™ - Polyetherimide)3503~50 (insoluble residue)Rapid charring and formation of insoluble residue.[2]
Fluorinated Polyimide5100.164.5 (in air)Lower degradation temperature in air suggests modest oxidation.[3]
Fluorinated Polyimide Composite (55% Carbon Fiber)5100.33< 5 (in air)Enhanced thermal stability compared to the neat resin.[3]
NEXIMID® MHT-R Polyimide Composite320>1000-High long-term thermo-oxidative stability.[4]
NEXIMID® MHT-R Polyimide Composite350~300-Survived for an extended period at a higher temperature.[4]

This table compiles data from different studies, and direct comparison should be made with caution due to varying experimental conditions.

Experimental Protocols

The following sections detail representative methodologies for key experiments cited in the long-term aging studies of high-performance polymers.

Accelerated Aging Protocol (Representative)

A common approach to accelerated aging involves exposing polymer film samples to elevated temperatures and controlled humidity levels in an environmental chamber.[5]

  • Sample Preparation: Polymer films of a specified thickness are prepared.

  • Environmental Chamber Setup: An environmental chamber is set to the desired aging temperature (e.g., 85°C, 150°C, or higher, depending on the material's thermal properties) and relative humidity (e.g., 85% RH).

  • Aging Procedure: Samples are placed in the chamber for predetermined time intervals (e.g., 100, 500, 1000 hours).

  • Post-Aging Analysis: At each interval, a set of samples is removed for analysis of mechanical properties (tensile strength, elongation at break), chemical changes (FTIR spectroscopy), and physical properties (mass loss, surface morphology via SEM).

Hydrolytic Stability Test

This test evaluates a material's resistance to degradation in an aqueous environment.

  • Sample Immersion: Polymer film samples are immersed in deionized water or a specific buffer solution (e.g., phosphate-buffered saline for biomedical applications) in sealed containers.

  • Temperature Control: The containers are placed in an oven maintained at a constant temperature (e.g., 85°C) to accelerate the hydrolysis process.

  • Periodic Evaluation: At regular intervals, samples are removed, dried to a constant weight, and subjected to mechanical and chemical analysis to determine the extent of degradation.[6]

Thermo-oxidative Stability Test (Thermogravimetric Analysis - TGA)

TGA is used to determine the thermal stability of a material by measuring its weight change as a function of temperature in a controlled atmosphere.

  • Sample Preparation: A small, precisely weighed sample of the polymer is placed in a TGA crucible.

  • TGA Program: The sample is heated in the TGA furnace under a controlled atmosphere (e.g., air or nitrogen) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperature at 5% or 10% weight loss are key parameters used to assess thermo-oxidative stability.[3]

Visualizing Experimental Workflows and Degradation Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for accelerated aging and a simplified representation of potential polymer degradation pathways.

experimental_workflow cluster_prep Sample Preparation cluster_aging Accelerated Aging cluster_analysis Post-Aging Analysis prep Prepare Polymer Films chamber Place in Environmental Chamber (e.g., 85°C, 85% RH) prep->chamber Introduce Samples analysis_mech Mechanical Testing (Tensile Strength, Elongation) chamber->analysis_mech Periodic Sampling analysis_chem Chemical Analysis (FTIR Spectroscopy) chamber->analysis_chem Periodic Sampling analysis_phys Physical Analysis (Mass Loss, SEM) chamber->analysis_phys Periodic Sampling

Caption: Experimental workflow for accelerated aging of polymer films.

degradation_pathway cluster_stressors Environmental Stressors cluster_mechanisms Degradation Mechanisms cluster_effects Resulting Effects polymer Polymer Chain chain_scission Chain Scission crosslinking Crosslinking oxidation Oxidation heat Heat heat->chain_scission heat->crosslinking heat->oxidation oxygen Oxygen oxygen->oxidation water Water water->chain_scission Hydrolysis property_loss Loss of Mechanical Properties chain_scission->property_loss embrittlement Embrittlement crosslinking->embrittlement discoloration Discoloration oxidation->discoloration

Caption: Simplified polymer degradation pathways under environmental stress.

References

A Comparative Guide to 4-(4-aminophenoxy)benzonitrile-Based Polymers: Structure-Property Relationships

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of polymers derived from 4-(4-aminophenoxy)benzonitrile, evaluating their performance against alternative high-performance polymers. We delve into the crucial relationship between molecular structure and macroscopic properties, supported by experimental data, to inform material selection for researchers, scientists, and professionals in advanced materials development.

The unique molecular architecture of this compound, which features a combination of rigid aromatic rings, flexible ether linkages, and polar nitrile groups, imparts a desirable balance of properties to the resulting polymers. These polymers, including polyamides, poly(amide-imide)s, and poly(arylene ether nitrile)s (PENs), are noted for their high thermal stability, excellent mechanical strength, and specific dielectric characteristics.[1][2][3]

Molecular Structure and its Influence on Polymer Properties

The properties of polymers derived from this compound are directly correlated with their molecular structure. The rigid aromatic backbone contributes to high glass transition temperatures (Tg) and thermal stability, while the ether linkages provide a degree of flexibility, enhancing solubility and processability compared to more rigid polymer backbones.[4] The pendant nitrile (-C≡N) groups are strongly polar, which significantly increases the polymer's dielectric constant and can improve adhesion.[1][5]

cluster_Monomer This compound Monomer Structure cluster_Properties Resulting Polymer Properties Monomer H₂N-Ph-O-Ph-C≡N Aromatic_Rings Aromatic Rings (Ph-Ph) Ether_Linkage Ether Linkage (-O-) Nitrile_Group Nitrile Group (-C≡N) Amine_Group Amine Group (-NH₂) Thermal_Stability High Thermal Stability (High Tg, Td) Aromatic_Rings->Thermal_Stability contributes to Processability Enhanced Solubility & Processability Ether_Linkage->Processability imparts Dielectric_Performance High Dielectric Constant & Adhesion Nitrile_Group->Dielectric_Performance enhances Reactivity Polymerization Site Amine_Group->Reactivity enables

Caption: Correlation between monomer functional groups and polymer properties.

Quantitative Performance Comparison

The following tables summarize the key performance indicators for polymers derived from this compound and compare them with alternative high-performance polymers like other aromatic polyamides, polyimides (PI), and poly(arylene ether nitrile)s (PEN).

Table 1: Thermal Properties

Polymer SystemGlass Transition Temp. (Tg) (°C)5% Weight Loss Temp. (Td5) (°C)Char Yield at 800°C (N₂) (%)Reference(s)
Polyamide from 4-APBN¹222 - 286> 521> 65[3]
Poly(amide-imide) from 4-APBN¹202 - 280400 - 545-[3]
Poly(arylene ether nitrile) (PEN)> 150> 450-[1]
Polyimide (BTDA-ODA)276> 500-[6]
Polyimide (PMDA-ODA)302> 500-[6]
Polyimide from 1,3-bis(4-aminophenoxy)benzene (TPER)248 - 308> 500-[7]

¹ 4-APBN: 2,2-bis(4-aminophenoxy) benzonitrile

Table 2: Mechanical and Dielectric Properties

Polymer SystemTensile Strength (MPa)Tensile Modulus (GPa)Dielectric Constant (εr) at 1 kHzDielectric Loss (tanδ) at 1 kHzReference(s)
Polyamide (Adamantane-based)77 - 921.5 - 2.5--[4]
Polyimide (BTDA-ODA)114.193.23< 3.5< 0.01[6]
Polyimide (PMDA-ODA)-3.42> 3.5> 0.01[6]
Poly(arylene ether nitrile) (PEN)High Mechanical Strength-~ 3.8< 0.01[1][2]
Phthalonitrile Resin (cured)-2.7 - 4.3Low-[8]

Table 3: Solubility

Polymer SystemNMPDMAcDMFChloroformTHFReference(s)
Polyamide from 4-APBN¹SolubleSolubleSolubleSoluble-[3]
Poly(amide-imide) from 4-APBN¹SolubleSolubleSoluble--[3]
Adamantane-based PolyamideSolubleSoluble--Soluble[4]
Polyimides from 2,6-bis(4-aminophenoxy)benzonitrileSolubleSolubleSolubleSolubleSoluble[9]

¹ 4-APBN: 2,2-bis(4-aminophenoxy) benzonitrile

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental data. Below are typical protocols for the synthesis and characterization of these polymers.

Synthesis of Polyamides via Direct Polycondensation

This method is commonly used for preparing polyamides from diamines and dicarboxylic acids.[4]

  • Materials : 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene (diamine), aromatic dicarboxylic acid, N-Methyl-2-pyrrolidone (NMP), triphenyl phosphite (TPP), pyridine, lithium chloride (LiCl), ethanol.

  • Procedure :

    • A flame-dried flask is charged with NMP, the dicarboxylic acid (0.01 mol), LiCl (1.4 g), and pyridine (6 mL) under a nitrogen atmosphere.

    • The mixture is stirred at room temperature until all solids dissolve.

    • The diamine (0.01 mol) and TPP (0.022 mol) are added rapidly with additional NMP (10 mL).

    • The solution is heated to 105 °C and the reaction proceeds for 3 hours.

    • The resulting viscous polymer solution is precipitated in 500 mL of ethanol.

    • The polymer is washed with hot water and ethanol and dried under vacuum at 100 °C.[4]

Thermal Property Characterization
  • Differential Scanning Calorimetry (DSC) : Used to determine the glass transition temperature (Tg). Samples are typically heated at a rate of 10-20 °C/min under a nitrogen atmosphere.[7][10] The Tg is often taken from the midpoint of the inflection in the second heating scan to erase thermal history.

  • Thermogravimetric Analysis (TGA) : Used to evaluate thermal stability and decomposition temperatures (e.g., Td5, the temperature at which 5% weight loss occurs). Samples are heated at a rate of 10-20 °C/min in a nitrogen or air atmosphere.[3][7]

Mechanical Property Testing
  • Procedure : Polymer films are cast from a solution (e.g., in DMAc).[4] After drying, the films are cut into dumbbell-shaped specimens. Tensile properties (strength, modulus, and elongation at break) are measured using a universal testing machine at a specific strain rate according to ASTM standards.

Dielectric Property Measurement

  • Procedure : Polymer films of a specific thickness are prepared. Gold or aluminum electrodes are deposited on both surfaces of the film. The dielectric constant and dielectric loss tangent are measured over a range of frequencies (e.g., 100 Hz to 1 MHz) using an LCR meter or dielectric analyzer.[6]

cluster_synthesis Polymer Synthesis & Film Preparation cluster_characterization Property Characterization Monomers 1. Monomer Synthesis (e.g., 4-APBN) Polymerization 2. Polycondensation in NMP/Pyridine Monomers->Polymerization Precipitation 3. Precipitation in Ethanol Polymerization->Precipitation Casting 4. Solution Casting & Film Formation Precipitation->Casting Solubility Solubility Tests Precipitation->Solubility Thermal Thermal Analysis (DSC, TGA) Casting->Thermal Mechanical Mechanical Testing (Tensile Tests) Casting->Mechanical Dielectric Dielectric Analysis (LCR Meter) Casting->Dielectric

Caption: General experimental workflow for polymer synthesis and characterization.

Conclusion

Polymers based on this compound demonstrate a compelling profile of high thermal stability, good mechanical properties, and tunable dielectric performance, largely attributable to their unique molecular structure. The presence of ether linkages often confers superior solubility and processability compared to fully aromatic polyimides, without a significant compromise in thermal resistance.[4] For instance, polyamides derived from a related monomer, 2,2-bis(4-aminophenoxy) benzonitrile, show excellent thermal stability (Td5 > 521°C) and solubility in common polar aprotic solvents.[3]

In comparison, while traditional polyimides like PMDA-ODA may offer higher glass transition temperatures (Tg > 300°C)[6], they often suffer from poor processability. Poly(arylene ether nitrile)s (PENs) present a close alternative, also leveraging the ether and nitrile groups to achieve a balance of high temperature stability and processability, making them promising for high-temperature dielectric applications.[1][2] The choice between these material classes will ultimately depend on the specific performance requirements of the target application, balancing the need for ultimate thermal resistance with the practical demands of processing and fabrication.

References

A Comparative Guide to the Inter-Laboratory Characterization of 4-(4-Aminophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This guide provides a framework for the inter-laboratory characterization of 4-(4-aminophenoxy)benzonitrile, a key intermediate in various synthetic applications. In the absence of published inter-laboratory studies for this specific compound, this document outlines a comprehensive protocol to ensure data consistency and reliability across different analytical sites. The guide details standardized methodologies for purity, identity, and structural confirmation, and presents a format for the comparative analysis of results. This document is intended to serve as a foundational resource for establishing robust quality control standards and facilitating collaborative research in drug development and materials science.

Introduction: The Imperative for Inter-Laboratory Comparison

The validation of an analytical method and the consistent characterization of a chemical entity across different laboratories are cornerstones of quality assurance in the pharmaceutical and chemical industries.[1][2] Inter-laboratory comparisons, also known as round-robin studies, are essential for:

  • Assessing the reproducibility of analytical methods: Ensuring that a method yields consistent results regardless of the laboratory, equipment, or analyst.[2]

  • Identifying potential biases: Uncovering systematic errors in a particular laboratory's application of a method.

  • Establishing a consensus on compound properties: Providing a reliable dataset for a compound's characteristics, which is crucial for regulatory submissions and further research.

  • Validating new analytical techniques: Comparing novel methods against established ones to demonstrate their suitability.[3]

This guide proposes a standardized approach for a comprehensive inter-laboratory study on this compound, outlining the critical analytical techniques and parameters to be evaluated.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below. These values serve as a baseline for comparison.

PropertyValueSource
Molecular Formula C₁₃H₁₀N₂OECHEMI[4]
Molecular Weight 210.236 g/mol CymitQuimica[1]
CAS Number 17076-69-6ECHEMI[4]
Appearance SolidCymitQuimica[1]
Melting Point 112 °CECHEMI[4]
Purity (Typical) ≥98%CymitQuimica[1]

Proposed Inter-Laboratory Comparison Protocol

To ensure a thorough characterization of this compound, it is proposed that participating laboratories analyze a homogenized batch of the compound using the analytical techniques detailed below. Each laboratory should perform the analyses in triplicate and report the mean and standard deviation for each quantitative measurement.

Analytical Techniques and Parameters for Comparison
Analytical TechniqueParameter(s) to be MeasuredPurpose
High-Performance Liquid Chromatography (HPLC) Purity (Area %), Retention Time (RT)Quantify the purity of the compound and identify any impurities.
Mass Spectrometry (MS) Molecular Ion Peak (m/z)Confirm the molecular weight of the compound.
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy Chemical Shifts (ppm), Integration, MultiplicityElucidate and confirm the chemical structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Wavenumbers (cm⁻¹) of Key Functional GroupsIdentify characteristic functional groups.

Experimental Protocols

The following are detailed methodologies for the key analytical techniques proposed for the inter-laboratory comparison. Adherence to these protocols is crucial for minimizing inter-laboratory variability.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is designed to determine the purity of this compound by separating it from potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B), both containing 0.1% formic acid.

    • Gradient Program: Start at 10% A, ramp to 90% A over 20 minutes, hold for 5 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mass Spectrometry (MS) for Molecular Weight Confirmation

This protocol is for the confirmation of the molecular weight of this compound.

  • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode (ESI+).

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Sample Infusion: Introduce the sample solution (from HPLC sample preparation) directly into the mass spectrometer via a syringe pump at a flow rate of 10 µL/min.

  • Data Acquisition: Scan a mass range of m/z 50-500.

  • Data Analysis: Identify the molecular ion peak [M+H]⁺ and compare it with the theoretical exact mass of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

This protocol will confirm the chemical structure of the compound.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Acquisition Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16.

    • Relaxation Delay: 1 second.

  • Data Analysis: Process the spectrum and identify the chemical shifts, multiplicities (s, d, t, m), and integrations of all proton signals. Compare the obtained spectrum with the expected structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

This technique will identify the key functional groups present in the molecule.

  • Instrumentation: An FTIR spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Acquisition Parameters:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

  • Data Analysis: Identify the characteristic absorption bands for the amine (N-H), nitrile (C≡N), ether (C-O-C), and aromatic (C-H and C=C) functional groups. For aromatic nitriles, the C≡N stretch is typically observed in the 2240-2220 cm⁻¹ region.[5]

Data Presentation and Comparative Analysis

The following tables should be used to summarize the quantitative data from each participating laboratory for a comparative analysis.

Table 1: Inter-Laboratory Comparison of Purity by HPLC

Laboratory IDRetention Time (min)Purity (Area %)
Lab A
Lab B
Lab C
Mean
Std. Dev.

Table 2: Inter-Laboratory Comparison of Molecular Weight by Mass Spectrometry

Laboratory IDObserved [M+H]⁺ (m/z)
Lab A
Lab B
Lab C
Mean
Std. Dev.
Theoretical [M+H]⁺ 211.0866

Table 3: Inter-Laboratory Comparison of ¹H NMR Chemical Shifts (in DMSO-d₆)

Proton AssignmentLab A (ppm)Lab B (ppm)Lab C (ppm)
Aromatic H
Aromatic H
-NH₂

Table 4: Inter-Laboratory Comparison of Key FTIR Absorption Bands

Functional GroupLab A (cm⁻¹)Lab B (cm⁻¹)Lab C (cm⁻¹)
N-H Stretch (Amine)
C≡N Stretch (Nitrile)
C-O-C Stretch (Ether)
Aromatic C-H Stretch

Visualization of Workflows and Relationships

Diagrams created using Graphviz can effectively illustrate the experimental workflows and logical relationships in this comparative study.

experimental_workflow cluster_sample Sample Handling cluster_analysis Analytical Characterization cluster_data Data Processing Sample Homogenized Batch of This compound SamplePrep Sample Preparation (Dissolution & Dilution) Sample->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC MS Mass Spectrometry SamplePrep->MS NMR NMR Spectroscopy SamplePrep->NMR FTIR FTIR Spectroscopy SamplePrep->FTIR Purity Purity (%) HPLC->Purity MW Molecular Weight (m/z) MS->MW Structure Structural Confirmation NMR->Structure FuncGroups Functional Groups FTIR->FuncGroups logical_comparison cluster_labs Participating Laboratories cluster_reference Reference Standards cluster_evaluation Comparative Evaluation cluster_outcome Outcome LabA Laboratory A Results Compare Comparison & Statistical Analysis LabA->Compare LabB Laboratory B Results LabB->Compare LabC Laboratory C Results LabC->Compare RefStd Certified Reference Material (if available) RefStd->Compare TheoVal Theoretical Values (e.g., exact mass) TheoVal->Compare Outcome Method Reproducibility & Consensus Data Compare->Outcome

References

Safety Operating Guide

Proper Disposal of 4-(4-Aminophenoxy)benzonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 4-(4-Aminophenoxy)benzonitrile is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound and its containers, ensuring adherence to safety protocols and regulatory requirements.

Understanding the Hazards

This compound is a chemical compound that requires careful handling due to its potential health and environmental risks. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Some sources also indicate that it is suspected of causing genetic defects and is harmful to aquatic life with long-lasting effects.[2][3] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical, including during disposal.

Personal Protective Equipment (PPE) Requirements

Before initiating any disposal procedures, ensure that the following minimum personal protective equipment is used to prevent exposure.

PPE CategorySpecificationRelevant Standards
Eye/Face Protection Chemical safety goggles or a face shield.NIOSH (US) or EN 166 (EU) approved.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and a protective suit.Follow good laboratory practices.[1]
Respiratory Protection NIOSH (US) or CEN (EU) approved respirator with appropriate cartridges (e.g., for dusts, organic vapors).Use in well-ventilated areas or under a fume hood.[1]

Step-by-Step Disposal Protocol for Unused or Waste Product

The recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[4][5] Do not discharge this chemical into sewer systems or the environment.[3][6]

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[5][7]

  • Containerization: Place the waste material in a clearly labeled, sealed, and chemically compatible container. The label must include the words "Hazardous Waste" and the full chemical name: "this compound".[5]

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[5]

  • Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal company to arrange for pickup and proper disposal.[4][5] Disposal may involve methods such as controlled incineration with flue gas scrubbing.[6]

Decontamination and Disposal of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be considered non-hazardous waste.

  • Triple Rinse: Thoroughly empty the container of all residual product. Rinse the container at least three times with a suitable solvent. The rinsate from this process must be collected and disposed of as hazardous waste along with the unused product.[5][7]

  • Puncturing: After triple-rinsing, it is good practice to puncture the container to prevent its reuse for other purposes.[6]

  • Final Disposal: The decontaminated, clean, and dry container can then be disposed of as regular non-hazardous waste, in accordance with your institution's policies.[5]

Spill Management

In the event of a spill, the cleanup material is also considered hazardous waste and must be disposed of following the procedures outlined above.

  • Evacuate and Ventilate: For significant spills, evacuate the immediate area and ensure adequate ventilation.[5]

  • Containment: Use an inert, non-combustible absorbent material to contain and collect the spilled substance.[5]

  • Decontamination: Thoroughly clean the spill area with soap and water.[5]

  • Disposal of Cleanup Materials: All materials used for spill cleanup must be placed in a sealed, labeled hazardous waste container for professional disposal.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

cluster_waste_product Waste Product Disposal cluster_container Empty Container Decontamination start Material for Disposal: This compound waste_product Unused or Waste Product start->waste_product empty_container Empty Container start->empty_container segregate Segregate from other wastes waste_product->segregate containerize Place in a labeled, sealed, compatible container segregate->containerize store Store in designated hazardous waste area containerize->store professional_disposal Contact licensed hazardous waste disposal service store->professional_disposal is_empty Is the container completely empty? empty_container->is_empty is_empty->waste_product No triple_rinse Triple rinse with a suitable solvent is_empty->triple_rinse Yes collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate puncture Puncture container to prevent reuse triple_rinse->puncture collect_rinsate->professional_disposal dispose_non_hazardous Dispose of as non-hazardous waste puncture->dispose_non_hazardous

Caption: Decision workflow for the disposal of this compound and its containers.

References

Personal protective equipment for handling 4-(4-Aminophenoxy)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-(4-Aminophenoxy)benzonitrile, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and nitriles, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Assessment and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are presumed to be similar to related aromatic amines and nitrile compounds, which include toxicity if swallowed, in contact with skin, or if inhaled.[1][2][3][4] It may also cause serious eye irritation and skin irritation.[2][4] Therefore, a comprehensive PPE strategy is the primary line of defense against potential exposure.[5]

Table 1: Required Personal Protective Equipment (PPE)

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[5]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Nitrile)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently.[5] Nitrile gloves offer resistance to a wide range of chemicals.[6][7]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[5][8]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[5][8]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow outlines the necessary steps from preparation to post-handling.

Operational Workflow for Handling this compound cluster_prep 1. Pre-Handling Preparation cluster_handling 2. Chemical Handling (in Fume Hood) cluster_post 3. Post-Handling Procedures prep_risk Conduct Risk Assessment prep_ppe Don Required PPE prep_risk->prep_ppe prep_emergency Ensure Emergency Equipment is Accessible prep_ppe->prep_emergency handle_weigh Weigh Compound in Ventilated Enclosure prep_emergency->handle_weigh handle_dissolve Slowly Add Solid to Solvent handle_weigh->handle_dissolve handle_transfer Use Appropriate Tools for Transfer handle_dissolve->handle_transfer post_decontaminate Decontaminate Work Surfaces handle_transfer->post_decontaminate post_dispose Dispose of Waste Properly post_decontaminate->post_dispose post_remove_ppe Remove PPE in Correct Order post_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash Disposal Decision Pathway for this compound Waste cluster_waste_type Identify Waste Type cluster_disposal_action Disposal Action start Waste Generated solid Solid Compound start->solid solution Solution start->solution contaminated Contaminated Labware start->contaminated solid_waste Collect in Labeled Solid Hazardous Waste Container solid->solid_waste liquid_waste Collect in Labeled Solvent Waste Container solution->liquid_waste labware_waste Collect in Labeled Solid Hazardous Waste Container contaminated->labware_waste end Store in Satellite Accumulation Area for EHS Pickup solid_waste->end liquid_waste->end labware_waste->end

References

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Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.